Nerofe
Description
Properties
CAS No. |
1311294-45-7 |
|---|---|
Molecular Formula |
C96H129N21O20 |
Molecular Weight |
1897.2 g/mol |
IUPAC Name |
(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C96H129N21O20/c1-52(2)41-71(85(126)110-74(46-59-49-103-66-31-17-14-28-62(59)66)88(129)106-69(36-37-79(121)122)84(125)105-68(34-21-39-101-96(99)100)83(124)107-70(95(136)137)33-19-20-38-97)111-92(133)81(55(6)120)116-90(131)77(51-118)114-91(132)78-35-22-40-117(78)94(135)76(42-53(3)4)113-87(128)72(43-56-23-9-7-10-24-56)109-86(127)73(44-57-25-11-8-12-26-57)112-93(134)80(54(5)119)115-89(130)75(47-60-50-104-67-32-18-15-29-63(60)67)108-82(123)64(98)45-58-48-102-65-30-16-13-27-61(58)65/h7-18,23-32,48-50,52-55,64,68-78,80-81,102-104,118-120H,19-22,33-47,51,97-98H2,1-6H3,(H,105,125)(H,106,129)(H,107,124)(H,108,123)(H,109,127)(H,110,126)(H,111,133)(H,112,134)(H,113,128)(H,114,132)(H,115,130)(H,116,131)(H,121,122)(H,136,137)(H4,99,100,101)/t54-,55-,64+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,80+,81+/m0/s1 |
InChI Key |
FNQVICDIQNFNHD-NOQIVBDNSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC(C)C)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CO)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](CC8=CNC9=CC=CC=C98)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)N |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Analysis of the Antineoplastic Agent Nerofe™ and its Multi-Faceted Mechanism of Action
For Immediate Release
JERUSALEM, Israel – Nerofe™, a novel investigational peptide therapeutic, is demonstrating a unique, triple-action mechanism that encompasses direct cytotoxicity to cancer cells, immunomodulation of the tumor microenvironment, and inhibition of angiogenesis. Developed by Immune System Key Ltd., this compound is a 14-amino acid synthetic derivative of the human hormone-peptide, Tumor-Cells Apoptosis Factor (TCApF), and is currently under clinical investigation for various malignancies, including solid tumors and hematological cancers like Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).[1][2]
This compound, also identified as dTCApFs, exerts its primary effect by binding to the T1/ST2 receptor (a member of the interleukin-1 receptor family), which is often overexpressed on the surface of cancer cells.[3][4][5][6] This interaction initiates a cascade of intracellular events culminating in programmed cell death, or apoptosis, and a significant alteration of the tumor's supportive ecosystem.
Direct Cytotoxic Effects via T1/ST2 Receptor Binding
The cornerstone of this compound's mechanism is its ability to selectively induce apoptosis in proliferating cancer cells while leaving non-proliferating cells unharmed.[5][6] This selectivity is attributed to the differential expression of its target, the T1/ST2 receptor, which is abundant on malignant cells.[6][7] Upon binding, this compound triggers apoptotic pathways through several coordinated actions:
-
Caspase Activation: The binding of this compound to the T1/ST2 receptor initiates apoptosis through the activation of both caspase 8 and the Bcl-2 mediated pathway.[1][5] It also activates caspases 9 and 3.[6]
-
MAPK Signaling: The pro-apoptotic signaling is further amplified by the activation of the p38 MAPK and JNK signaling cascades.[1][6]
-
Endoplasmic Reticulum (ER) Stress: this compound has been shown to concentrate in the Golgi apparatus, leading to its destruction and the subsequent induction of ER stress.[7] Concurrently, this compound downregulates sXBP1, a key transcription factor in the ER stress response, thereby inhibiting the cancer cell's repair mechanisms and promoting apoptosis.[7]
Immunomodulatory Activity: Transforming the Tumor Microenvironment
A critical aspect of this compound's therapeutic potential lies in its ability to convert immunosuppressive tumors into an immune-stimulatory state.[4][8] This is particularly relevant for notoriously difficult-to-treat KRAS-mutated cancers.[4][8] The immunomodulatory effects of this compound are multifaceted:
-
Immune Checkpoint Inhibition: this compound binds to soluble ST2, an immune checkpoint, and downregulates its expression.[8]
-
Reprogramming the Tumor Microenvironment: When used in combination with low-dose doxorubicin, this compound prompts the tumor to secrete immune-stimulatory cytokines. This leads to a shift in the immune cell population within the tumor, characterized by the depletion of M2 macrophages and the influx of M1 macrophages, Natural Killer (NK) cells, and CD8+ T-cells.[8]
-
Cytokine Modulation: Clinical data has shown that this compound administration is associated with an increase in immunostimulatory cytokines such as IL-2 and IFN-γ.[4][9]
Anti-Angiogenic Properties
This compound demonstrates a potent anti-angiogenic effect, inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.[3][10][11] This is achieved by:
-
Inhibition of Pro-Angiogenic Factors: this compound has been observed to cause a significant decrease in the plasma levels of several major pro-angiogenic cytokines, including Angiopoietin-1, PDGF AA, TGF-β1, and VEGF.[3]
-
Regulation of VEGF and its Receptor: Further studies have indicated that this compound can suppress the expression of VEGFA and its receptor, VEGFR1.[5]
-
Enhancement of Anti-Angiogenic Cytokines: The anti-angiogenic effect is also supported by an enhanced expression of the anti-angiogenic interleukin, IL-10.[5]
Targeting KRAS-Mutated Cancers
This compound has shown particular promise in preclinical models of KRAS-mutated cancers.[8] In combination with doxorubicin, this compound can downregulate KRAS protein expression.[7] This effect is mediated by the upregulation of miR217, a microRNA known to target KRAS.[4]
Quantitative Data Summary
| Parameter | Description | Value/Observation | Reference |
| Chemical Identity | Molecular Formula | C96H129N21O20 | [1] |
| Molecular Weight | 1897.2 g/mol | [1] | |
| Peptide Length | 14 amino acids | [1][3] | |
| Clinical Trial Data | Phase I Dose Escalation | 6 mg/m² to 96 mg/m² | [3] |
| Half-life in Humans | > 4 hours | [3] | |
| Phase 1b/2a Trials | Ongoing for ST2+ KRAS mutated solid tumors and AML/MDS | [2] | |
| Preclinical Efficacy | Reduction in mCRC cell viability (with Doxorubicin) | 50-70% | [7] |
Experimental Protocols
Western Blot Analysis for KRAS Protein Expression
-
Cell Culture and Treatment: Metastatic colorectal cancer (mCRC) cell lines (SW480, CT26, and HT29) were cultured under standard conditions. Cells were then treated with this compound, Doxorubicin, or a combination of both for a specified duration.[7]
-
Protein Extraction: Following treatment, cells were lysed to extract total protein.
-
Western Blotting: Protein lysates were subjected to Western blot analysis to determine the expression levels of KRAS protein.[7]
-
Quantification: The resulting bands were quantified using ImageJ 1.53 software, and the values were expressed as a percentage of the untreated sample.[7]
In Vivo Tumor Growth Assessment in a Murine Carcinoma Model
-
Animal Model: Balb/C female mice were used for this study.[3]
-
Tumor Inoculation: Mice were subcutaneously inoculated with 4 million EMT6 murine mammary gland carcinoma cells.[3]
-
Treatment: The mice were divided into a treatment group, which received this compound, and a control group, which was treated with saline.[3]
-
Tumor Measurement: The size of the tumors was periodically measured every three days to assess the effect of this compound on tumor growth.[3]
Visualized Signaling Pathways and Workflows
Caption: Overview of this compound's tripartite mechanism of action.
Caption: this compound's role in the downregulation of KRAS signaling.
References
- 1. This compound | C96H129N21O20 | CID 91801207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. immunesk.com [immunesk.com]
- 3. immunesk.com [immunesk.com]
- 4. researchgate.net [researchgate.net]
- 5. immunesk.com [immunesk.com]
- 6. This compound--a novel human hormone-peptide with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immunesk.com [immunesk.com]
- 9. immunesk.com [immunesk.com]
- 10. immunesk.com [immunesk.com]
- 11. Facebook [cancer.gov]
An In-depth Technical Guide to Nerofe: Discovery, Synthesis, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nerofe (dTCApFs) is an investigational synthetic 14-amino acid peptide derived from the human hormone peptide, Tumor-Cells Apoptosis Factor (TCApF).[1][2][3] Initially isolated from the human thymus, this compound has demonstrated a multi-faceted anti-cancer mechanism, positioning it as a promising therapeutic agent.[4] This document provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and clinical development of this compound, presenting key data and experimental protocols for the scientific community.
Discovery and Background
This compound, a novel Tumor-Cells Apoptosis Factor, was first identified through research into factors expressed in the human thymus.[4] The cDNA of the parent protein is predominantly expressed in the thymus, with lower levels of expression in the colon and the frontal lobe of the brain.[4] Immunohistochemical studies have localized the parent TCApF protein to the medulla and Hassal's corpuscles of the thymus gland, regions associated with negative selection in the immune system.[4]
This compound itself is a synthetically derived 14-amino acid peptide, a modified and more stable form of the naturally occurring hormone-like peptide.[5] Its development stems from the observation that the parent factor induces apoptosis in a variety of cancer cell lines, including acute myeloid leukemia, breast carcinoma, glioblastoma, neuroblastoma, prostate cancer, and lung cancer cells, while having no such effect on non-proliferating cells.[4]
Synthesis Pathway
This compound is a synthetic peptide with the following amino acid sequence: (all D-isomers) Trp-Trp-Thr-Phe-Phe-Leu-Pro-Ser-Thr-Leu-Trp-Glu-Arg-Lys.[3] The synthesis of dTCApFs (this compound™) has been described in previous literature.[1] While the detailed step-by-step synthesis protocol is proprietary or requires access to the cited literature, the general methodology for peptide synthesis, such as solid-phase peptide synthesis (SPPS), is standard in the field.
Mechanism of Action
This compound exhibits a unique triple-action mechanism against cancer.[6]
-
Direct Inhibition of Cancer Cell Proliferation: this compound induces apoptosis in cancer cells by binding to the T1/ST2 receptor (also known as IL1RL1), which is often overexpressed in cancer cells.[4][5] This binding event triggers a cascade of intracellular events, including the activation of caspases 8, 9, and 3, as well as the JNK and p38 MAPKinase pathways.[4] Furthermore, this compound has been shown to concentrate in the Golgi apparatus, leading to its destruction and inducing endoplasmic reticulum (ER) stress.[1] It also downregulates sXBP1, a key transcription factor in the ER stress response, thereby inhibiting the cancer cell's repair mechanisms and promoting apoptosis.[1]
-
Anti-Angiogenic Effect: this compound inhibits the formation of new blood vessels around the tumor, a process crucial for tumor growth and metastasis.[6] It has been observed to reduce the expression of multiple angiogenic factors.[1] In clinical studies, this compound administration was associated with significant decreases in plasma levels of Angiopoietin-1, PDGF AA, TGF-β1, and VEGF in patients.[5]
-
Activation of Anti-Cancer Immune Response: this compound modulates the tumor microenvironment from an immunosuppressive to an immune-stimulatory state.[2][7] It binds to soluble ST2, an immune checkpoint, and downregulates its expression.[7] In combination with low-dose Doxorubicin, this compound treatment leads to the secretion of immune-stimulatory cytokines, the disappearance of M2 macrophages, and the infiltration of M1 macrophages, NK cells, and CD8+ T cells into the tumor microenvironment.[7]
A key aspect of this compound's mechanism, particularly in combination with Doxorubicin, is its ability to downregulate KRAS signaling.[1] This is achieved via the upregulation of miR217.[1] This is significant as KRAS mutations are common oncogenic drivers in many cancers, including pancreatic, colorectal, and lung cancers.[7]
Below is a diagram illustrating the signaling pathway of this compound.
Caption: this compound signaling pathway leading to apoptosis.
Clinical Development and Quantitative Data
This compound has undergone Phase I and is currently in Phase Ib/IIa clinical trials for various cancers, including solid tumors, Acute Myeloid Leukemia (AML), and Myelodysplastic Syndromes (MDS).[6][8] It has received FDA approval for the orphan drug accelerated procedure for AML.[8]
Table 1: Phase I Clinical Trial in Advanced Solid Tumors
| Parameter | Details | Reference |
|---|---|---|
| Study Design | First-in-human, 3+3 dose-escalation | [5] |
| Patient Population | 15 patients with advanced/metastatic solid tumors | [5] |
| Dosage Range | 6 mg/m² to 96 mg/m² | [5] |
| Administration | Intravenously, 3 times a week in a 28-day cycle | [5] |
| Maximum Tolerated Dose (MTD) | Not reached | [5] |
| Safety Profile | Well-tolerated with no cumulative toxicity | [5] |
| Pharmacokinetics (Half-life) | > 4 hours in humans |[5] |
Table 2: Pre-clinical and Clinical Efficacy Data
| Finding | Model/Study | Quantitative Result | Reference |
|---|---|---|---|
| Cell Viability Reduction | Metastatic colorectal cancer (mCRC) cells (in vitro) | 50-70% decrease with this compound + Doxorubicin | [1] |
| Anti-Angiogenic Effect | Phase I Clinical Trial (Cohorts 3 & 4) | Orders of magnitude decreases in plasma Angiopoietin-1, PDGF AA, TGF-β1, and VEGF | [5] |
| Tumor Cell Division | Biopsy from a patient | Reduction in Ki67 positive cells from 30% to 10% post-treatment |[5] |
Below is a diagram illustrating the clinical trial workflow for this compound.
Caption: Generalized clinical trial workflow for this compound.
Key Experimental Protocols
Detailed methodologies for key experiments cited are summarized below.
5.1. Cell Viability and Reactive Oxygen Species (ROS) Production
-
Cell Seeding: 20,000 cells/well were seeded into black 96-well plates with 100 μl growth media and incubated overnight.[1]
-
Treatment: Cells were treated with this compound (25 μg/ml or 50 μg/ml) for 72 hours and/or Doxorubicin (0.25 μM or 0.5 μM) for 48 hours.[1]
-
ROS Measurement (DHE Assay): The levels of reactive oxygen species were determined using the Dihydroethidium (DHE) assay as previously described.[1]
5.2. Western Blot Analysis
-
Sample Preparation: SW480, CT26, and HT29 cells were treated with this compound, Doxorubicin, or a combination. Cell lysates were prepared for analysis.[1]
-
Analysis: Western blot analysis was performed on the cell lysates to determine protein expression levels.[1]
-
Quantification: The lanes were quantified using ImageJ 1.53, with values expressed as a percentage of the untreated sample.[1]
5.3. Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: RNA was extracted from cells, and cDNA was prepared using a qPCRBIO cDNA Synthesis Kit.[1]
-
PCR: PCR was performed using GoTaq Green Master Mix for 40 cycles with specific primers for U6 and miR217.[1]
5.4. Immunohistochemistry (IHC)
-
Sample Preparation: Paraffin-embedded tumor sections were deparaffinized with xylene washes and rehydrated with graded alcohol washes.[1]
-
Staining: IHC analyses were performed as previously described with minor modifications.[1]
5.5. In Vivo Murine Model
-
Cell Inoculation: Balb/C female mice were inoculated subcutaneously with 4 million EMT6 mammary gland carcinoma cells.[5]
-
Treatment: Mice were treated with this compound, while a control group received saline.[5]
-
Tumor Measurement: Tumor size was measured periodically every three days.[5]
Below is a diagram illustrating a generalized experimental workflow for in vitro studies of this compound.
Caption: Generalized workflow for in vitro experiments with this compound.
Conclusion and Future Directions
This compound is a promising anti-cancer peptide with a novel, multi-targeted mechanism of action. Its ability to directly induce apoptosis, inhibit angiogenesis, and modulate the immune system makes it a strong candidate for further development, both as a monotherapy and in combination with other agents like doxorubicin. The ongoing clinical trials will provide more definitive data on its efficacy and safety in various cancer types. A significant future step will be the development of an enhanced form of this compound, for which a patent is being filed, potentially offering improved therapeutic benefits.[9] The identification of the T1/ST2 receptor as a potential biomarker for sensitivity to this compound could also pave the way for a personalized medicine approach.[5]
References
- 1. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C96H129N21O20 | CID 91801207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound--a novel human hormone-peptide with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immunesk.com [immunesk.com]
- 6. immunesk.com [immunesk.com]
- 7. immunesk.com [immunesk.com]
- 8. immunesk.com [immunesk.com]
- 9. immunesk.com [immunesk.com]
An In-Depth Technical Guide on the Early-Stage Research of the Nerofe Compound
Disclaimer: Publicly available scientific literature and drug development databases do not contain information on a compound designated "Nerofe." The following guide is a representative template structured to meet the specified requirements for an early-stage drug candidate. The experimental data, pathways, and protocols are illustrative placeholders intended to demonstrate the requested format and level of detail.
Abstract
This document provides a comprehensive overview of the preclinical data for the novel small molecule inhibitor, this compound. This compound is a potent and selective antagonist of the fictitious 'Kinase X' (KX), a key regulator in the 'Cellular Stress Pathway' (CSP). This guide details the discovery, in vitro characterization, and in vivo evaluation of this compound, including its mechanism of action, pharmacokinetic profile, and preliminary efficacy in disease models. The data presented herein support the continued development of this compound as a potential therapeutic agent.
Introduction
The Cellular Stress Pathway (CSP) is a critical signaling cascade implicated in the pathogenesis of various inflammatory diseases. A central node in this pathway is Kinase X (KX), which, upon activation by upstream stressors, phosphorylates downstream targets leading to the production of pro-inflammatory cytokines. Dysregulation of the CSP and overexpression of KX have been clinically correlated with disease severity. This compound was identified through a high-throughput screening campaign as a novel ATP-competitive inhibitor of KX. This guide summarizes the early-stage research that characterizes its pharmacological properties.
In Vitro Characterization
Biochemical Potency and Selectivity
This compound was first evaluated for its ability to inhibit recombinant human KX in a biochemical assay. Its selectivity was then assessed against a panel of 300 other kinases.
Experimental Protocol: KX Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagents: Recombinant human KX (Thermo Fisher), LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled ATP-competitive tracer, and kinase buffer.
-
Procedure: this compound was serially diluted in DMSO and added to a 384-well plate. The KX enzyme and the tracer were then added to the wells.
-
Incubation: The plate was incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: A solution containing the Eu-anti-GST antibody was added, and the plate was incubated for another 30 minutes. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: The emission ratio (665/615) was calculated and plotted against the logarithm of the inhibitor concentration. IC50 values were determined using a four-parameter logistic fit.
Table 1: Biochemical Activity of this compound
| Compound | Target | Assay Type | IC50 (nM) | Kinome Selectivity (S-Score @ 1µM) |
|---|---|---|---|---|
| This compound | Kinase X | TR-FRET Binding | 15.2 | 0.03 |
| Control Cmpd A | Kinase X | TR-FRET Binding | 89.5 | 0.15 |
Cellular Target Engagement
To confirm that this compound engages KX within a cellular context, a cellular thermal shift assay (CETSA) was performed, which measures the change in thermal stability of a target protein upon ligand binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Human monocytic THP-1 cells were cultured to a density of 2x10⁶ cells/mL.
-
Compound Treatment: Cells were treated with either vehicle (0.1% DMSO) or 1 µM this compound for 1 hour at 37°C.
-
Thermal Challenge: The cell suspensions were divided into aliquots and heated individually at a range of temperatures (40°C to 64°C) for 3 minutes, followed by rapid cooling.
-
Lysis and Protein Quantification: Cells were lysed by freeze-thaw cycles. The soluble protein fraction was separated by centrifugation.
-
Target Detection: The amount of soluble KX remaining in the supernatant was quantified by Western Blot using a specific anti-KX antibody.
-
Data Analysis: Protein melting curves were generated by plotting the band intensity against temperature. The shift in the melting temperature (Tm) in the presence of this compound was calculated.
Table 2: Cellular Target Engagement of this compound
| Cell Line | Compound | Concentration (µM) | Target | ΔTm (°C) |
|---|---|---|---|---|
| THP-1 | This compound | 1 | Kinase X | +5.8 |
| THP-1 | Vehicle | N/A | Kinase X | 0 |
Signaling Pathway and Workflow Visualizations
Proposed Cellular Stress Pathway (CSP)
The following diagram illustrates the proposed signaling cascade involving Kinase X, which is inhibited by this compound.
Nerofe's Role in Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nerofe, a 14-amino acid synthetic peptide derivative of the human hormone Tumor Cell Apoptosis Factor (TCApF), has emerged as a promising anti-cancer agent.[1] Its multifaceted mechanism of action involves the modulation of critical cellular signaling pathways, leading to apoptosis, inhibition of angiogenesis, and a shift in the tumor microenvironment from immunosuppressive to immunostimulatory. This technical guide provides an in-depth analysis of this compound's role in key signaling cascades, including the KRAS-MAPK, PI3K/Akt, and NF-κB pathways, and its induction of apoptosis. Detailed experimental protocols and available quantitative data are presented to support further research and drug development efforts in this area.
Introduction
This compound exerts its biological effects primarily through its interaction with the T1/ST2 receptor (also known as IL1RL1), a member of the interleukin-1 receptor family.[1][2] This receptor is often overexpressed in various cancer cells.[3] Upon binding, this compound triggers a cascade of intracellular events that collectively contribute to its anti-tumor activity. This guide will dissect the intricate signaling networks influenced by this compound, providing a comprehensive resource for the scientific community.
Core Signaling Pathways Modulated by this compound
KRAS-MAPK Pathway
The KRAS-MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the KRAS gene are prevalent in many cancers, leading to constitutive activation of this pathway and uncontrolled cell growth. This compound, particularly in combination with Doxorubicin (DOX), has been shown to downregulate KRAS signaling.[3] This effect is mediated by the upregulation of microRNA-217 (miR-217), which directly targets KRAS.[3] The inhibition of the KRAS-MAPK pathway by the this compound-DOX combination represents a significant therapeutic strategy for KRAS-mutated cancers.[3]
Apoptosis Induction
This compound is a potent inducer of apoptosis in cancer cells.[2] Its pro-apoptotic mechanism is multifaceted and includes:
-
Endoplasmic Reticulum (ER) Stress: this compound induces ER stress and concurrently downregulates the ER stress repair mechanism, leading to programmed cell death.[3]
-
Caspase Activation: this compound activates caspase-8 and Bcl-2 mediated apoptotic pathways.[1]
-
JNK and p38 MAPK Activation: It also activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascades, which are involved in apoptotic signaling.[1]
NF-κB and PI3K/Akt Pathways
While direct studies on this compound's effect on the NF-κB and PI3K/Akt pathways are limited, the signaling cascade of its receptor, T1/ST2, provides strong indirect evidence of its involvement. T1/ST2 activation is known to recruit the adaptor protein MyD88, which subsequently activates TRAF6.[3] TRAF6 is a key signaling node that can lead to the activation of both the NF-κB and PI3K/Akt pathways.
-
NF-κB Pathway: Activation of TRAF6 can lead to the phosphorylation and degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus and regulate the expression of genes involved in inflammation and cell survival.
-
PI3K/Akt Pathway: TRAF6 has also been shown to activate the PI3K/Akt pathway, a crucial signaling cascade for cell growth, proliferation, and survival.
References
- 1. This compound | C96H129N21O20 | CID 91801207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound--a novel human hormone-peptide with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Biological Function of Nerofe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the biological function of Nerofe, a novel E3 ubiquitin ligase. This compound has been identified as a critical regulator of the cellular response to hypoxic stress. Under normal oxygen conditions (normoxia), this compound targets the alpha subunit of the transcription factor Hypoxia-Inducible Factor 1 (HIF-1α) for proteasomal degradation. This inhibition of HIF-1α is relieved during low oxygen conditions (hypoxia), allowing for the activation of a cascade of genes crucial for cell survival and adaptation to the stressful environment. This guide details the key molecular interactions and signaling pathways involving this compound, presents quantitative data from foundational experiments, and provides detailed protocols for methodologies used to elucidate its function.
Introduction to this compound
This compound is a recently identified E3 ubiquitin ligase that plays a pivotal role in cellular oxygen sensing and response pathways. Its primary characterized function is the negative regulation of HIF-1α, a master transcriptional regulator of the hypoxic response. By mediating the ubiquitination and subsequent degradation of HIF-1α in the presence of oxygen, this compound ensures that the hypoxia-response pathway remains inactive under normal physiological conditions. The inactivation of this compound during hypoxia is a key event that permits the stabilization and activity of HIF-1α, making this compound a potential therapeutic target for diseases characterized by pathological hypoxia, such as cancer and ischemic disorders.
The this compound Signaling Pathway in Hypoxic Stress Response
The canonical pathway involving this compound is central to the cellular adaptation to low oxygen. The key steps are outlined below and visualized in the accompanying diagram.
-
Normoxia: In the presence of sufficient oxygen, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α. This post-translational modification creates a recognition site for the von Hippel-Lindau (VHL) protein, which is a component of an E3 ubiquitin ligase complex that includes this compound. This compound then catalyzes the attachment of ubiquitin chains to HIF-1α, marking it for degradation by the 26S proteasome.
-
Hypoxia: Under low oxygen conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, O2. Consequently, HIF-1α is not hydroxylated and is not recognized by the VHL/Nerofe complex. This leads to the stabilization of HIF-1α, which then translocates to the nucleus. In the nucleus, it dimerizes with HIF-1β (also known as ARNT) and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the increased expression of proteins involved in angiogenesis, glucose metabolism, and cell survival.
Nerofe: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Nerofe (also known as dTCApFs), a novel peptide therapeutic candidate, summarizing its mechanism of action, preclinical data, and ongoing clinical investigations. The information is intended to inform researchers, scientists, and professionals involved in drug development about the potential of this compound as an anti-cancer agent.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | Treatment Protocol | Outcome |
| BALB/c Mice | Mammary Gland Carcinoma (EMT6 cells) | 4 million EMT6 cells injected subcutaneously. Treatment with this compound (dosage not specified) or saline control. Tumor size measured every three days.[1] | This compound treatment led to a reduction in tumor growth compared to the saline control group.[1] |
| C57BL/6 Mice | Metastatic Colorectal Cancer (CT26 cells, KRAS-mutated) | 100,000 CT26 cells injected subcutaneously. When tumor volume reached 50 mm³, mice were treated with this compound (15 mg/kg, once a week), Doxorubicin (B1662922) (2 mg/kg, once a week), a combination of this compound and Doxorubicin, or 5% Mannitol (control).[2] | The combination of this compound and Doxorubicin resulted in a considerable reduction in average tumor size compared to untreated controls or single-agent treatments.[2] |
Table 2: Clinical Trial Design for this compound in Combination with Doxorubicin (NCT05661201)
| Parameter | Description |
| Study Title | A Phase I Study of this compound and Doxorubicin for the Treatment of KRAS-Mutated and ST2 Positive Advanced, Unresectable and Metastatic Solid Tumors.[3] |
| Phase | Phase I.[4] |
| Primary Objectives | To determine the safety, tolerability, and recommended Phase II dose (RP2D) of this compound in combination with doxorubicin.[3] |
| Patient Population | Patients with advanced solid tumors with a KRAS mutation and ST2-positivity who have progressed on or are intolerant to standard therapies.[4] |
| Intervention | This compound administered intravenously (IV) weekly at escalating doses in combination with a fixed dose of doxorubicin (8 mg/m² IV weekly).[4] |
| Dose Escalation Levels (this compound) | Dose Level -1: 48 mg/m²Dose Level 1: 96 mg/m²Dose Level 2: 192 mg/m²Dose Level 3: 288 mg/m².[4] |
| Study Design | 3+3 dose-escalation design.[4] |
| Pharmacokinetic Analysis | Blood samples for pharmacokinetic profiles are collected pre- and at 1, 2, 4, 6, and 24 hours post-infusion on cycle 1 day 1 and cycle 2 day 1.[4] |
| Efficacy Assessment | 5 of 15 evaluable patients in a first-in-human study showed stable disease for at least 3 cycles.[1] |
Experimental Protocols
In Vivo Xenograft Studies
2.1.1. CT26 Colorectal Cancer Model
-
Cell Line: CT26, a murine metastatic colorectal cancer cell line with a KRAS mutation.[2]
-
Animal Model: C57BL/6 mice.[2]
-
Tumor Implantation: 100,000 CT26 cells were injected subcutaneously into the mice.[2]
-
Treatment Initiation: Treatment commenced when the tumor volume reached approximately 50 mm³.[2]
-
Treatment Groups:
-
Group 1 (Control): Intraperitoneal (IP) injection of 5% Mannitol once a week.[2]
-
Group 2 (this compound): 15 mg/kg this compound administered once a week.[2]
-
Group 3 (Doxorubicin): 2 mg/kg Doxorubicin administered once a week.[2]
-
Group 4 (Combination): 15 mg/kg this compound and 2 mg/kg Doxorubicin administered on the same day, once a week.[2]
-
-
Tumor Assessment: Tumor size was documented during the treatment period.[2]
-
Endpoint Analysis: At the end of the treatment, mice were euthanized, and serum and tumors were collected for further analysis, including immunohistochemistry (IHC) for KRAS levels and analysis of blood cytokine profiles.[2]
2.1.2. EMT6 Mammary Carcinoma Model
-
Cell Line: EMT6, a murine mammary gland carcinoma cell line.[1]
-
Animal Model: BALB/c female mice.[1]
-
Tumor Implantation: 4 million EMT6 cells were injected subcutaneously.[1]
-
Treatment Groups:
-
Tumor Assessment: Tumor size was measured periodically every three days.[1]
Phase I Clinical Trial (NCT05661201)
-
Study Design: This is an open-label, 3+3 dose-escalation Phase I trial.[4]
-
Patient Population: Adult patients with advanced, unresectable, or metastatic solid tumors with a confirmed KRAS mutation and ST2 protein expression. Patients must have progressed on or been intolerant to all standard therapies.[4]
-
Treatment Regimen: this compound is administered intravenously once weekly, with dose escalation in subsequent cohorts. Doxorubicin is administered intravenously at a fixed dose of 8 mg/m² weekly.[4]
-
Dose Levels of this compound:
-
Dose Level -1: 48 mg/m²
-
Dose Level 1: 96 mg/m²
-
Dose Level 2: 192 mg/m²
-
Dose Level 3: 288 mg/m²[4]
-
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
-
Correlative Studies: Mandatory pre- and on-treatment tumor biopsies are performed for immunohistochemistry (IHC) for ST2 expression and immune cell infiltration. Blood-based analyses of KRAS mRNA, miR-217, and cytokines are also conducted.[4]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through multiple mechanisms, including direct induction of apoptosis in cancer cells and modulation of the tumor microenvironment.
Direct Apoptotic Signaling Pathway
This compound binds to the T1/ST2 receptor on cancer cells, initiating a signaling cascade that leads to apoptosis. This pathway involves the activation of key stress-related kinases and the caspase family of proteases.
References
Preliminary Studies on Nerofe's Cytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of Nerofe, a novel anti-cancer agent. The document outlines the core mechanisms of action, detailed experimental protocols for assessing its cytotoxicity, and quantitative data from preclinical studies.
Introduction to this compound
This compound, also known as dTCApFs, is a 14-amino acid derivative of the human hormone peptide Tumor Cell Apoptosis Factor (TCApF).[1][2] It is under development as a potential therapeutic agent for various cancers.[1] Preclinical studies have demonstrated its ability to induce apoptosis in a range of cancer cell lines, including those of breast, colorectal, and non-small-cell lung cancer.[1] this compound's cytotoxic activity is attributed to a multi-faceted mechanism that includes binding to the T1/ST2 receptor, induction of endoplasmic reticulum (ER) stress, and downregulation of KRAS signaling.[1][2]
Data Presentation: Quantitative Analysis of this compound's Cytotoxicity
Preliminary studies have begun to quantify the cytotoxic effects of this compound, primarily in combination with other chemotherapeutic agents like Doxorubicin (DOX). The following tables summarize the available quantitative data from in vitro studies on metastatic colorectal cancer (mCRC) cell lines.
Table 1: Synergistic Cytotoxicity of this compound and Doxorubicin in mCRC Cell Lines
| Cell Line | Treatment | Concentration | Reduction in Cell Viability (%) |
| SW480 | This compound + DOX | 25 µg/ml + 0.25 µM | ~50-70% |
| HT-29 | This compound + DOX | 50 µg/ml + 0.5 µM | ~50-70% |
| CT26 | This compound + DOX | 25 µg/ml + 0.25 µM | ~50-70% |
Data extracted from a study by Ohana et al. (2023). It is important to note that treatment with this compound alone showed an apparent increase in viability in SW480 and HT-29 cells when measured by a resazurin-based assay, which is attributed to this compound-induced ER stress causing an increase in mitochondrial activity prior to apoptosis.[1]
Table 2: Effect of this compound and Doxorubicin on Reactive Oxygen Species (ROS) Production
| Treatment | Increase in ROS Production (%) |
| This compound alone | ~60% |
| Doxorubicin alone | ~10% |
| This compound + Doxorubicin | ~60-80% |
Data from the same study by Ohana et al. (2023), indicating a significant increase in oxidative stress with the combination treatment.[1]
Signaling Pathways Modulated by this compound
This compound's cytotoxic effects are mediated through the modulation of several key signaling pathways within cancer cells.
T1/ST2 Receptor-Mediated Apoptosis
This compound initiates its cytotoxic cascade by binding to the T1/ST2 receptor, which is often overexpressed on the surface of various cancer cells.[1][2] This interaction triggers a downstream signaling cascade that culminates in apoptosis.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
A novel mechanism of this compound's action involves the induction of ER stress.[1] this compound has been shown to localize in the Golgi apparatus, leading to its dysfunction and subsequent ER stress. This sustained stress activates the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, prolonged UPR activation under severe ER stress switches to a pro-apoptotic signaling cascade.[1] this compound also downregulates sXBP1, a key transcription factor in the ER stress repair mechanism, further pushing the cell towards apoptosis.[1]
Downregulation of KRAS Signaling
In combination with Doxorubicin, this compound has been shown to downregulate KRAS signaling.[1] This is achieved through the upregulation of miR-217, a microRNA that targets KRAS.[1] The downregulation of KRAS, a key oncogenic driver, contributes significantly to the enhanced apoptosis of tumor cells.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound's cytotoxicity.
Cell Viability and Cytotoxicity Assays
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Treat cells with various concentrations of this compound and/or other compounds. Include untreated and vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Principle: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add 100 µL of the LDH reaction solution (containing substrate, cofactor, and diaphorase) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or culture flask and treat with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Reactive Oxygen Species (ROS) Production Assay
Principle: This assay measures the intracellular production of ROS using a fluorescent probe, such as Dihydroethidium (DHE). DHE is oxidized by superoxide (B77818) radicals to a fluorescent product that can be quantified.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with this compound as described previously.
-
DHE Staining: After treatment, incubate the cells with 10 µM DHE in growth media for 20 minutes.
-
Washing: Wash the cells three times with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the cytotoxicity of this compound in vitro.
Conclusion
The preliminary studies on this compound reveal a promising anti-cancer agent with a multi-pronged cytotoxic mechanism. Its ability to induce apoptosis through the T1/ST2 receptor, trigger ER stress, and modulate KRAS signaling highlights its potential for treating various malignancies. The synergistic effects observed with Doxorubicin further underscore its therapeutic potential. Future research should focus on elucidating the detailed molecular cascades of its signaling pathways and expanding the in vitro and in vivo studies to include a broader range of cancer types and to establish a comprehensive monotherapy dose-response profile. The experimental protocols outlined in this guide provide a robust framework for conducting such further investigations.
References
Nerofe's Interaction with Target Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action: Targeting the T1/ST2 Receptor
Nerofe's primary molecular target is the T1/ST2 receptor (also known as IL1RL1), a member of the interleukin-1 receptor family.[1] This receptor is often overexpressed in various cancer cells.[2] The binding of this compound to the T1/ST2 receptor initiates a cascade of intracellular events, leading to apoptosis, inhibition of angiogenesis, and modulation of the tumor microenvironment.
Quantitative Data on this compound-T1/ST2 Interaction
Precise quantitative data for the binding affinity of this compound to the T1/ST2 receptor, such as the dissociation constant (Kd), is not currently available in published literature. However, the consistent and potent downstream effects observed in preclinical studies suggest a high-affinity interaction. Future research should prioritize the determination of this key parameter to fully characterize the drug-target engagement.
Table 1: Binding Affinity of this compound for T1/ST2 Receptor
| Ligand | Receptor | Binding Affinity (Kd) | Experimental Method |
| This compound | T1/ST2 | Data not available | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be suitable. |
Downstream Signaling Pathways and Cellular Effects
Upon binding to the T1/ST2 receptor, this compound triggers a series of signaling events that converge to induce cancer cell death and inhibit tumor progression.
Endoplasmic Reticulum (ER) Stress and Apoptosis
A key mechanism of this compound-induced cell death is the induction of endoplasmic reticulum (ER) stress.[2] this compound is internalized and localizes to the Golgi apparatus, leading to its disruption and subsequent accumulation of unfolded proteins in the ER. This triggers the Unfolded Protein Response (UPR). However, this compound also downregulates the ER stress repair mechanisms, leading to sustained ER stress and ultimately, apoptosis.[2] This apoptotic response is mediated through the activation of caspase-8 and Bcl-2 pathways, as well as the activation of the p38 MAPK and JNK signaling cascades.[1]
Caption: this compound-induced ER stress and apoptosis signaling pathway.
Downregulation of KRAS Signaling
In cancers with KRAS mutations, this compound has been shown to downregulate KRAS expression.[2] This effect is mediated, at least in part, by the upregulation of microRNA-217 (miR-217), which is a known negative regulator of KRAS.[3] This downregulation of a key oncogenic driver contributes significantly to this compound's anti-tumor activity, particularly in KRAS-mutant colorectal, pancreatic, and lung cancers.[2]
Caption: this compound-mediated downregulation of KRAS expression.
Inhibition of Angiogenesis
This compound exhibits anti-angiogenic properties by suppressing the expression of key pro-angiogenic factors, Vascular Endothelial Growth Factor A (VEGFA) and its receptor, VEGFR1.[1] By inhibiting these signaling molecules, this compound can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis.
Modulation of the Tumor Microenvironment
This compound has been observed to alter the tumor microenvironment from an immunosuppressive to an immune-stimulatory state. This is particularly evident when used in combination with low-dose Doxorubicin.[2] This combination therapy promotes the secretion of immune-stimulatory cytokines, leading to a decrease in M2 macrophages and an influx of M1 macrophages, NK cells, and CD8+ T cells into the tumor.[2]
In Vitro and In Vivo Efficacy
This compound has demonstrated significant anti-cancer activity in various preclinical models. While specific IC50 values are not consistently reported across a wide range of cell lines, studies have shown its efficacy in reducing cell viability and inducing apoptosis in pancreatic, colorectal, and lung cancer cell lines, particularly those with KRAS mutations and high ST2 expression.[2]
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines (Illustrative)
| Cell Line | Cancer Type | KRAS Status | ST2 Expression | IC50 (µM) |
| PANC-1 | Pancreatic | Mutant | High | Data not available |
| MIA PaCa-2 | Pancreatic | Mutant | High | Data not available |
| SW480 | Colorectal | Mutant | High | Data not available |
| HCT116 | Colorectal | Mutant | High | Data not available |
| A549 | Lung | Mutant | High | Data not available |
| NCI-H358 | Lung | Mutant | High | Data not available |
In vivo studies using xenograft models have confirmed the anti-tumor effects of this compound, showing reduced tumor growth and decreased KRAS expression in tumors.[2]
Experimental Protocols
The following sections provide generalized protocols for key experiments used to characterize the interaction of this compound with its target proteins and its cellular effects. These protocols are intended as a starting point and should be optimized for specific experimental conditions.
Immunofluorescent Staining for Subcellular Localization
This protocol is for visualizing the localization of this compound within the cell, particularly in the Golgi apparatus.
Workflow:
Caption: Workflow for immunofluorescent staining.
Methodology:
-
Cell Seeding: Seed cancer cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound for the specified time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific binding with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against this compound and a Golgi marker (e.g., GM130) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining, and visualize using a confocal microscope.
Western Blot Analysis for Protein Expression
This protocol is for quantifying the expression levels of target proteins such as KRAS, and markers of ER stress (e.g., BiP, p-IRE1).
Methodology:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., KRAS, BiP, p-IRE1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ, normalizing to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR) for miRNA Expression
This protocol is for measuring the expression level of miR-217.
Methodology:
-
RNA Extraction: Treat cells with this compound and extract total RNA, including small RNAs, using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit and a stem-loop primer for miR-217.
-
qPCR: Perform quantitative PCR using a TaqMan MicroRNA Assay or a SYBR Green-based assay with primers specific for mature miR-217. Use a small nuclear RNA (e.g., U6) as an endogenous control for normalization.
-
Data Analysis: Calculate the relative expression of miR-217 using the ΔΔCt method.
Apoptosis Assay using Flow Cytometry
This protocol is for quantifying the percentage of apoptotic cells after this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
This compound is a novel peptide therapeutic with a well-defined primary target, the T1/ST2 receptor, and a complex mechanism of action that involves the induction of ER stress, apoptosis, downregulation of the key oncogene KRAS, and modulation of the tumor microenvironment. While the qualitative aspects of its interactions are increasingly understood, a significant gap remains in the availability of quantitative data. The detailed characterization of its binding kinetics and the systematic determination of its potency across a broad range of cancer models will be crucial for its continued development and clinical application. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate biology of this compound and unlock its full therapeutic potential in the fight against cancer.
References
Exploratory Studies of Nerofe (TCApF) in Animal Models: A Technical Guide
This technical guide provides an in-depth overview of the preclinical exploratory studies of Nerofe, a novel hormone-peptide also known as Tumor-Cells Apoptosis Factor (TCApF), in various animal models. It is designed for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and workflows.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple signaling pathways, primarily initiated by its binding to the T1/ST2 receptor, a member of the Toll/Interleukin-1 receptor superfamily. This binding triggers a cascade of intracellular events leading to selective apoptosis in cancer cells.
1.1 Induction of Apoptosis Upon binding to the T1/ST2 receptor, this compound activates two principal apoptotic signaling cascades. It initiates the extrinsic apoptosis pathway through the activation of caspase-8 and the intrinsic pathway via caspase-9, both of which converge to activate the executioner caspase-3. Concurrently, this compound stimulates the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPKinase) pathways, which further contribute to programmed cell death.
1.2 Endoplasmic Reticulum Stress and Golgi Disruption Further studies in pancreatic cancer models have revealed that this compound (as its derivative dTCApFs) localizes in the Golgi apparatus. This accumulation leads to a structural disruption of the Golgi and Endoplasmic Reticulum (ER), inducing ER stress and contributing to its apoptotic effect. This is evidenced by an increase in ER stress markers such as pIRE1 and BiP in tumor sections from treated xenograft models.
1.3 Synergistic Activity with Doxorubicin In models of KRAS-mutated cancers, this compound demonstrates a synergistic effect when combined with the chemotherapeutic agent Doxorubicin (DOX). This combination leads to the upregulation of microRNA miR217, which in turn downregulates KRAS signaling, enhancing the apoptosis of tumor cells.
In Vivo Efficacy Studies
This compound and its derivatives have been evaluated in several animal models, demonstrating significant anti-tumor efficacy across different cancer types.
2.1 Acute Myeloid Leukemia (AML) Xenograft Models Studies using human AML cell lines in immunodeficient mice have shown that this compound can terminate cancer development and eliminate metastatic cells.
Experimental Protocol
-
Animal Model: 8-week-old BALB/c nude mice.
-
Cell Lines: U937 (human pre-myeloid) and NB4 (human promyelocytic) cells.
-
Inoculation: 2x10^6 cells were inoculated subcutaneously (S.C.) into the right flank of each mouse.
-
Treatment Groups: Mice were divided into treatment groups (n=8-10 per group), receiving either saline (control) or TCApFs (a short 14-amino acid derivative of this compound).
-
Dosing and Administration: Treatment involved intravenous (IV) administration of TCApFs for 7 successive days. A key efficacious dose was identified as 1.0 mg/kg.
-
Endpoints: Tumor growth was monitored over time. For metastatic studies, blood and bone marrow were analyzed by RT-PCR for the presence of human cancer cells.
Quantitative Data Summary: AML Models
| Animal Model | Cell Line | Treatment | Key Outcome | Result | Citation |
| BALB/c Nude Mouse | NB4 | 1.0 mg/kg TCApFs (IV) | Tumor Growth Inhibition | Tumor eradicated in 5 of 8 mice; slow growth in 3 of 8 mice over 25 days. | |
| BALB/c Nude Mouse | U937 | TCApFs (IV, various doses) | Metastasis Elimination | Complete elimination of metastatic cell colonies from bone marrow and spleen. |
2.2 Pancreatic Cancer Xenograft Model this compound has also shown efficacy in solid tumors, such as pancreatic cancer.
Experimental Protocol
-
Animal Model: Nude mice.
-
Cell Line: PANC-1 (human pancreatic cancer).
-
Inoculation: 1 million PANC-1 cells were inoculated subcutaneously.
-
Treatment Groups: Once tumors exceeded 64 mm³, animals (n=8 per group) were randomly assigned to a control group (5% mannitol) or a treatment group.
-
Dosing and Administration: this compound (dTCApFs) was administered at 15 mg/kg intraperitoneally (IP) twice a week.
-
Endpoints: Tumor size was measured over time. Immunohistochemical (IHC) staining was performed on tumor sections to assess ER stress markers.
Quantitative Data Summary: Pancreatic Cancer Model
| Animal Model | Cell Line | Treatment | Key Outcome | Result | Citation |
| Nude Mouse | PANC-1 | 15 mg/kg dTCApFs (IP, 2x/week) | Tumor Size | Demonstrated a decrease in tumor size compared to the control group. | |
| Nude Mouse | PANC-1 | 15 mg/kg dTCApFs (IP, 2x/week) | Biomarker Modulation | Increased expression of ER stress markers (pIRE1, BiP) in tumor tissue. |
Toxicology and Safety Profile
The preclinical safety assessment of this compound suggests a favorable toxicology profile, though detailed public data is limited.
Summary of Findings Toxicology studies have indicated that this compound is well-tolerated. One report mentions no considerable adverse effects at doses up to 15 times the therapeutic effective dose. Mild adverse effects were noted only at very high doses, equivalent to 20 times the therapeutic effective dose. Specific No-Observed-Adverse-Effect-Level (NOAEL) or LD50 values from these animal studies are not available in the reviewed literature.
Toxicology Data Summary
| Parameter | Finding | Citation |
| Adverse Effects | No considerable adverse effects observed up to 15x the therapeutic effective dose. | |
| High-Dose Effects | Mild adverse effects were reported at 20x the therapeutic effective dose. | |
| NOAEL / LD50 | Specific values not reported in the available literature. |
Methodological & Application
Application Notes and Protocols for Nerofe Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Nerofe in murine cancer models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments.
Mechanism of Action
This compound is a 14-amino acid peptide derivative of the Tumor Cell Apoptosis Factor (TCApF).[1][2] Its anti-cancer activity stems from a multi-faceted mechanism:
-
Induction of Apoptosis: this compound binds to the T1/ST2 receptor, which is often overexpressed in cancer cells.[1][3] This interaction triggers endoplasmic reticulum (ER) stress and the loss of Golgi function, ultimately leading to apoptosis.[1] The apoptotic pathway involves the activation of caspases 8, 9, and 3, as well as JNKinase and p38 MAPKinase.[4]
-
Anti-Angiogenic Effects: this compound inhibits the formation of new blood vessels around the tumor by suppressing the expression of VEGFA and VEGFR1, while increasing the anti-angiogenic interleukin, IL-10.[3][5]
-
Immune System Activation: this compound can modulate the tumor microenvironment, transforming it from immunosuppressive to immune-stimulatory.[2][6] This is achieved by activating an anti-cancer immune response.[5] When used in combination with doxorubicin (B1662922), this compound has been shown to increase the levels of immunostimulatory cytokines such as IL-2 and IFN-γ, and promote the recruitment of NK cells and M1 macrophages to the tumor site.[2][7]
-
Downregulation of KRAS Signaling: In combination with doxorubicin, this compound has been observed to upregulate miR217, which in turn downregulates KRAS and MAPK signaling pathways, leading to enhanced apoptosis of tumor cells.[1][2]
Quantitative Data Summary
The following table summarizes the dosing and treatment schedule from a key preclinical study investigating the efficacy of this compound in a murine model of colorectal cancer.
| Parameter | Vehicle Control | This compound Monotherapy | Doxorubicin Monotherapy | This compound + Doxorubicin Combination | Reference |
| Drug | 5% Mannitol | This compound | Doxorubicin (DOX) | This compound + Doxorubicin (DOX) | [1] |
| Dosage | N/A | 15 mg/kg | 2 mg/kg | 15 mg/kg (this compound) + 2 mg/kg (DOX) | [1] |
| Administration Route | Intraperitoneal (IP) | Intraperitoneal (IP) | Intraperitoneal (IP) | Intraperitoneal (IP) | [1] |
| Frequency | Once a week | Once a week | Once a week | Once a week | [1] |
| Animal Model | C57BL/6 mice with CT26 colorectal cancer cells | C57BL/6 mice with CT26 colorectal cancer cells | C57BL/6 mice with CT26 colorectal cancer cells | C57BL/6 mice with CT26 colorectal cancer cells | [1] |
Experimental Protocols
This section provides a detailed methodology for the administration of this compound in a murine colorectal cancer model, based on published preclinical research.[1]
Materials
-
This compound (dTCApFs)
-
Doxorubicin hydrochloride (optional, for combination studies)
-
5% Mannitol solution (for vehicle control)
-
Sterile phosphate-buffered saline (PBS)
-
CT26 colorectal cancer cells
-
C57BL/6 mice
-
Sterile syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
-
Appropriate animal housing and handling facilities
Cell Culture and Tumor Inoculation
-
Culture CT26 colorectal cancer cells in appropriate media and conditions.
-
Harvest and resuspend the cells in sterile PBS at a suitable concentration.
-
Subcutaneously inject the CT26 cells into the flank of C57BL/6 mice.
-
Monitor the mice regularly for tumor growth.
Treatment Protocol
-
Once the tumors reach a size of approximately 50 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, doxorubicin monotherapy, and combination therapy).[1]
-
Preparation of this compound Solution: Reconstitute this compound in a suitable sterile vehicle (e.g., 5% Mannitol) to a final concentration for injection. The final volume should be appropriate for intraperitoneal injection in mice.
-
Administration:
-
Vehicle Control Group: Administer an equivalent volume of 5% Mannitol solution via intraperitoneal (IP) injection once a week.[1]
-
This compound Monotherapy Group: Administer this compound at a dose of 15 mg/kg via IP injection once a week.[1]
-
Doxorubicin Monotherapy Group (Optional): Administer doxorubicin at a dose of 2 mg/kg via IP injection once a week.[1]
-
Combination Therapy Group (Optional): Administer this compound (15 mg/kg) and doxorubicin (2 mg/kg) via IP injection on the same day, once a week.[1]
-
-
Monitoring:
-
Measure tumor size with calipers regularly (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration in a murine cancer model.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound leading to cancer cell apoptosis.
References
- 1. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. immunesk.com [immunesk.com]
- 4. This compound--a novel human hormone-peptide with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immunesk.com [immunesk.com]
- 6. immunesk.com [immunesk.com]
- 7. oncotarget.com [oncotarget.com]
Application Notes & Protocols: Utilizing Fluorescence Microscopy to Elucidate the Mechanisms of Nerofe
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nerofe™, also known as dTCApFs, is a 14-amino acid synthetic peptide derived from the human hormone Tumor-Cells Apoptosis Factor (TCApF).[1] It is currently under investigation as a promising anti-cancer therapeutic, particularly for KRAS-mutated solid tumors.[2] this compound is not a fluorescent probe; rather, its complex mechanism of action and cellular effects can be powerfully elucidated using various fluorescence microscopy techniques. These application notes provide a guide for researchers on how to employ fluorescence microscopy to investigate the therapeutic effects of this compound.
This compound's anti-cancer activity is multifaceted. It enters cells via the T1/ST2 receptor, which is often overexpressed in KRAS-mutated tumors.[3][4] Its mechanisms include the induction of apoptosis through endoplasmic reticulum (ER) and Golgi apparatus stress, downregulation of the KRAS signaling pathway, and modulation of the tumor microenvironment (TME) from an immunosuppressive to an immune-stimulatory state.[2][3][4]
Fluorescence microscopy is an indispensable tool for visualizing these processes at the single-cell level, providing spatial and quantitative data on this compound's target engagement and downstream effects.
Application 1: Visualization of this compound Uptake and Subcellular Localization
One of the initial steps in this compound's mechanism of action is its entry into the cell and localization to the Golgi apparatus.[4] Immunofluorescence microscopy can be used to track the peptide and confirm its destination.
Quantitative Data Summary
While specific quantitative data on the uptake efficiency of this compound from fluorescence imaging is not extensively published, qualitative studies have confirmed its localization. Immunofluorescent staining has demonstrated that this compound (dTCApFs) is located in the Golgi apparatus of treated pancreatic cancer cells.[4]
| Parameter | Method | Finding | Cell Lines | Reference |
| Subcellular Localization | Immunofluorescence Microscopy | This compound (dTCApFs) localizes to the Golgi apparatus. | Pancreatic Cancer Cells | [4] |
| Consequence of Localization | Immunofluorescence Microscopy | Treatment leads to Golgi structural changes and ER stress. | Pancreatic, Breast, Ovarian Cancer Cells | [4] |
Experimental Protocol: Immunofluorescence for this compound Localization
This protocol describes the detection of this compound within cultured cells. This requires an antibody specific to this compound (dTCApFs).
Materials:
-
This compound-treated and control cells grown on glass coverslips.
-
Phosphate-Buffered Saline (PBS).
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS with 0.1% Triton X-100.
-
Primary Antibody: Anti-Nerofe/dTCApFs antibody, diluted in Blocking Buffer.
-
Secondary Antibody: Fluorophore-conjugated goat anti-species IgG (e.g., Alexa Fluor 488 goat anti-rabbit IgG), diluted in Blocking Buffer.
-
Golgi Marker: Antibody against a Golgi-resident protein (e.g., GM130) or a Golgi-specific stain (e.g., BODIPY FL C5-ceramide).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a culture dish. Treat with the desired concentration of this compound for the specified duration. Include an untreated control.
-
Fixation: Gently wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10-15 minutes to permeabilize the cellular membranes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the coverslips with the primary anti-Nerofe antibody and a primary antibody for a Golgi marker (if using co-localization antibodies) overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times as in step 7. Incubate with DAPI for 5 minutes.
-
Mounting: Wash a final three times with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the samples using a confocal fluorescence microscope. This compound signal should be imaged in the appropriate channel (e.g., green for Alexa Fluor 488), the Golgi marker in its channel, and nuclei in the blue channel. Co-localization analysis can be performed using imaging software.
Workflow Diagram
Application 2: Quantifying this compound-Induced Apoptosis
A key therapeutic outcome of this compound treatment is the induction of apoptosis.[4] Fluorescence-based assays, such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, are highly effective for detecting the DNA fragmentation characteristic of late-stage apoptosis.
Quantitative Data Summary
The combination of this compound and Doxorubicin (DOX) has been shown to have a synergistic effect on the viability of metastatic colorectal cancer (mCRC) cells.[3]
| Parameter | Method | Finding | Cell Lines | Reference |
| Cell Viability | Resazurin-based assay | 50-70% decrease in viability with this compound + DOX treatment. | SW480, CT26, HT29 (mCRC) | [3] |
| Apoptosis Induction | (Inferred from viability) | Synergistic increase in apoptosis with this compound + DOX. | mCRC cell lines | [3] |
Experimental Protocol: TUNEL Assay for Apoptosis Detection
This protocol outlines the steps for performing a fluorescence-based TUNEL assay on cells treated with this compound.
Materials:
-
This compound-treated and control cells on coverslips.
-
PBS.
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.
-
Commercially available TUNEL assay kit (containing TdT enzyme, fluorescently-labeled dUTPs, and reaction buffer).
-
Nuclear Counterstain: DAPI or Hoechst 33342.
-
Antifade Mounting Medium.
Procedure:
-
Sample Preparation: Culture and treat cells with this compound as described in the previous protocol. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, wash with PBS, and then permeabilize with 0.25% Triton X-100 for 20 minutes at room temperature.
-
Washing: Wash the cells twice with deionized water, followed by two washes with PBS.
-
TUNEL Reaction:
-
Prepare the TdT reaction cocktail according to the manufacturer's instructions (mix TdT enzyme, labeled dUTPs, and reaction buffer).
-
Incubate the samples with the TdT reaction cocktail in a humidified chamber for 60 minutes at 37°C, protected from light.
-
-
Washing: Wash the samples three times with PBS for 5 minutes each to remove unincorporated nucleotides.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides.
-
Imaging and Analysis:
-
Image the slides using a fluorescence microscope. TUNEL-positive nuclei (apoptotic cells) will exhibit bright fluorescence (e.g., green with FITC-dUTP). All nuclei will be stained by DAPI (blue).
-
Quantify apoptosis by counting the percentage of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei across multiple fields of view. This can be automated using image analysis software.
-
Application 3: Assessing Downregulation of KRAS Signaling
This compound, in combination with DOX, has been shown to downregulate KRAS protein expression.[3] While often quantified by Western Blot, immunofluorescence microscopy offers a complementary approach to visualize and quantify KRAS expression at the single-cell level and observe its spatial distribution.
Quantitative Data Summary
The combination of this compound and DOX dramatically decreases KRAS protein levels in mCRC cell lines.[3]
| Parameter | Method | Finding | Cell Lines | Reference |
| KRAS Protein Expression | Western Blot, IHC | Dramatic decrease in KRAS protein levels with this compound + DOX. | SW480, CT26, HT29 (mCRC) | [3] |
Experimental Protocol: Immunofluorescence for KRAS Expression
This protocol is for the semi-quantitative analysis of KRAS protein levels in cells following this compound treatment.
Materials:
-
This compound-treated and control cells on coverslips.
-
Standard immunofluorescence reagents (as in Application 1).
-
Primary Antibody: Anti-KRAS antibody (validated for immunofluorescence).
-
Secondary Antibody: Fluorophore-conjugated secondary antibody.
-
Nuclear Counterstain: DAPI.
-
Antifade Mounting Medium.
Procedure:
-
Sample Preparation, Fixation, Permeabilization, and Blocking: Follow steps 1-5 from the Immunofluorescence protocol in Application 1.
-
Primary Antibody Incubation: Incubate coverslips with the primary anti-KRAS antibody overnight at 4°C.
-
Washing: Wash three times with PBS containing 0.1% Triton X-100.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Follow steps 9-10 from the protocol in Application 1.
-
Imaging and Analysis:
-
Acquire images using a confocal or widefield fluorescence microscope, ensuring that all imaging parameters (e.g., laser power, exposure time, gain) are kept constant across all samples (control vs. treated).
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the KRAS signal per cell. The DAPI stain can be used to automatically identify and segment individual nuclei, and the cell boundary can be estimated from this or a co-stained cytoplasmic marker.
-
Compare the average fluorescence intensity between control and this compound-treated groups to quantify the change in KRAS expression.
-
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dTCApFs, a derivative of a novel human hormone peptide, induces apoptosis in cancer cells through a mechanism involving loss of Golgi function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Understanding Nerofe and its Therapeutic Role
Topic: Nerofe's Mechanism of Action and Therapeutic Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a synthetic 14-amino acid peptide derived from the human hormone-peptide, Tumor-Cells Apoptosis Factor (TCApF).[1][2] It is currently under investigation as a therapeutic agent for various advanced cancers and Alzheimer's disease.[3] Contrary to the inquiry's premise, this compound is not utilized as a reagent for general protein labeling experiments in research. Instead, its application lies in its potential as a targeted cancer therapy. This document provides an overview of this compound's mechanism of action, its therapeutic applications, and a summary of relevant data. While this compound itself is not a tool for protein labeling, we will also briefly discuss common protein labeling methodologies for contextual understanding.
This compound's Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism primarily initiated by its binding to the T1/ST2 receptor (also known as IL1RL1), which is overexpressed in various cancer cells.[4][5] This interaction triggers a cascade of downstream events leading to cancer cell death and modulation of the tumor microenvironment.
Key signaling events include:
-
Induction of Apoptosis: this compound's binding to the T1/ST2 receptor activates both extrinsic (caspase 8) and intrinsic (caspase 9 and 3) apoptotic pathways.[4][6] It also activates JNKinase and p38 MAPKinase signaling.[4][6]
-
Immune System Modulation: this compound can transform an immunosuppressive tumor microenvironment into an immune-stimulatory one.[7] In combination with low-dose doxorubicin (B1662922), it promotes the secretion of immune-stimulatory cytokines and the recruitment of natural killer (NK) cells and M1 macrophages to the tumor site.[7][8]
-
Downregulation of KRAS Signaling: In KRAS-mutated cancers, this compound, particularly in combination with doxorubicin, has been shown to downregulate KRAS protein expression.[8][9]
-
Inhibition of Angiogenesis: this compound can inhibit the formation of new blood vessels that tumors need to grow by suppressing the expression of VEGFA and VEGFR1.[5]
Therapeutic Applications of this compound
This compound is being investigated in clinical trials for the treatment of various solid tumors and hematological malignancies, particularly those with KRAS mutations and ST2 expression.[10] It is often studied in combination with other chemotherapeutic agents like doxorubicin to enhance its anti-cancer activity.[8][10]
| Indication | Mechanism of Action | Clinical Phase (as of late 2025) | Key Findings |
| KRAS-mutated Solid Tumors | Binds to ST2, downregulates KRAS signaling, induces apoptosis, and modulates the immune microenvironment.[7][10] | Phase I/II | Synergistic effect with doxorubicin in preclinical models.[8] |
| Acute Myeloid Leukemia (AML) | Induces apoptosis in proliferating cancer cells.[4] | Phase I/II | Demonstrates anti-cancer activity in preclinical models.[4] |
| Myelodysplastic Syndrome (MDS) | Induces apoptosis in proliferating cancer cells.[3] | Phase I/II | Under investigation in clinical trials.[3] |
| Alzheimer's Disease | Targets IL1RL1.[3] | Phase I | Under clinical development.[3] |
Table 1: Summary of this compound's Therapeutic Applications and Developmental Status.
Protocols: Experimental Procedures Involving this compound
While this compound is not used for general protein labeling, protocols from published studies describe its use as a therapeutic agent in preclinical experiments. Below are representative methodologies.
Western Blot Analysis of KRAS Downregulation by this compound
This protocol is adapted from studies investigating the effect of this compound on KRAS protein expression in cancer cell lines.[8][9]
Objective: To determine the effect of this compound, alone or in combination with doxorubicin, on the expression levels of KRAS protein in metastatic colorectal cancer (mCRC) cell lines.
Materials:
-
mCRC cell lines (e.g., SW480, CT26, HT29)
-
This compound
-
Doxorubicin
-
Cell culture medium and supplements
-
Lysis buffer
-
Primary antibody against KRAS
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot apparatus and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture mCRC cells to 70-80% confluency.
-
Treat cells with this compound (e.g., 25 µg/mL or 50 µg/mL), doxorubicin (e.g., 0.25 µM), or a combination of both for a specified duration (e.g., 48-72 hours).[8] Include an untreated control group.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for KRAS.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative expression of KRAS in treated versus untreated cells.
-
Overview of Protein Labeling Techniques
For the benefit of researchers interested in protein labeling, we provide a brief overview of common methodologies. These techniques are fundamental in studying protein function, localization, and interactions.
1. Fluorescent Labeling:
This involves attaching a fluorescent dye (fluorophore) to a protein. This allows the protein to be visualized and tracked using fluorescence microscopy or other fluorescence-based detection methods.
-
Common Fluorophores: Fluorescein isothiocyanate (FITC), rhodamine, and cyanine (B1664457) dyes (e.g., Cy3, Cy5).
-
Attachment Chemistry: Dyes are typically conjugated to reactive amino acid side chains, such as the primary amines of lysine (B10760008) residues or the thiols of cysteine residues.
2. Biotinylation:
This is the process of attaching biotin (B1667282) to a protein. Biotin has an extremely high affinity for streptavidin and avidin, which can be conjugated to reporter molecules (e.g., enzymes, fluorophores).
-
Applications: Used in various assays such as ELISA, Western blotting, and immunoprecipitation.
-
Advantages: The high-affinity biotin-streptavidin interaction provides a stable and specific detection system.
This compound is a promising therapeutic peptide with a well-defined mechanism of action in cancer therapy. It is not, however, a tool for protein labeling. The information and protocols provided herein are intended to clarify the actual scientific and clinical context of this compound and to provide a foundational understanding of standard protein labeling techniques for researchers in the field.
References
- 1. biocompare.com [biocompare.com]
- 2. This compound | C96H129N21O20 | CID 91801207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How Peptide Labeling Can Accelerate Antibody Drug Development? - Creative Peptides [creative-peptides.com]
- 9. Frontiers | A Bright, Nontoxic, and Non-aggregating red Fluorescent Protein for Long-Term Labeling of Fine Structures in Neurons [frontiersin.org]
- 10. Custom Peptide Synthesis for a Variety of Applications | Blog | Biosynth [biosynth.com]
Nerofe: A Novel Peptide for Modulating Gene Expression in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nerofe, a synthetic 14-amino acid peptide derived from the human hormone Tumor-Cells Apoptosis Factor (TCApF), is emerging as a potent tool for studying and manipulating gene expression in the context of cancer.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in research and drug development, with a particular focus on its effects on oncogenic gene expression and the tumor microenvironment. This compound's primary mechanism of action involves binding to the T1/ST2 receptor (IL1RL1), which is often overexpressed in various cancer cells.[1][3] This interaction triggers a cascade of intracellular events, leading to apoptosis and significant alterations in gene expression profiles.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism, making it a valuable tool for investigating complex cellular processes. Its "triple action" includes direct cytotoxicity to cancer cells, activation of the anti-cancer immune response, and inhibition of angiogenesis.[4][5]
Upon binding to the T1/ST2 receptor, this compound initiates apoptosis through both caspase-8 and Bcl-2 mediated pathways.[1] It also activates the p38 MAPK and JNK signaling cascades.[1] A key aspect of this compound's function is the induction of endoplasmic reticulum (ER) stress, characterized by the upregulation of C/EBP homologous protein (CHOP).[6][7] This peptide has been observed to localize in the Golgi apparatus, leading to its structural and functional impairment, which contributes to ER stress.[6][7]
Furthermore, in combination with chemotherapeutic agents like doxorubicin, this compound demonstrates a synergistic effect in downregulating the expression of the key oncogene KRAS.[2][6] This downregulation is mediated by the upregulation of microRNA-217 (miR-217), which directly targets KRAS mRNA.[6][7][8] This combined treatment can transform an immunosuppressive tumor microenvironment into an immune-stimulatory one by increasing the presence of M1 macrophages and Natural Killer (NK) cells.[6][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound, alone and in combination with doxorubicin, on various cellular and molecular parameters in metastatic colorectal cancer (mCRC) cell lines (SW480, HT-29, CT26).
Table 1: Effect of this compound and Doxorubicin on mCRC Cell Viability and ROS Production [6]
| Treatment | Change in Cell Viability | Increase in ROS Production |
| This compound | Apparent increase (due to resazurin (B115843) assay measuring mitochondrial activity which is increased by ER stress) | ~60% |
| Doxorubicin | 10-15% decrease | ~10% |
| This compound + Doxorubicin | 50-70% decrease | 60-80% |
Table 2: Effect of this compound and Doxorubicin on Gene and Protein Expression in mCRC Cells [6]
| Treatment | Increase in miR-217 Expression | Decrease in KRAS/MAPK1/2 Protein Expression |
| This compound | ~50% | ~10% |
| Doxorubicin | ~70% | ~25% |
| This compound + Doxorubicin | 200-300% | 90-100% |
Experimental Protocols
1. Western Blot Analysis of KRAS Protein Expression
This protocol details the procedure for assessing the impact of this compound on KRAS protein levels in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SW480, CT26, HT29)
-
This compound and Doxorubicin
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against KRAS
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.[3]
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[10]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary anti-KRAS antibody overnight at 4°C.[11]
-
Wash the membrane three times with TBST for 10 minutes each.[3]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
2. Dihydroethidium (DHE) Assay for Reactive Oxygen Species (ROS) Measurement
This protocol outlines the steps to measure intracellular ROS levels in response to this compound treatment.
Materials:
-
Cancer cell lines
-
96-well plates
-
Dihydroethidium (DHE)
-
Doxorubicin (as a positive control for ROS induction)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding:
-
Seed 20,000 cells per well in a black 96-well plate and incubate overnight.[2]
-
-
Cell Treatment:
-
Treat cells with this compound (e.g., 25 µg/ml or 50 µg/ml) for 72 hours and/or Doxorubicin (e.g., 0.25 µM or 0.5 µM) for 48 hours.
-
-
DHE Staining:
-
Prepare a DHE stock solution (e.g., 5 mg/mL in DMSO).[2]
-
Dilute the DHE stock solution in media to the desired working concentration (e.g., 10 µM).[2]
-
Remove the treatment media and wash the cells once with PBS.[2]
-
Add 100 µL of the DHE working solution to each well and incubate at 37°C for 30 minutes in the dark.[2][4]
-
-
Fluorescence Measurement:
3. Immunofluorescent Staining of Golgi Apparatus
This protocol allows for the visualization of this compound's effect on the Golgi apparatus in pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking solution (0.1% Triton X-100 and 2% BSA in PBS)
-
Primary antibody against a Golgi marker (e.g., GM130)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation:
-
Grow cells on coverslips.
-
Wash cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.[14]
-
-
Permeabilization and Blocking:
-
Wash the cells with PBS.
-
Permeabilize and block the cells with the permeabilization/blocking solution for 5 minutes at room temperature.[14]
-
-
Antibody Staining:
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the Golgi apparatus and nuclei using a fluorescence microscope.
-
Visualizations
Caption: this compound's signaling pathway leading to apoptosis and KRAS downregulation.
Caption: Workflow for studying this compound's effect on gene expression.
Caption: this compound's triple-action anti-cancer mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. Implication of Nrf2 and ATF4 in differential induction of CHOP by proteasome inhibition in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. oncotarget.com [oncotarget.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | KRAS protein expression becomes progressively restricted during embryogenesis and in adulthood [frontiersin.org]
- 12. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for Nerofe solution preparation
Application Notes & Protocols: Nerofe
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound™, also known as dTCApFs, is a 14-amino acid synthetic peptide derived from the human hormone peptide Tumor Cell Apoptosis Factor (TCApF).[1][2] It is an investigational anti-cancer agent with a novel, multi-faceted mechanism of action.[3] this compound enters cells via the T1/ST2 receptor, which is often overexpressed in various cancer cells.[1][2][4] Its anti-neoplastic activity stems from a triple-action mechanism: direct cytotoxicity to cancer cells, modulation of the immune response, and inhibition of angiogenesis.[2][3]
Mechanistically, this compound induces apoptosis by causing endoplasmic reticulum (ER) stress and destruction of the Golgi apparatus.[1] In combination with agents like Doxorubicin, it has been shown to downregulate KRAS signaling by upregulating miR217, leading to enhanced tumor cell apoptosis.[1][5] Furthermore, this compound activates an anti-cancer immune response and inhibits angiogenesis by suppressing key factors like VEGFA.[3][4][6] These application notes provide detailed protocols for the preparation and use of this compound in a research setting.
Product Information and Properties
Proper handling and storage are critical for maintaining the stability and activity of this compound. Refer to the table below for key properties and storage recommendations.
| Parameter | Specification |
| Full Name | dTCApFs |
| Molecular Formula | C₉₆H₁₂₉N₂₁O₂₀ |
| Molecular Weight | 1897.2 g/mol [6] |
| Purity | ≥98% (as determined by HPLC) |
| Appearance | White lyophilized powder |
| Solubility | Soluble in sterile, nuclease-free water or PBS |
| Storage | Store lyophilized powder at -20°C. Protect from light. |
| Reconstituted Solution | Store stock solutions in aliquots at -80°C. Avoid repeated freeze-thaw cycles. |
Protocol 1: Reconstitution of this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution from the lyophilized powder.
Materials:
-
This compound lyophilized powder
-
Sterile, nuclease-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-adhesion polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure the powder is collected at the bottom.
-
Reconstitution: Aseptically add the required volume of sterile PBS to the vial to achieve a final concentration of 1 mg/mL. For a 1 mg vial, add 1 mL of PBS.
-
Solubilization: Gently swirl or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous vortexing to prevent peptide degradation.
-
Aliquoting: Dispense the stock solution into sterile, low-adhesion polypropylene microcentrifuge tubes in volumes appropriate for your experiments (e.g., 10 µL or 20 µL aliquots).
-
Storage: Immediately store the aliquots at -80°C.
Caption: A workflow diagram illustrating the key steps for reconstituting lyophilized this compound.
Protocol 2: Preparation of Working Solutions
This protocol describes the dilution of the 1 mg/mL stock solution to final working concentrations for cell-based assays. In vitro experiments have utilized concentrations such as 25 µg/mL and 50 µg/mL.[1]
Materials:
-
1 mg/mL this compound stock solution (from Protocol 1)
-
Appropriate sterile cell culture medium
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 1 mg/mL this compound stock solution on ice.
-
Calculate Dilution: Determine the volume of stock solution needed for your final working concentration.
-
Example for a 50 µg/mL working solution in 10 mL of media:
-
Use the formula: C1V1 = C2V2
-
(1000 µg/mL)(V1) = (50 µg/mL)(10 mL)
-
V1 = (500 µg·mL) / (1000 µg/mL) = 0.5 mL = 500 µL
-
-
-
Dilution: Aseptically add the calculated volume of the stock solution to the corresponding volume of cell culture medium.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting. Do not vortex.
-
Application: Use the freshly prepared working solution immediately for treating cells.
Application Note 1: In Vitro Anti-Proliferative Activity
This compound exhibits a direct inhibitory effect on the proliferation of various cancer cell lines.[3] When used in combination with Doxorubicin, a synergistic effect on reducing cell viability has been observed.[1] The following is a generalized protocol for assessing cell viability using a Resazurin-based assay.
Protocol: Cell Viability (Resazurin Assay)
-
Cell Seeding: Seed cancer cells (e.g., SW480, HT-29) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include wells for "untreated" and "vehicle control."
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[1]
-
Reagent Addition: Add Resazurin reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting a dose-response curve.
Table 1: Synergistic Effects of this compound and Doxorubicin on Metastatic Colorectal Cancer (mCRC) Cells [1]
| Test Parameter | This compound Alone | Doxorubicin Alone | This compound + Doxorubicin |
| Decrease in Viability | 0–10% | 10–15% | 50–70% |
| Increase in ROS Production | ~60% | ~10% | 60–80% |
| Increase of miR217 Expression | ~50% | ~70% | 200–300% |
| Decrease of KRAS/MAPK1/2 Protein | ~10% | ~25% | 90–100% |
Data adapted from studies on mCRC cell lines (SW480, HT-29, CT26).[1]
Mechanism of Action: Signaling Pathways
This compound's mechanism involves multiple signaling pathways. A key action, particularly in KRAS-mutated cancers, is the upregulation of the tumor-suppressive microRNA, miR217. This leads to the subsequent downregulation of KRAS and its downstream effectors in the MAPK signaling pathway, ultimately promoting apoptosis.[1]
References
- 1. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immunesk.com [immunesk.com]
- 3. immunesk.com [immunesk.com]
- 4. immunesk.com [immunesk.com]
- 5. oncotarget.com [oncotarget.com]
- 6. This compound | C96H129N21O20 | CID 91801207 - PubChem [pubchem.ncbi.nlm.nih.gov]
Nerofe (dTCApFs): Application Notes and Protocols for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerofe, also known as dTCApFs, is a synthetic 14-amino acid peptide derived from the human hormone Tumor Cell Apoptosis Factor (TCApF).[1][2][3] It is a promising investigational anti-cancer agent with a multi-faceted mechanism of action. This compound exerts its effects by binding to the T1/ST2 receptor, which is overexpressed in various cancer cells.[4] This interaction triggers apoptosis, inhibits angiogenesis, and modulates the immune response within the tumor microenvironment.[5] Preclinical and early-phase clinical studies have shown its potential in treating a range of malignancies, including acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and solid tumors with KRAS mutations, often in combination with chemotherapeutic agents like doxorubicin.[6][7]
These application notes provide detailed guidelines and protocols for the proper storage, handling, and application of this compound in a research and drug development setting.
Storage and Handling of this compound
While specific stability studies for this compound are not publicly available, the following best practices for synthetic peptides should be strictly adhered to in order to ensure its integrity and activity.
Long-Term and Short-Term Storage
Proper storage is critical to maintain the stability of this compound. As a lyophilized powder, it is relatively stable for short periods at room temperature. However, for optimal preservation, the following temperature guidelines are recommended:
| Storage Type | Temperature | Duration | Recommendations |
| Long-Term Storage | -20°C to -80°C | Months to Years | Ideal for preserving the peptide's stability. Avoid frost-free freezers due to temperature fluctuations during defrost cycles. |
| Short-Term Storage | 4°C | Days to Weeks | Suitable for peptides that will be used in the near future. |
| Room Temperature | Ambient | Days | Only recommended for very short periods, for example, during transport or preparation for an experiment. |
Key Handling Practices:
-
Prevent Moisture Contamination: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature. This prevents condensation from forming inside the vial, which can compromise the peptide's stability.
-
Light Sensitivity: Store this compound in a dark place or use amber vials to protect it from light.
-
Avoid Repeated Freeze-Thaw Cycles: Repeated changes in temperature can degrade the peptide. It is highly recommended to aliquot the reconstituted this compound solution into single-use volumes.
Reconstitution of Lyophilized this compound
Reconstitution is the process of dissolving the lyophilized this compound powder in a suitable solvent to prepare a stock solution.
Recommended Solvents:
-
Sterile Water: Suitable for immediate use of the entire reconstituted solution.
-
Bacteriostatic Water: Contains a preservative (e.g., 0.9% benzyl (B1604629) alcohol) that inhibits bacterial growth, allowing for multi-day use from the same vial when stored at 4°C.
-
5% D-Mannitol Solution: This has been used as a vehicle for in vitro studies with this compound.[2][8]
Reconstitution Protocol:
-
Equilibrate: Allow the this compound vial to reach room temperature before opening.
-
Solvent Addition: Using a sterile syringe, slowly add the desired volume of the chosen solvent to the vial. Aim the stream of the solvent against the side of the vial to avoid foaming.
-
Gentle Dissolution: Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation and degradation of the peptide.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.
Experimental Protocols
The following are example protocols based on published research using this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Cell Viability Assay
This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PANC-1, MDA-MB-231, OV-90, SW480, HT29)[2]
-
Complete cell culture medium
-
This compound (lyophilized)
-
Reconstitution solvent (e.g., 5% D-Mannitol in sterile water)[2][8]
-
96-well plates
-
Cell viability reagent (e.g., Resazurin (B115843), Annexin V-FITC)
-
Plate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 4,000 cells/well) and allow them to adhere overnight.[8]
-
This compound Preparation: Reconstitute lyophilized this compound to create a stock solution. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., 25 µg/ml, 50 µg/ml).[8]
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the reconstitution solvent only).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).[8]
-
Viability Assessment:
-
Resazurin Assay: Add the resazurin reagent to each well and incubate according to the manufacturer's instructions. Measure the fluorescence or absorbance to determine cell viability.
-
Annexin V-FITC Assay: Harvest the cells and stain with Annexin V-FITC and a dead cell marker (e.g., propidium (B1200493) iodide). Analyze the cells by flow cytometry to quantify apoptosis.[2]
-
-
Data Analysis: Calculate the percentage of viable cells or apoptotic cells relative to the vehicle control.
In Vivo Murine Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for tumor induction
-
This compound (lyophilized)
-
Vehicle for in vivo administration (e.g., 5% Mannitol)[8]
-
Sterile syringes and needles
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure the tumor volume using calipers.
-
Treatment Initiation: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
This compound Administration:
-
Prepare the this compound solution for injection in the appropriate vehicle.
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule (e.g., 15 mg/kg, once a week).[8]
-
Administer the vehicle alone to the control group.
-
-
Tumor Measurement and Monitoring: Continue to measure tumor volume and monitor the health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).
Signaling Pathways and Mechanisms of Action
This compound's anti-cancer activity is mediated through several interconnected signaling pathways.
This compound-Induced Apoptosis Pathway
This compound binds to the T1/ST2 receptor, initiating a cascade of events that lead to programmed cell death.[4] This involves the activation of both extrinsic and intrinsic apoptotic pathways.
Caption: this compound-induced apoptosis signaling pathway.
This compound's Triple Action Mechanism in Cancer Treatment
This compound's therapeutic effect is attributed to a triple-action mechanism that targets key processes in cancer progression.
Caption: this compound's triple-action mechanism.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model is depicted below.
Caption: In vivo experimental workflow.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies of this compound.
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Treatment Concentration | Observed Effect |
| PANC-1 | Pancreatic Cancer | 25 µg/ml, 50 µg/ml | Induction of apoptosis, changes in Golgi apparatus structure.[2] |
| MDA-MB-231 | Breast Cancer | 25 µg/ml | Induction of apoptosis.[2] |
| OV-90 | Ovarian Cancer | 25 µg/ml | Induction of apoptosis.[2] |
| SW480, HT29 | Colorectal Cancer | 25 µg/ml, 50 µg/ml | In combination with Doxorubicin, significantly reduced cell viability.[8] |
In Vivo Efficacy of this compound
| Animal Model | Cancer Type | This compound Dosage | Key Findings |
| C57BL/6 mice | Colorectal Cancer (CT26 cells) | 15 mg/kg, once a week | In combination with Doxorubicin, significantly reduced tumor size.[8] |
Phase I Clinical Trial Data (Advanced Solid Tumors)
| Parameter | Value | Notes |
| Dose Escalation Range | 6 - 96 mg/m² | No dose-limiting toxicities were observed up to 96 mg/m².[9] |
| Maximum Tolerated Dose (MTD) | Not reached | The treatment was well-tolerated.[9] |
| Pharmacokinetics | Linearly correlated with dose | Half-life, maximal plasma concentration, and exposure increased with dose.[9] |
| Efficacy | Stable disease in 5 patients treated for ≥3 months | One patient experienced a pathological complete response.[9] |
Conclusion
This compound is a novel peptide therapeutic with a compelling mechanism of action and promising anti-cancer activity. Proper storage and handling, as outlined in these notes, are paramount to ensure the reliability and reproducibility of research findings. The provided protocols offer a foundation for designing and executing experiments to further elucidate the therapeutic potential of this compound. As research progresses, it is anticipated that more specific data on the stability and formulation of this compound will become available to the scientific community.
References
- 1. This compound | C96H129N21O20 | CID 91801207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dTCApFs, a derivative of a novel human hormone peptide, induces apoptosis in cancer cells through a mechanism involving loss of Golgi function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dTCApFs, a derivative of a novel human hormone peptide, induces apoptosis in cancer cells through a mechanism involving loss of Golgi function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound--a novel human hormone-peptide with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immunesk.com [immunesk.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I clinical trial of dTCApFs, a derivative of a novel human hormone peptide, for the treatment of advanced/metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nerofe in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerofe is a 14-amino acid synthetic peptide derived from the Tumor Cell Apoptosis Factor (TCApF). It has demonstrated potential as an anti-cancer agent, particularly in tumors with KRAS mutations. This compound's primary mechanism of action involves binding to the T1/ST2 receptor (also known as IL1RL1), which is often overexpressed in various cancer cells. This interaction triggers a cascade of downstream events leading to apoptosis (programmed cell death), inhibition of angiogenesis, and modulation of the tumor microenvironment from an immunosuppressive to an immunostimulatory state. These multifaceted effects make this compound and its underlying mechanism an attractive target for high-throughput screening (HTS) campaigns aimed at discovering novel cancer therapeutics.
These application notes provide a framework for utilizing this compound as a reference compound and for developing HTS assays to identify new molecules with similar mechanisms of action.
Signaling Pathways
The signaling cascade initiated by this compound is complex, primarily involving the T1/ST2 receptor and downstream pathways that influence apoptosis and gene expression. A key aspect of this compound's activity, particularly in combination with agents like doxorubicin, is the downregulation of KRAS signaling.
Application Notes and Protocols: Utilizing In Vivo Imaging to Evaluate the Therapeutic Efficacy of Nerofe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerofe™, a derivative of the hormone peptide Tumor Cell Apoptosis Factor (TCApF), is an emerging therapeutic agent showing promise in the treatment of KRAS-mutated solid tumors.[1][2][3] In preclinical studies, this compound, particularly in combination with doxorubicin (B1662922), has demonstrated the ability to reduce tumor cell viability, downregulate KRAS signaling, and modulate the tumor microenvironment from an immunosuppressive to an immune-stimulatory state.[1][4] While traditional methods such as caliper measurements of tumor volume and post-treatment histological analysis are effective for assessing therapeutic response, in vivo imaging techniques offer a powerful, non-invasive, and longitudinal approach to monitor the dynamic effects of this compound treatment in real-time.
These application notes provide a framework for employing various in vivo imaging modalities to quantitatively and qualitatively assess the therapeutic efficacy of this compound. The protocols outlined below are designed to be adapted to specific experimental needs and animal models.
Key Applications of In Vivo Imaging for this compound Efficacy Studies
-
Longitudinal Monitoring of Tumor Growth and Regression: Non-invasively track changes in tumor volume over the course of this compound treatment.
-
Assessment of Target Engagement: Visualize and quantify the downstream effects of this compound on the KRAS signaling pathway.
-
Evaluation of Apoptosis Induction: Detect and measure tumor cell death resulting from this compound therapy.
-
Characterization of the Tumor Microenvironment: Monitor changes in immune cell infiltration and activity within the tumor in response to this compound.
Section 1: Monitoring Tumor Growth and Regression using Bioluminescence Imaging (BLI)
Bioluminescence imaging (BLI) is a highly sensitive technique for tracking tumor burden in small animals.[5][6][7][8] This is achieved by utilizing tumor cells that are genetically engineered to express a luciferase enzyme.
Experimental Protocol: BLI for Tumor Growth Monitoring
-
Cell Line Preparation:
-
Transfect a KRAS-mutated cancer cell line (e.g., CT26 colorectal carcinoma) with a lentiviral vector encoding firefly luciferase.
-
Select for a stable, high-expressing clone.
-
-
Animal Model:
-
Implant the luciferase-expressing tumor cells subcutaneously or orthotopically into immunocompetent mice (e.g., C57BL/6 for CT26 cells).[1]
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Regimen:
-
Divide mice into treatment groups:
-
Vehicle Control
-
This compound alone
-
Doxorubicin alone
-
This compound and Doxorubicin combination[1]
-
-
Administer treatment as per the established dosing schedule.
-
-
Bioluminescence Imaging:
-
At designated time points (e.g., baseline, and weekly post-treatment), anesthetize mice.
-
Administer D-luciferin substrate via intraperitoneal injection (e.g., 150 mg/kg).[5]
-
After a consistent uptake time (e.g., 10-15 minutes), image the mice using an in vivo imaging system (IVIS) or similar device.
-
Acquire images and quantify the bioluminescent signal (photon flux) from the tumor region of interest (ROI).
-
Data Presentation: Tumor Burden Over Time
| Treatment Group | Baseline (Photons/s) | Week 1 (Photons/s) | Week 2 (Photons/s) | Week 3 (Photons/s) |
| Vehicle Control | 1.5 x 10⁶ | 5.2 x 10⁶ | 1.8 x 10⁷ | 5.5 x 10⁷ |
| This compound | 1.6 x 10⁶ | 4.1 x 10⁶ | 1.2 x 10⁷ | 3.9 x 10⁷ |
| Doxorubicin | 1.4 x 10⁶ | 3.5 x 10⁶ | 9.8 x 10⁶ | 2.8 x 10⁷ |
| This compound + Doxorubicin | 1.5 x 10⁶ | 1.1 x 10⁶ | 5.0 x 10⁵ | 2.1 x 10⁵ |
Note: Data are hypothetical and for illustrative purposes.
Workflow for BLI Monitoring of this compound Treatment
Caption: Workflow for monitoring this compound's therapeutic effect on tumor growth using BLI.
Section 2: Assessing KRAS Signaling Downregulation with PET Imaging
Positron Emission Tomography (PET) can be utilized to non-invasively assess metabolic activity and specific molecular pathways. While a direct imaging agent for this compound's target (ST2) or its downstream effects on KRAS is not yet established for routine preclinical use, PET imaging with tracers like ¹⁸F-FDG (for glucose metabolism) or experimental probes targeting KRAS-driven pathways could provide valuable insights.
Experimental Protocol: ¹⁸F-FDG PET for Metabolic Response
-
Animal Model and Treatment:
-
Establish KRAS-mutant tumors in mice as described in the BLI protocol.
-
Administer this compound and/or doxorubicin treatment.
-
-
¹⁸F-FDG PET/CT Imaging:
-
At baseline and at selected time points post-treatment (e.g., 48-72 hours), fast the mice for 4-6 hours.
-
Administer ¹⁸F-FDG (e.g., 5-10 MBq) via tail vein injection.
-
Allow for a 60-minute uptake period.
-
Anesthetize the mice and perform a whole-body PET/CT scan.
-
The CT scan provides anatomical reference.
-
-
Image Analysis:
-
Reconstruct PET images and co-register with CT images.
-
Draw regions of interest (ROIs) around the tumor.
-
Calculate the Standardized Uptake Value (SUV) for the tumor in each animal. A decrease in SUVmax or SUVmean would indicate a reduction in metabolic activity, suggesting a therapeutic response.
-
Data Presentation: Tumor Metabolic Activity
| Treatment Group | Baseline SUVmax | Post-Treatment SUVmax | % Change |
| Vehicle Control | 3.5 ± 0.4 | 3.6 ± 0.5 | +2.9% |
| This compound + Doxorubicin | 3.6 ± 0.3 | 1.8 ± 0.4 | -50.0% |
Note: Data are hypothetical and for illustrative purposes.
This compound's Proposed Signaling Pathway
This compound binds to the ST2 receptor, leading to the upregulation of miR-217.[1][2] This microRNA, in turn, downregulates KRAS and MAPK1/2 expression, resulting in decreased tumor cell proliferation and enhanced apoptosis.[1]
Caption: Proposed signaling pathway of this compound leading to downregulation of KRAS.
Section 3: Visualizing Immune Cell Infiltration with Fluorescence Imaging
A key aspect of this compound's mechanism is the transformation of the tumor microenvironment into an immune-stimulatory state, characterized by the infiltration of M1 macrophages and Natural Killer (NK) cells.[1] In vivo fluorescence imaging using targeted fluorescent probes can be used to monitor these changes.
Experimental Protocol: Imaging Immune Cell Infiltration
-
Animal Model and Treatment:
-
Use an immunocompetent mouse model with established KRAS-mutant tumors.
-
Treat with this compound and doxorubicin combination therapy.
-
-
Fluorescent Probe Administration:
-
At desired time points post-treatment, administer a fluorescently-labeled antibody or probe targeting an immune cell marker (e.g., anti-F4/80 for macrophages, anti-NK1.1 for NK cells) via intravenous injection.
-
Choose a near-infrared (NIR) fluorophore to minimize tissue autofluorescence and maximize penetration depth.[9][10]
-
-
Fluorescence Imaging:
-
At the optimal probe accumulation time (determined through pilot studies), anesthetize the mice.
-
Perform whole-body NIR fluorescence imaging.
-
Quantify the fluorescent signal intensity within the tumor ROI.
-
Data Presentation: Immune Cell Infiltration in Tumors
| Treatment Group | Fluorescent Signal (Arbitrary Units) |
| Vehicle Control | 1.2 x 10⁸ |
| This compound + Doxorubicin | 5.8 x 10⁸ |
Note: Data are hypothetical and for illustrative purposes, representing increased immune cell presence.
Logical Relationship of this compound's Dual Action
Caption: Dual mechanism of action of this compound and Doxorubicin leading to tumor regression.
Conclusion
In vivo imaging provides a powerful suite of tools for the preclinical evaluation of this compound's therapeutic efficacy. By combining bioluminescence, PET, and fluorescence imaging, researchers can gain a comprehensive, longitudinal understanding of this compound's effects on tumor growth, metabolism, and the tumor microenvironment. These techniques can accelerate the development and optimization of this compound-based therapies for KRAS-mutated cancers.
References
- 1. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Advanced NIR-II Fluorescence Imaging Technology for Precise Evaluation of Nanomedicine Delivery in Cancer Therapy [mdpi.com]
- 5. Bioluminescence imaging of therapy response does not correlate with FDG-PET response in a mouse model of Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescent Imaging of Patient-Derived Brain Tumors in Live Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Near-infrared dual bioluminescence imaging in mouse models of cancer using infraluciferin | eLife [elifesciences.org]
- 9. NIR fluorescence imaging and treatment for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NIR fluorescence imaging and treatment for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Nerofe in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerofe (also designated as dTCApFs) is a 14-amino acid synthetic peptide derived from the human hormone-peptide Tumor-Cells Apoptosis Factor (TCApF).[1][2] It is under investigation as a novel anti-cancer therapeutic. This compound exerts its effects through a multi-faceted mechanism that includes the induction of apoptosis in cancer cells, modulation of the tumor microenvironment, and inhibition of angiogenesis.[2][3][4] The primary molecular target of this compound is the T1/ST2 receptor, which is overexpressed in various tumor types.[1][5] Binding of this compound to the T1/ST2 receptor initiates a signaling cascade that leads to apoptosis via the activation of caspases 8, 9, and 3, and the JNK and p38 MAPK pathways.[5][6] Furthermore, this compound treatment has been shown to downregulate KRAS signaling.[1][7]
Accurate quantification of this compound in biological samples is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies during preclinical and clinical development. These application notes provide detailed protocols for two common bioanalytical methods for peptide quantification: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general workflow for its quantification.
Method 1: Quantification of this compound by LC-MS/MS
Liquid chromatography with tandem mass spectrometry is a highly specific and sensitive method for the quantification of therapeutic peptides in complex biological matrices.
Experimental Protocol
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (a stable isotope-labeled version of this compound is recommended).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase A.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
Data Presentation
The following tables summarize hypothetical data for the validation of the LC-MS/MS method for this compound quantification in human plasma, based on FDA bioanalytical method validation guidance.[2][8][9]
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (this compound/IS) | % Accuracy | % CV |
| 1.0 (LLOQ) | 0.015 | 98.5 | 4.2 |
| 2.5 | 0.038 | 101.2 | 3.5 |
| 10.0 | 0.152 | 100.5 | 2.1 |
| 50.0 | 0.761 | 99.8 | 1.8 |
| 100.0 | 1.525 | 100.1 | 1.5 |
| 500.0 (ULOQ) | 7.630 | 100.8 | 2.5 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation
Table 2: Precision and Accuracy for this compound Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD | Intra-day % Accuracy | Intra-day % Precision | Inter-day (n=18) Mean Conc. ± SD | Inter-day % Accuracy | Inter-day % Precision |
| Low | 3.0 | 2.95 ± 0.12 | 98.3 | 4.1 | 2.98 ± 0.15 | 99.3 | 5.0 |
| Medium | 75.0 | 76.2 ± 2.5 | 101.6 | 3.3 | 75.5 ± 3.1 | 100.7 | 4.1 |
| High | 400.0 | 395.8 ± 10.2 | 98.9 | 2.6 | 398.1 ± 12.5 | 99.5 | 3.1 |
QC: Quality Control; Conc.: Concentration; SD: Standard Deviation
Method 2: Quantification of this compound by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides. A competitive ELISA is often suitable for small molecules like this compound.
Experimental Protocol
1. Reagents and Materials
-
96-well microtiter plates.
-
This compound standard.
-
Biotinylated this compound.
-
Anti-Nerofe antibody (specific polyclonal or monoclonal).
-
Streptavidin-HRP conjugate.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H2SO4).
2. Assay Procedure
-
Coating: Coat the wells of a 96-well plate with the anti-Nerofe antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1 hour at room temperature.
-
Competition: Add this compound standards or samples and a fixed concentration of biotinylated this compound to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times.
-
Enzyme Conjugate: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times.
-
Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add stop solution to each well.
-
Absorbance Reading: Read the absorbance at 450 nm. The signal is inversely proportional to the amount of this compound in the sample.
Data Presentation
The following tables present hypothetical data for the validation of an ELISA for this compound quantification.
Table 3: ELISA Calibration Curve for this compound in Human Serum
| Concentration (ng/mL) | Mean Absorbance (450 nm) | % B/B0 |
| 0 (B0) | 1.850 | 100.0 |
| 0.5 (LLOQ) | 1.628 | 88.0 |
| 1.0 | 1.443 | 78.0 |
| 5.0 | 0.833 | 45.0 |
| 10.0 | 0.518 | 28.0 |
| 25.0 | 0.259 | 14.0 |
| 50.0 (ULOQ) | 0.148 | 8.0 |
B/B0: Absorbance of sample or standard / Absorbance of zero standard
Table 4: ELISA Precision and Accuracy for this compound Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-assay (n=6) Mean Conc. ± SD | Intra-assay % Accuracy | Intra-assay % Precision | Inter-assay (n=18) Mean Conc. ± SD | Inter-assay % Accuracy | Inter-assay % Precision |
| Low | 1.5 | 1.45 ± 0.11 | 96.7 | 7.6 | 1.52 ± 0.14 | 101.3 | 9.2 |
| Medium | 20.0 | 20.8 ± 1.2 | 104.0 | 5.8 | 19.7 ± 1.5 | 98.5 | 7.6 |
| High | 40.0 | 39.0 ± 2.1 | 97.5 | 5.4 | 40.5 ± 2.8 | 101.3 | 6.9 |
Conclusion
The choice between LC-MS/MS and ELISA for the quantification of this compound will depend on the specific requirements of the study. LC-MS/MS offers higher specificity and is less susceptible to interference from matrix components, making it the gold standard for regulatory submissions.[12][13] ELISA, on the other hand, can be a high-throughput and cost-effective method for screening large numbers of samples, provided a highly specific antibody is available. Both methods require thorough validation to ensure the reliability of the data generated in support of the development of this compound as a therapeutic agent.
References
- 1. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - ProQuest [proquest.com]
- 5. p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation | ACCP [accp1.org]
- 9. fda.gov [fda.gov]
- 10. affbiotech.cn [affbiotech.cn]
- 11. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Nerofe assay variability
Welcome to the Technical Support Center for assays involving Nerofe. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound™ (also known as dTCApFs) is a 14-amino acid peptide derivative of the Tumor Cell Apoptosis Factor (TCApF).[1] It is an anti-cancer agent that enters cells through the T1/ST2 receptor.[1][2] Its mechanism of action involves inducing endoplasmic reticulum (ER) stress and downregulating the ER stress repair mechanism, which ultimately leads to apoptosis (programmed cell death).[3] this compound has also been shown to modulate the immune system and inhibit angiogenesis (the formation of new blood vessels).[4]
Q2: I'm observing an unexpected increase in cell viability when treating my cells with this compound alone in a resazurin-based assay. Is this normal?
A2: Yes, this can be a normal observation. This compound induces ER stress, which can lead to a temporary increase in mitochondrial activity before the onset of apoptosis.[3] Since resazurin-based assays (like AlamarBlue®) measure metabolic activity as an indicator of cell viability, this heightened mitochondrial activity can be misinterpreted as an increase in viable cells.[3] It is crucial to consider this mechanism when interpreting results from metabolic assays.
Q3: What cell types are sensitive to this compound?
A3: this compound's effectiveness is linked to the expression of its receptor, T1/ST2.[2] Tumors with high T1/ST2 expression are expected to be more responsive.[3] It has been investigated in various cancer cell lines, including those from pancreatic, breast, ovarian, and colorectal cancers.[1][5] In particular, it has shown efficacy in KRAS-mutated cancers.[4][5]
Q4: Can this compound be used in combination with other drugs?
A4: Yes, studies have shown that this compound can have a synergistic effect when used in combination with other chemotherapeutic agents, such as Doxorubicin.[3][4][5] This combination has been shown to enhance the reduction in tumor cell viability and increase the production of reactive oxygen species (ROS).[5]
Troubleshooting Guides
Variability in assays involving this compound can arise from a number of factors, ranging from cell culture practices to the specifics of the assay protocol. Below are troubleshooting guides for common assays used to evaluate the effects of this compound.
Cell Viability Assays (e.g., MTT, MTS, WST-1, Resazurin)
High variability is a common issue in cell viability assays. The following table summarizes potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogeneous cell suspension before and during plating. Mix the cell suspension between seeding each plate.[6][7] |
| Edge effects due to evaporation. | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead.[8] | |
| Inaccurate pipetting of this compound or assay reagents. | Calibrate pipettes regularly. Use a multi-channel pipette for adding reagents to minimize variability.[8] | |
| Cell clumping (especially with cell lines like HepG2). | Handle cell flasks and plates gently to avoid clumping. If necessary, pass cells through a fine-gauge needle to break up clumps before seeding.[7] | |
| Unexpected increase in viability with this compound treatment | This compound-induced ER stress increases mitochondrial activity prior to apoptosis, leading to a higher metabolic readout.[3] | Use a non-metabolic viability assay, such as a dye-exclusion assay (e.g., Trypan Blue) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). Alternatively, perform a time-course experiment to capture the eventual decrease in viability. |
| Low signal or poor dynamic range | The cell line is not sensitive to the tested concentrations of this compound. | Confirm T1/ST2 receptor expression in your cell line. Perform a dose-response experiment with a wider range of this compound concentrations. |
| The incubation time with this compound was too short. | Optimize the treatment duration. Some compounds require longer exposure to induce cell death. | |
| High background signal | The this compound compound itself interferes with the assay reagent. | Run control wells with this compound in cell-free media to measure its intrinsic absorbance or fluorescence. Subtract this background from the experimental wells.[8] |
| Phenol (B47542) red in the culture medium is interfering with absorbance readings. | Use phenol red-free medium for the assay.[8] |
Reactive Oxygen Species (ROS) Assays
Measuring ROS production is key to understanding one of this compound's mechanisms of action.
| Problem | Potential Cause | Recommended Solution |
| High variability between samples | Inconsistent probe loading. | Optimize the concentration and incubation time of the ROS-sensitive probe (e.g., H2DCFDA) to ensure consistent loading without causing cellular stress.[9] |
| Variable cell seeding density. | Ensure consistent cell numbers across all wells as ROS production can be cell density-dependent.[9] | |
| Timing of measurements. | ROS production can be transient. Perform kinetic measurements rather than endpoint readings to capture the peak response.[9] | |
| Low or no signal | The probe is not effectively oxidized by the specific ROS produced. | Different probes detect different ROS. Ensure the chosen probe is appropriate for the expected ROS (e.g., superoxide (B77818) vs. hydrogen peroxide). |
| The probe concentration is too low. | Titrate the probe concentration to find the optimal signal-to-noise ratio. | |
| High background fluorescence | Autofluorescence from the this compound compound or cell culture medium. | Include controls with this compound in cell-free media. Use phenol red-free media during the assay.[9] |
| Phototoxicity and photobleaching from the measurement instrument. | Use the lowest possible excitation intensity and exposure time.[9] |
Multiplex Cytokine Assays
This compound can modulate the secretion of cytokines. Variability in these assays can be addressed as follows.
| Problem | Potential Cause | Recommended Solution |
| High intra-plate or inter-plate variability | Poor pipetting technique. | Use calibrated pipettes and proper technique. A multi-channel pipette can improve consistency.[10] |
| Inconsistent washing steps. | Ensure complete removal of wash buffer without disturbing the beads. Avoid splashing between wells.[10] | |
| Bead aggregation. | Vortex bead solutions thoroughly before adding them to the plate.[11] | |
| Low bead count | Instrument clog. | Ensure samples are free of debris. Perform instrument maintenance as recommended by the manufacturer.[10] |
| Beads are photobleached. | Protect bead-containing solutions and plates from light.[10] | |
| Limited dynamic range | Incorrect instrument settings. | Ensure the instrument is calibrated correctly for the assay being run.[10] |
| Inappropriate sample dilution. | Optimize the dilution of your samples. Highly concentrated samples may need further dilution. |
Experimental Protocols
General Cell Viability Assay Protocol (Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight culture medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Resazurin (B115843) Addition: Prepare the resazurin solution according to the manufacturer's instructions. Add the appropriate volume of resazurin solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence or absorbance at the recommended wavelengths using a microplate reader.
-
Data Analysis: Subtract the background readings from blank wells (media with resazurin but no cells). Express the results as a percentage of the vehicle control.
General ROS Assay Protocol (H2DCFDA-based)
-
Cell Seeding: Seed cells in a dark, clear-bottomed 96-well plate and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells with a warm buffer (e.g., PBS or HBSS). Add the H2DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the probe solution and wash the cells gently to remove any excess probe.
-
This compound Treatment: Add the desired concentrations of this compound to the wells. Include a positive control (e.g., H2O2) and a vehicle control.
-
Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~495 nm excitation and ~529 nm emission) using a microplate reader. Kinetic readings over a period of 1-2 hours are recommended.
-
Data Analysis: Subtract the background fluorescence and normalize the signal to the vehicle control.
General Multiplex Cytokine Assay Protocol (Bead-based)
-
Plate Preparation: Pre-wet a filter-bottom 96-well plate with assay buffer and aspirate using a vacuum manifold.
-
Bead Addition: Vortex the antibody-coupled beads and add them to each well. Wash the beads with wash buffer.
-
Sample/Standard Addition: Add your samples (e.g., cell culture supernatants) and the prepared cytokine standards to the appropriate wells. Incubate on a plate shaker for the recommended time (e.g., 2 hours at room temperature or overnight at 4°C).
-
Washing: Wash the beads to remove unbound material.
-
Detection Antibody Addition: Add the biotinylated detection antibody cocktail to each well and incubate on a shaker.
-
Streptavidin-PE Addition: Wash the beads and then add Streptavidin-Phycoerythrin (SAPE) to each well. Incubate on a shaker, protected from light.
-
Final Wash and Resuspension: Wash the beads one final time and resuspend them in sheath fluid or reading buffer.
-
Plate Reading: Acquire the data on a Luminex® or similar bead-based multiplex analysis system.
-
Data Analysis: Use the appropriate software to calculate the concentration of each cytokine based on the standard curve.
Signaling Pathways and Workflows
Below are diagrams illustrating the key signaling pathways affected by this compound and a general experimental workflow.
References
- 1. web.mit.edu [web.mit.edu]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ProcartaPlex Assays Support – Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Nerofe Concentration for Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nerofe in cell culture experiments. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful optimization of this compound concentration for your specific cell treatment applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound™, also known as dTCApFs, is a synthetic 14-amino acid peptide derived from the human hormone peptide Tumor Cell Apoptosis Factor (TCApF).[1][2] It has demonstrated anti-cancer activity through a multi-faceted mechanism.[3][4] this compound enters cells by binding to the T1/ST2 receptor, which is often overexpressed in cancer cells.[1][5] This binding initiates a cascade of events, including:
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound concentrates in the Golgi apparatus, leading to its destruction and subsequently inducing ER stress.[1]
-
Apoptosis Induction: It activates caspases 8, 9, and 3, as well as JNK and p38 MAPK signaling, to trigger programmed cell death (apoptosis).[5]
-
Downregulation of KRAS Signaling: In combination with agents like Doxorubicin, this compound can upregulate miR217, which in turn downregulates KRAS signaling, a key pathway in many cancers.[1][6]
-
Immune System Activation & Anti-Angiogenesis: this compound can modulate the tumor microenvironment from immunosuppressive to immune-stimulatory and inhibits the formation of new blood vessels (angiogenesis).[3][4][7]
Q2: What is a good starting concentration range for in vitro experiments with this compound?
A2: Based on published studies, a common starting concentration range for this compound in treating various cancer cell lines is 25 µg/mL to 50 µg/mL .[1] However, the optimal concentration is highly dependent on the specific cell line and experimental conditions. It is always recommended to perform a dose-response experiment to determine the EC₅₀ (half-maximal effective concentration) for your particular model.
Q3: How should I prepare and store this compound stock solutions?
A3: While specific solubility data for this compound in common laboratory solvents is not detailed in the provided search results, peptide-based therapeutics are typically dissolved in sterile, nuclease-free dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. To minimize potential solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should ideally be below 0.5%.[8] For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
Q4: Are there any special supplements required in the cell culture medium when using this compound?
A4: In studies investigating the synergistic effect of this compound and Doxorubicin on metastatic colorectal cancer cells, the growth media was supplemented with 5% D-Mannitol.[1] While the precise role of D-Mannitol in this context is not specified, it may be related to maintaining osmolarity or mitigating certain stress responses. Researchers should consider if this supplement is relevant to their experimental design.
Section 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Media | The final concentration of this compound exceeds its solubility limit in the aqueous culture medium.[10] An abrupt change in solvent polarity when adding a concentrated DMSO stock to the medium can cause the peptide to "crash out."[9] Interaction with media components, such as salts or proteins, may reduce solubility.[8] | Optimize Dilution Process: Pre-warm the cell culture medium to 37°C before adding the this compound stock.[8] Add the stock solution dropwise to the media while gently swirling to ensure rapid dispersion.[10] Perform Serial Dilutions: Instead of adding the stock directly, create an intermediate dilution in a smaller volume of medium first, then add it to the final culture volume.[9] Lower Final Concentration: If precipitation persists, reduce the final working concentration of this compound.[10] |
| No Observed Cytotoxicity | The cell line may have low or no expression of the T1/ST2 receptor, which is required for this compound uptake.[1][4] The concentration of this compound used may be too low for the specific cell line being tested.[11] The incubation time may be insufficient to induce a measurable cytotoxic effect. | Verify T1/ST2 Expression: Confirm that your target cell line expresses the T1/ST2 receptor using techniques like Western Blot, IHC, or flow cytometry. Response to this compound has been linked to higher T1/ST2 expression.[1][4] Perform a Dose-Response Assay: Test a wider range of this compound concentrations (e.g., from 1 µg/mL to 100 µg/mL) to determine the optimal effective dose. Extend Incubation Time: Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal treatment duration. Published studies have used a 72-hour treatment period for this compound.[1] |
| Inconsistent Results | Inconsistent cell seeding density across wells. Variability in drug concentration due to pipetting errors or incomplete mixing. Edge effects in multi-well plates due to evaporation. | Ensure Uniform Cell Seeding: Use a hemocytometer or automated cell counter for accurate cell counts and ensure the cell suspension is homogenous before plating. Calibrate Pipettes: Regularly check and calibrate pipettes to ensure accurate liquid handling. Mix well after adding this compound to the culture plates. Minimize Edge Effects: To mitigate evaporation, avoid using the outermost wells of the plate for experimental conditions, or ensure the incubator has adequate humidification.[12] |
| Increased Viability Signal | Some viability assays, like those using resazurin (B115843), measure mitochondrial activity. As this compound induces ER stress, it can cause a temporary increase in mitochondrial activity before apoptosis occurs, leading to a misleadingly high viability reading.[1] | Use an Orthogonal Assay: If you observe an unexpected increase in viability, confirm the results using a different cytotoxicity assay that measures a distinct marker of cell death, such as a dead-cell protease activity assay (e.g., CytoTox-Fluor™) or a lactate (B86563) dehydrogenase (LDH) release assay.[13] Microscopic Examination: Visually inspect the cells for morphological signs of apoptosis or cell death. |
Section 3: Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration via Dose-Response Assay
This protocol outlines a method to determine the effective concentration range of this compound on a specific cancer cell line using a resazurin-based viability assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
96-well clear-bottom black microplates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence plate reader (Excitation ~530-560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of approximately 4,000 cells/well in 100 µL of complete culture medium.[1]
-
Incubate overnight to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of this compound dilutions in complete culture medium. For a starting range of 1 µg/mL to 100 µg/mL, you can perform a serial dilution.
-
Ensure to prepare a "vehicle control" containing the highest concentration of DMSO that will be used in the experiment (e.g., 0.5%).
-
Also, prepare a "no-treatment" control containing only complete medium.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or no-treatment control to the appropriate wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
-
Viability Assessment:
-
After incubation, add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" background control wells from all other wells.
-
Normalize the data by setting the average fluorescence of the "no-treatment" control wells to 100% viability.
-
Plot the normalized cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to calculate the EC₅₀ value.
-
Protocol 2: Assessing this compound-Induced Cytotoxicity
This protocol provides a general method for evaluating the cytotoxic effect of a predetermined concentration of this compound.
Materials:
-
All materials from Protocol 1
-
A fixed, optimized concentration of this compound (determined from Protocol 1)
Procedure:
-
Cell Seeding:
-
Seed 4,000 cells per well in 100 µL of medium in a 96-well plate and incubate overnight.[1]
-
-
Cell Treatment:
-
Prepare three sets of treatment conditions (in triplicate or more):
-
No-Treatment Control: 100 µL of complete medium.
-
Vehicle Control: 100 µL of medium with the corresponding DMSO concentration.
-
This compound Treatment: 100 µL of medium containing the optimized this compound concentration.
-
-
Remove the old medium and add the respective treatment solutions to the wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
-
Cytotoxicity Measurement:
-
Perform a cytotoxicity assay. For example, use the resazurin assay as described in Protocol 1 (Steps 5-6).
-
Alternatively, use a kit that measures the release of lactate dehydrogenase (LDH) or a dead-cell protease, following the manufacturer's instructions.[13]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to the control groups. For viability assays, this is typically expressed as a percentage reduction in cell viability compared to the no-treatment or vehicle control.
-
Section 4: Data and Diagrams
Summary of In Vitro this compound Concentrations
The following table summarizes this compound concentrations used in a published study on metastatic colorectal cancer (mCRC) cell lines. These serve as a useful reference for designing new experiments.
| Cell Line Type | This compound Concentration | Treatment Duration | Combination Agent | Outcome | Reference |
| mCRC (SW480, HT29) | 25 µg/mL, 50 µg/mL | 72 hours | Doxorubicin (0.25 µM) | Synergistic decrease in cell viability by 50-70% | [1] |
| Pancreatic (Panc-1, MIA PaCa-2) | 25 µg/mL, 50 µg/mL | 72 hours | Doxorubicin (0.25 µM) | Synergistic decrease in cell viability | [1] |
Visualized Pathways and Workflows
Caption: Diagram of the this compound signaling pathway leading to apoptosis and KRAS inhibition.
Caption: Experimental workflow for a dose-response assay to find the optimal this compound concentration.
References
- 1. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C96H129N21O20 | CID 91801207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. immunesk.com [immunesk.com]
- 4. immunesk.com [immunesk.com]
- 5. This compound--a novel human hormone-peptide with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. immunesk.com [immunesk.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Concentration-dependent effect of nerve growth factor on cell fate determination of neural progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. promega.com [promega.com]
Nerofe Stability and Degradation: A Technical Support Resource
Disclaimer: This technical support center provides guidance on the stability and degradation of Nerofe based on general principles of peptide chemistry and common issues encountered with therapeutic peptides. As specific proprietary data on this compound's degradation pathways and stability profile is not publicly available, the information presented herein is intended to be illustrative and should be supplemented with internal experimental data.
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability and degradation issues that may be encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
1. What are the most common stability issues observed with this compound?
As a peptide therapeutic, this compound can be susceptible to several degradation pathways that can impact its potency and safety. The most common stability issues include:
-
Oxidation: The tryptophan residues in the this compound sequence (Trp-Trp-Thr-Phe-Phe-Leu-Pro-Ser-Thr-Leu-Trp-Glu-Arg-Lys) are susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and trace metal ions.
-
Deamidation: Although this compound does not contain asparagine or glutamine residues, which are most prone to deamidation, this pathway can occur at a slower rate for other residues under certain pH and temperature conditions.
-
Hydrolysis: Peptide bond cleavage, particularly at aspartic acid and glutamic acid residues, can occur, especially at non-neutral pH and elevated temperatures.
-
Aggregation: Like many peptides, this compound may be prone to aggregation, which can be influenced by factors such as pH, ionic strength, temperature, and agitation. This can lead to loss of biological activity and potential immunogenicity.
2. What are the recommended storage conditions for this compound?
To minimize degradation, it is recommended to store this compound in a lyophilized form at -20°C or below, protected from light. For reconstituted solutions, it is advisable to use them immediately. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours. For longer-term storage of solutions, aliquoting and freezing at -80°C is recommended to avoid repeated freeze-thaw cycles, which can promote aggregation. The stability of this compound in specific buffers should be experimentally determined.
3. How can I monitor the degradation of this compound in my samples?
A stability-indicating analytical method is crucial for monitoring the degradation of this compound. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection. A well-developed RP-HPLC method can separate the intact this compound from its degradation products, allowing for their quantification. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products and help elucidate their structures.
Troubleshooting Guides
Issue 1: Loss of Potency in Biological Assays
If you observe a decrease in the biological activity of your this compound samples, it could be due to chemical degradation or physical aggregation.
Troubleshooting Steps:
-
Verify Sample Handling and Storage: Ensure that the recommended storage and handling procedures have been followed. Check for any deviations in temperature, light exposure, or the number of freeze-thaw cycles.
-
Assess Purity with RP-HPLC: Analyze the sample using a validated stability-indicating RP-HPLC method to check for the presence of degradation products. Compare the chromatogram to a reference standard of known purity and potency.
-
Investigate Aggregation: Use Size-Exclusion Chromatography (SEC) to detect the presence of soluble aggregates. Dynamic Light Scattering (DLS) can also be used to assess the aggregation state of the sample.
-
Evaluate Oxidation: If oxidation is suspected, use a specialized HPLC method with a mass spectrometer (LC-MS) to look for mass additions corresponding to oxygen atoms on the tryptophan residues.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This method is designed to separate intact this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-60% B
-
35-40 min: 60-10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate how stability data is typically presented.
| Stress Condition | Duration | % this compound Remaining | Major Degradation Products Observed |
| 0.1 M HCl | 24 hours | 85.2% | Hydrolysis products |
| 0.1 M NaOH | 24 hours | 78.5% | Hydrolysis and deamidation products |
| 5% H₂O₂ | 24 hours | 65.1% | Oxidized forms (mono- and di-oxidized Trp) |
| Heat (60°C) | 7 days | 92.3% | Aggregates, minor hydrolysis products |
| Light (ICH Q1B) | 10 days | 89.7% | Oxidized forms |
Visualizations
Diagram 1: Hypothetical Degradation Pathway of this compound
Caption: A diagram illustrating potential degradation pathways for this compound under various stress conditions.
Diagram 2: Experimental Workflow for a Forced Degradation Study
Caption: A typical experimental workflow for conducting a forced degradation study of this compound.
Diagram 3: Troubleshooting Tree for Loss of this compound Activity
Caption: A decision tree to guide troubleshooting efforts when a loss of this compound's biological activity is observed.
Reducing off-target effects of Nerofe in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and understand potential off-target effects of Nerofe in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic 14-amino acid peptide derived from the human hormone-like peptide, Tumor-Cells Apoptosis Factor (TCApF).[1][2] Its primary mechanism of action is binding to the T1/ST2 receptor (also known as IL1RL1), which is overexpressed on various cancer cells.[3] This interaction triggers apoptosis (programmed cell death) in cancer cells, inhibits angiogenesis (the formation of new blood vessels that supply tumors), and modulates the immune system to enhance anti-tumor responses.[4]
Q2: What are the potential "off-target" effects of this compound?
A2: For a peptide therapeutic like this compound, "off-target" effects are primarily concerned with the peptide binding to its intended receptor (T1/ST2) on non-cancerous cells, which may also express this receptor. This could potentially lead to unintended effects in normal tissues. Another consideration is the potential for immunogenicity, where the body's immune system recognizes the peptide as foreign and mounts a response against it.
Q3: Which normal tissues express the T1/ST2 receptor?
A3: The T1/ST2 receptor is expressed in various normal tissues, although often at lower levels than in cancerous tissues. Tissues with notable expression include the kidney, lung, placenta, stomach, skeletal muscle, colon, and small intestine.[5] It is also expressed on various immune cells, including mast cells, T-helper 2 (Th2) cells, and regulatory T cells (Tregs).[6]
Q4: How can I minimize non-specific binding of this compound in my in vitro experiments?
A4: Non-specific binding of peptides can be a source of experimental variability and potential misinterpretation of results. To minimize this, consider the following:
-
Use of Blocking Agents: Incorporate blocking agents like bovine serum albumin (BSA) in your assay buffers to reduce the non-specific adherence of this compound to plasticware and other surfaces.
-
Optimize Buffer Conditions: Adjusting the pH and salt concentration of your buffers can help minimize non-specific interactions.
-
Include Proper Controls: Always include negative controls, such as cells that do not express the T1/ST2 receptor, to differentiate between specific and non-specific effects.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in non-cancerous control cell lines.
-
Possible Cause 1: T1/ST2 Receptor Expression in Control Cells: Your non-cancerous control cell line may express the T1/ST2 receptor, making it susceptible to this compound's on-target effects.
-
Troubleshooting Step: Verify the T1/ST2 expression level in your control cell line using qPCR or flow cytometry. If expression is confirmed, consider using a cell line with no or very low T1/ST2 expression as a negative control.
-
-
Possible Cause 2: Non-Specific Peptide Uptake: At high concentrations, peptides can sometimes be non-specifically internalized by cells, leading to cytotoxicity.
-
Troubleshooting Step: Perform a dose-response curve with this compound on your control cell line to determine the concentration at which cytotoxicity is observed. Compare this to the effective concentration in your cancer cell lines to assess the therapeutic window.
-
Problem 2: Inconsistent results in cell-based assays.
-
Possible Cause 1: Peptide Degradation: Peptides can be susceptible to degradation by proteases present in cell culture media, especially when supplemented with serum.
-
Troubleshooting Step: Minimize the number of freeze-thaw cycles of your this compound stock solution. Consider using protease inhibitor cocktails in your experiments, if compatible with your assay. You can also assess peptide stability over the time course of your experiment using techniques like HPLC.
-
-
Possible Cause 2: Non-specific binding to labware.
-
Troubleshooting Step: Pre-coat your plates and tips with a blocking agent like BSA. Using low-binding plastics can also help.
-
Data Presentation
Table 1: Expression of T1/ST2 (IL1RL1) in Human Tissues
| Tissue | Expression Level |
| Kidney | High |
| Lung | High |
| Placenta | High |
| Stomach | High |
| Skeletal Muscle | High |
| Colon | High |
| Small Intestine | High |
| Brain | Low |
| Liver | Low |
Data sourced from the Human Protein Atlas and UniProt.[5][7][8]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol is for assessing the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines.
Materials:
-
This compound peptide
-
Cancer cell line (e.g., with known KRAS mutation and T1/ST2 expression)
-
Non-cancerous control cell line (e.g., with low or no T1/ST2 expression)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.[9]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include wells with medium only (no cells) and cells with vehicle control (no this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 25 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 492 nm using a plate reader.[11]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Competitive Binding Assay (ELISA-based)
This protocol can be used to assess the specificity of this compound's binding to the T1/ST2 receptor.
Materials:
-
Recombinant human T1/ST2 receptor protein
-
This compound peptide
-
Biotinylated IL-33 (the natural ligand for T1/ST2)
-
96-well high-binding ELISA plate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Coat the wells of the ELISA plate with the recombinant T1/ST2 receptor overnight at 4°C.[12]
-
Wash the plate with wash buffer and block with blocking buffer for 2 hours at room temperature.[12]
-
Prepare solutions of a constant concentration of biotinylated IL-33 mixed with increasing concentrations of this compound.
-
Add these mixtures to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate. Allow the color to develop.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
A decrease in signal with increasing concentrations of this compound indicates competitive binding to the T1/ST2 receptor.
Mandatory Visualizations
Caption: T1/ST2 signaling pathway activated by this compound.
Caption: Workflow for assessing off-target effects.
References
- 1. immunesk.com [immunesk.com]
- 2. This compound | C96H129N21O20 | CID 91801207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound--a novel human hormone-peptide with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immunesk.com [immunesk.com]
- 5. uniprot.org [uniprot.org]
- 6. The ST2/IL-33 Axis in Immune Cells during Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL1RL1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. Tissue expression of IL1RL1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Targeting Cancer with a Bi-functional Peptide: In Vitro and In Vivo Results | In Vivo [iv.iiarjournals.org]
- 12. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Nerofe Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation issues with Nerofe in experimental media.
Troubleshooting Guide
Encountering precipitation of this compound in your media can compromise experimental results. This guide provides a systematic approach to identifying and resolving common causes of precipitation.
Issue: this compound precipitates immediately upon addition to media.
This is often due to low aqueous solubility or "solvent shock," where the compound rapidly leaves the solvent it was dissolved in and fails to dissolve in the aqueous media.
| Potential Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | This compound, as a peptide, may have inherently limited solubility in aqueous solutions like cell culture media, especially at neutral pH. | Determine the optimal pH for this compound solubility. For basic peptides, a slightly acidic pH may improve solubility, while acidic peptides may dissolve better in slightly basic conditions.[1][2] Consider using a solubilizing agent if compatible with your experimental system. |
| Solvent Shock | Rapidly diluting a concentrated stock solution (e.g., in DMSO) into a large volume of aqueous media can cause the compound to crash out of solution.[3] | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[3][4] |
| Incorrect Solvent for Stock Solution | The choice of solvent for the initial stock solution is critical. While DMSO is common, it may not be optimal for all peptides. | For hydrophobic peptides, DMSO is often a good choice.[1][5] For charged peptides, the pH of the initial dissolving buffer is critical. Basic peptides dissolve well in acidic solutions, while acidic peptides are more soluble in basic solutions.[2][6] Always use high-purity, anhydrous solvents.[3] |
| Media Temperature | Adding a compound to cold media can decrease its solubility. | Always use pre-warmed (typically 37°C) cell culture media for dilutions. |
Issue: this compound precipitates over time during incubation.
This can be caused by changes in the media environment or instability of the compound under experimental conditions.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | Cellular metabolism can lead to a decrease in the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium, especially in long-term or high-density cultures. Consider using a buffering agent or changing the media more frequently. |
| Evaporation | Evaporation of water from the culture media can increase the concentration of this compound and other components, leading to precipitation. | Ensure proper humidification in the incubator. For long-term experiments, consider using sealed flasks or plates with low-evaporation lids. |
| Compound Instability | This compound may degrade or aggregate over time under specific culture conditions (e.g., exposure to light, repeated temperature changes). | Minimize the exposure of media containing this compound to light. Avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions in small, single-use aliquots at -20°C or -80°C.[3] |
| Interaction with Media Components | This compound may interact with components in the serum or media, leading to the formation of insoluble complexes. | If using serum, consider reducing the serum concentration or using a serum-free medium if your experiment allows. Test the solubility of this compound in the basal medium before adding supplements. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: As this compound is a 14-amino acid peptide, its solubility will depend on its specific sequence (hydrophobicity and charge). For many peptides, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is a common starting point for creating a high-concentration stock solution due to its high solvating power and compatibility with most cell culture assays at low final concentrations (typically <0.5%).[1][5][7] However, if the peptide is highly charged, a dilute acidic or basic solution may be more appropriate for the initial solubilization.[2][6]
Q2: How can I determine the amino acid sequence and charge of this compound to predict its solubility?
A2: The specific amino acid sequence of this compound, a proprietary therapeutic peptide, is not publicly available. However, it is known to be a 14-amino acid peptide.[8][9] Without the sequence, a direct calculation of its isoelectric point (pI) and charge at a given pH is not possible. Therefore, an empirical approach to solubility testing is recommended.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and for some sensitive cell lines, below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q4: Can I use sonication or warming to help dissolve this compound?
A4: Yes, gentle warming of the solution (e.g., to 37°C) or brief sonication can help dissolve peptides.[3] However, be cautious with these methods, as excessive heat or prolonged sonication can potentially degrade the peptide.
Q5: How should I store my this compound stock solution?
A5: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and to minimize the introduction of water from atmospheric moisture, which can promote precipitation.[3]
Experimental Protocol: Solubility Testing and Preparation of this compound Working Solution
This protocol provides a general methodology for determining the solubility of this compound and preparing a working solution in cell culture media.
Materials:
-
This compound (lyophilized powder)
-
High-purity, anhydrous DMSO
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Optional: Sonicator water bath
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in a minimal amount of high-purity, anhydrous DMSO.
-
Vortex the solution thoroughly. If complete dissolution is not achieved, brief sonication (5-10 minutes) may be applied. Ensure the solution is clear before proceeding.
-
-
Perform a Solubility Test in Media:
-
Prepare a series of dilutions of your this compound stock solution in your pre-warmed complete cell culture medium in a multi-well plate or microcentrifuge tubes. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control (DMSO only) at the highest concentration used.
-
Add the this compound stock solution dropwise to the media while gently mixing.
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a few hours.
-
Visually inspect each well for any signs of precipitation (cloudiness, crystals, or film). For a more quantitative assessment, you can measure the absorbance at a wavelength between 500-700 nm using a plate reader. The highest concentration that remains clear is considered the maximum soluble concentration under your experimental conditions.
-
-
Prepare the Working Solution:
-
Based on the results of your solubility test, determine the desired final concentration for your experiment.
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare an intermediate dilution of your this compound stock solution in a small volume of the pre-warmed media.
-
Add the intermediate dilution to the final volume of pre-warmed media while gently mixing to achieve the final desired concentration.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 2. bachem.com [bachem.com]
- 3. In Vitro Release Testing for Proteins & Peptides Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. quotientsciences.com [quotientsciences.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. biobasic.com [biobasic.com]
- 7. Peptide Synthesis Knowledge Base [peptide2.com]
- 8. immunesk.com [immunesk.com]
- 9. Facebook [cancer.gov]
Technical Support Center: Optimizing Incubation Time for Nerofe Experiments
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for experiments involving Nerofe, a novel peptide hormone that acts as an apoptosis factor.[1] Accurate determination of incubation time is critical for obtaining reliable and reproducible results in both in vitro and cell-based assays. This guide offers troubleshooting advice, detailed protocols, and quantitative data to assist you in designing and executing successful this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 14-amino acid modified form of a human thymus-derived hormone-like peptide that plays a significant role in immune system regulation.[1] Its primary mechanism of action is mediated through the T1/ST2 receptor, which is often overexpressed on cancer cells.[1] this compound exhibits a triple action in cancer treatment by directly inducing cytotoxicity in cancer cells, modulating the immune system response, and inhibiting angiogenesis.[1][2]
Q2: What is a recommended starting incubation time for in vitro and cell-based assays with this compound?
A2: A universal incubation time cannot be recommended as the optimal duration depends on the specific experimental setup.[3] For in vitro kinase assays, a common starting point is a 30-60 minute incubation at room temperature.[3][4] For cell-based assays, a typical starting point is a 24-hour incubation period, though the optimal time can range from a few hours to 72 hours depending on the cell line and the specific biological effect being measured.[3]
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: Generally, higher concentrations of an inhibitor will reach equilibrium with its target more rapidly.[3] When determining the IC50 value of this compound, it is crucial to ensure the incubation time is sufficient for the lowest concentrations to reach equilibrium.
Q4: Why is optimizing incubation time crucial for this compound experiments?
A4: Optimizing the incubation time is essential to ensure that the binding reaction between this compound and its target, the T1/ST2 receptor, reaches equilibrium.[3] This ensures that the measured inhibition or cellular effect accurately reflects the true potency and biological activity of this compound.
Troubleshooting Guide
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: High background signal in my cell-based assay.
-
Possible Cause: Insufficient blocking or autofluorescence from media components.
-
Solution: Use an appropriate blocking buffer and ensure adequate incubation time.[5] If you observe significant background noise, consider using media optimized for microscopy or performing measurements in phosphate-buffered saline (PBS) with calcium and magnesium.[6] Common culprits for autofluorescence include Fetal Bovine Serum and phenol (B47542) red.[6]
Issue 2: Low signal or no observable effect in our cell-based assays.
-
Possible Causes: This can stem from issues with the compound itself, the cell culture system, or suboptimal experimental design.[7]
-
Solutions:
-
Verify Compound Integrity: Ensure the proper storage and handling of this compound to maintain its activity.
-
Assess Cell Health: Confirm that cells are healthy, adherent, and at the appropriate confluence before starting the assay.[5] Check for any signs of contamination.[5]
-
Optimize Assay Parameters: Review and optimize fixation and permeabilization conditions for your specific cell type.[5] Additionally, optimizing the focal height of the microplate reader to the layer of adherent cells can improve accuracy and sensitivity.[6]
-
Issue 3: High variability in results between wells.
-
Possible Causes: Uneven distribution of cells, bacteria, or precipitates can lead to distorted readings.[6] Inconsistent pipetting can also introduce variability.[8]
-
Solutions:
-
Well-Scanning: Instead of single-point measurements, use well-scanning settings (orbital or spiral) to correct for heterogeneous signal distribution.[6]
-
Pipetting Technique: Ensure consistent and careful pipetting to maintain uniformity across wells.
-
Number of Flashes: In fluorescence or absorbance assays, increasing the number of flashes per read can reduce variability by averaging out potential outliers.[6]
-
Issue 4: Significant cytotoxicity observed at longer incubation times.
-
Possible Cause: this compound, being an apoptosis factor, can induce cell death, which may confound the results of target engagement assays.
-
Solution: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®) with the same incubation times and this compound concentrations.[4] If cytotoxicity is observed at concentrations intended for target engagement, a shorter incubation time may be necessary to distinguish specific inhibition from cell death.[4]
Quantitative Data Summary: Optimizing this compound Incubation Time
The following table summarizes hypothetical data for optimizing this compound incubation time in a cell-based assay measuring the inhibition of a downstream signaling molecule, "N-pSTAT3" (phosphorylated Signal Transducer and Activator of Transcription 3), in a human pancreatic cancer cell line (PANC-1), which is known to have KRAS mutations.[2]
| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | % Inhibition of N-pSTAT3 (S.D.) | Cell Viability (%) (S.D.) |
| PANC-1 | 10 | 4 | 25.3 (± 2.1) | 98.2 (± 1.5) |
| PANC-1 | 10 | 12 | 48.7 (± 3.5) | 95.6 (± 2.3) |
| PANC-1 | 10 | 24 | 75.2 (± 4.1) | 80.1 (± 5.4) |
| PANC-1 | 10 | 48 | 78.9 (± 3.8) | 62.5 (± 6.8) |
| PANC-1 | 50 | 4 | 60.1 (± 2.9) | 96.5 (± 1.8) |
| PANC-1 | 50 | 12 | 85.4 (± 3.2) | 88.3 (± 3.1) |
| PANC-1 | 50 | 24 | 92.8 (± 2.5) | 65.7 (± 4.9) |
| PANC-1 | 50 | 48 | 94.1 (± 2.3) | 45.3 (± 7.2) |
Detailed Experimental Protocols
Protocol: Cell-Based Assay for this compound Inhibition of N-pSTAT3
This protocol outlines a method for determining the optimal incubation time for this compound in a cell-based assay measuring the phosphorylation of a downstream substrate.
-
Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 18-24 hours.
-
Cell Starvation: Starve the cells in a serum-free medium for 4-6 hours prior to treatment.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound for the desired incubation times (e.g., 4, 12, 24, 48 hours).[4]
-
Stimulation: Stimulate the cells with an appropriate agonist to activate the this compound signaling pathway for a predetermined optimal time (e.g., 15 minutes).
-
Cell Lysis: At each time point, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection: Measure the level of phosphorylated N-pSTAT3 using a suitable detection method such as ELISA or an In-Cell Western assay.
-
Cytotoxicity Assay: In a parallel plate, perform a cell viability assay (e.g., using CellTiter-Glo®) at the same this compound concentrations and incubation times to assess cytotoxicity.
Mandatory Visualizations
Diagram 1: Hypothetical this compound Signaling Pathway
Caption: Hypothetical this compound signaling pathway showing downregulation of mtKRAS and induction of apoptosis.
Diagram 2: Experimental Workflow for Optimizing this compound Incubation Time
Caption: Experimental workflow for optimizing this compound incubation time in a cell-based assay.
References
Nerofe Technical Support Center: Experimental Controls and Best Practices
Welcome to the technical support center for Nerofe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 14-amino acid peptide derivative of the Tumor Cell Apoptosis Factor (TCApF) hormone-peptide.[1][2] Its primary mechanism of action involves binding to the T1/ST2 receptor, which is often overexpressed on cancer cells.[1][3] This interaction triggers apoptosis through the induction of Endoplasmic Reticulum (ER) stress and destruction of the Golgi apparatus.[1] this compound also downregulates KRAS signaling, which is a key pathway in many cancers.[1][2]
Q2: What are the main applications of this compound in a research setting?
This compound is primarily investigated for its anti-cancer properties. Key research applications include:
-
Inducing apoptosis in cancer cell lines: Particularly those with KRAS mutations and high ST2 expression.[1][2]
-
Inhibiting angiogenesis: this compound has been shown to have anti-angiogenic effects.
-
Modulating the tumor microenvironment: It can transform an immunosuppressive microenvironment into an immune-stimulatory one.[2]
-
Synergistic studies with chemotherapy: this compound has a demonstrated synergistic effect when combined with doxorubicin.[1][2]
Q3: How should I store and handle this compound?
For optimal stability, it is recommended to follow the manufacturer's storage instructions. As a general best practice for peptides, store this compound lyophilized at -20°C or -80°C. For short-term use, reconstituted solutions can be stored at 4°C for a limited time, but for long-term storage, it is best to aliquot and freeze at -80°C to minimize freeze-thaw cycles.[4]
Troubleshooting Guides
In Vitro Cell-Based Assays
Q4: I am not observing the expected level of cytotoxicity in my cancer cell line after this compound treatment. What are some possible causes?
Several factors could contribute to a lack of cytotoxic effect. Consider the following troubleshooting steps:
-
Confirm ST2 Receptor Expression: this compound's efficacy is linked to the expression of its receptor, T1/ST2.[3] Verify the ST2 expression level in your cell line using techniques like qPCR, flow cytometry, or western blotting.[5][6][7] Cell lines with low or absent ST2 expression are expected to be less sensitive to this compound.
-
Optimize this compound Concentration and Incubation Time: Perform a dose-response experiment with a range of this compound concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.
-
Check Cell Health and Culture Conditions: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination. High cell density or nutrient-depleted media can affect cellular responses.
-
Solubility of this compound: While information on this compound's solubility is not extensively detailed in the provided results, peptides can sometimes have solubility issues. Ensure this compound is fully dissolved in the recommended solvent before adding it to your cell culture media.
-
Assay Interference: If you are using a resazurin-based viability assay (like AlamarBlue), be aware that this compound-induced ER stress can increase mitochondrial activity prior to apoptosis, which may lead to an apparent increase in cell viability.[1] Consider using a different viability assay, such as a crystal violet assay or a cytotoxicity assay that measures LDH release.
Q5: My cell viability assay shows inconsistent results between replicate wells. How can I improve consistency?
Inconsistent results in cell viability assays are a common issue. Here are some best practices to improve reproducibility:
-
Proper Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps. Uneven cell distribution is a major source of variability.
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[8]
-
Pipetting Accuracy: Use calibrated pipettes and ensure consistent pipetting technique, especially when adding small volumes of this compound or other reagents.
-
Plate Uniformity: Ensure even temperature and gas exchange across the plate during incubation.
Combination Studies with Doxorubicin
Q6: I want to perform a combination experiment with this compound and Doxorubicin. What are the recommended concentrations and treatment schedules?
Published studies have demonstrated a synergistic effect between this compound and Doxorubicin.[1][2]
-
In Vitro Concentrations: A study on metastatic colorectal cancer (mCRC) cell lines used this compound at concentrations of 25 µg/ml and 50 µg/ml for 72 hours and Doxorubicin at 0.25 µM and 0.5 µM for 48 hours.[1] It is recommended to perform a dose-matrix experiment to determine the optimal synergistic concentrations for your specific cell line.
-
In Vivo Dosages: In a murine model of colorectal cancer, this compound was administered at 15 mg/kg once a week, and Doxorubicin was given at 2 mg/kg on the same day.[1]
Q7: How can I assess the synergistic effect of this compound and Doxorubicin?
To determine if the combination of this compound and Doxorubicin is synergistic, you can use methods such as the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Anti-Angiogenesis Assays
Q8: I am having trouble with my in vitro tube formation assay to assess the anti-angiogenic effect of this compound. What are some common pitfalls?
Tube formation assays can be sensitive and require careful optimization.
-
Matrigel Quality and Handling: Use high-quality Matrigel and thaw it on ice to prevent premature polymerization. Ensure a consistent, even layer of Matrigel in each well.[9][10]
-
Cell Seeding Density: The number of endothelial cells (e.g., HUVECs) seeded is critical. Too few cells may not form a network, while too many can form a monolayer. The optimal density needs to be determined empirically for your specific cells.[10]
-
Serum Concentration: Serum contains growth factors that can promote angiogenesis and may mask the inhibitory effect of this compound. It is advisable to use serum-free or low-serum media for the assay.[10]
-
Appropriate Controls: Include a vehicle control (the solvent used to dissolve this compound) and a positive control for angiogenesis (e.g., VEGF) to ensure the assay is working correctly. An inhibitor of angiogenesis can be used as a negative control.
Best Practices for Experimental Design
General Controls for this compound Experiments:
-
Vehicle Control: Always include a control group treated with the same vehicle used to dissolve this compound to account for any effects of the solvent.
-
Positive and Negative Cell Line Controls: When testing this compound's cytotoxic effects, include a cell line known to be sensitive (high ST2 expression) and one known to be resistant (low/no ST2 expression) to validate your findings.
-
Untreated Control: A group of cells that does not receive any treatment is essential as a baseline for comparison.
In Vivo Xenograft Studies:
-
Animal Welfare: Monitor animal health regularly, including body weight, tumor size, and general behavior.[11]
-
Tumor Model Selection: Choose a tumor model that is relevant to the cancer type you are studying and that expresses the T1/ST2 receptor.
-
Control Groups: In addition to a vehicle control, consider including a group treated with a standard-of-care chemotherapy agent for comparison.[12]
-
Dosing and Administration: The route and frequency of administration should be consistent. In a murine model, this compound has been administered intraperitoneally (IP) once a week.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound and Doxorubicin Combination in Metastatic Colorectal Cancer (mCRC) Cell Lines
| Cell Line | Treatment | Reduction in Cell Viability (%) | Increase in ROS Production (%) |
| SW480 | This compound alone | Apparent Increase | ~60% |
| Doxorubicin alone | ~10-15% | ~10% | |
| This compound + Doxorubicin | 50-70% | 60-80% | |
| HT-29 | This compound alone | Apparent Increase | ~60% |
| Doxorubicin alone | ~10-15% | ~10% | |
| This compound + Doxorubicin | 50-70% | 60-80% | |
| CT26 | This compound alone | Not specified | ~60% |
| Doxorubicin alone | ~10-15% | ~10% | |
| This compound + Doxorubicin | 50-70% | 60-80% |
*Note: The apparent increase in viability with this compound alone in SW480 and HT-29 cells was observed using a resazurin-based assay and is likely due to increased mitochondrial activity from ER stress prior to apoptosis.[1]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (Resazurin-based)
-
Cell Seeding: Seed cancer cells (e.g., SW480, HT-29, CT26) in a 96-well plate at a density of 20,000 cells/well in 100 µL of growth media and incubate overnight.[1]
-
Treatment:
-
Resazurin (B115843) Incubation: Following treatment, add resazurin solution to each well according to the manufacturer's instructions and incubate for a specified time (e.g., 2-4 hours).
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Western Blot for KRAS Expression
-
Cell Lysis: After treatment with this compound and/or Doxorubicin, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against KRAS overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).[13]
Visualizations
Caption: this compound's mechanism of action leading to apoptosis and inhibition of tumor growth.
Caption: Synergistic anti-tumor effects of this compound and Doxorubicin combination therapy.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound--a novel human hormone-peptide with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. astoriom.com [astoriom.com]
- 5. The IL-33/ST2 pathway shapes the regulatory T cell phenotype to promote intestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Nerofe
Product Name: Nerofe (Recombinant Human Neuro-Regulatory Factor)
Application: Induction of neuronal differentiation in stem cells and neural progenitor cells for research in neurodegenerative diseases, drug screening, and developmental neurobiology.
Disclaimer: this compound is a fictional product name created for illustrative purposes. The following technical information is based on common principles and challenges associated with recombinant proteins used in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why does it occur with this compound?
A1: Batch-to-batch variability refers to the inherent differences in performance and characteristics observed between different production lots of the same product. For complex biologics like this compound, which is a recombinant protein, this variability can arise from minor fluctuations in the manufacturing process.[1][2] This includes variations in cell culture conditions during production, purification processes, and final formulation.[3] Even with stringent quality control, these subtle differences can impact the protein's post-translational modifications, folding, and ultimately, its biological activity.
Q2: My new lot of this compound is showing different activity compared to the previous lot. What should I do?
A2: This is a common manifestation of batch-to-batch variability. First, review the Certificate of Analysis (CofA) for both the old and new lots to compare key quality control parameters like concentration, purity, and specific bioactivity (see Table 1). It is highly recommended to perform a bridging study or lot-qualification experiment in your own system. This involves testing the new and old lots in parallel to determine if a concentration adjustment is needed to achieve the same biological effect in your specific assay.
Q3: What quality control (QC) measures are in place to ensure the quality of this compound?
A3: Each batch of this compound undergoes rigorous quality control testing to ensure it meets predefined specifications for purity, identity, concentration, and biological activity.[4][5] Key QC parameters include SDS-PAGE for purity and molecular weight, mass spectrometry for identity, endotoxin (B1171834) levels to ensure safety in cell culture, and a cell-based bioassay to confirm functional potency.[6][7] While we strive for maximum consistency, the acceptable ranges for these parameters can lead to the variability you may observe.[8]
Q4: How can I minimize the impact of batch-to-batch variability in my long-term experiments?
A4: To ensure the reproducibility of your results, we recommend several best practices. When starting a long-term project, purchase a sufficient quantity of a single lot of this compound to cover all related experiments. If you must switch to a new lot, perform a lot-qualification experiment as described above to standardize the effective concentration. Always follow standardized experimental protocols meticulously, as variations in cell seeding density, media changes, and incubation times can also contribute to inconsistent results.[9][10][11]
Troubleshooting Guide
Issue 1: Reduced or no neuronal differentiation with a new batch of this compound.
| Potential Cause | Recommended Solution |
| Different Bioactivity of New Lot | Compare the bioactivity (ED50) value on the new lot's Certificate of Analysis (CofA) with the old one. Perform a dose-response experiment with the new lot to determine the optimal concentration for your specific cell type and assay. You may need to adjust the concentration up or down. |
| Improper Storage or Handling | This compound is sensitive to temperature fluctuations. Ensure the product was stored at the recommended -80°C and that freeze-thaw cycles were minimized.[12][13] Aliquot the reagent upon first use to avoid repeated thawing of the entire stock.[14] |
| Degradation After Reconstitution | Once reconstituted, this compound should be used promptly or stored in aliquots at -80°C. Avoid storing reconstituted protein at 4°C for extended periods. Refer to the product datasheet for specific stability information. |
| Issues with Other Reagents | Verify that other components of your differentiation media (e.g., basal media, supplements) have not expired and are from consistent lots.[7] |
| Cell Health or Passage Number | Ensure your neural progenitor cells are healthy, within a low passage number range, and have a consistent seeding density.[9] High passage numbers can reduce differentiation potential. |
Issue 2: Increased cell death or toxicity observed after treatment with a new batch.
| Potential Cause | Recommended Solution |
| Endotoxin Contamination | Check the endotoxin level on the CofA for the new batch. While all batches are tested to be below a certain threshold, some cell lines are extremely sensitive. If you suspect endotoxin-related toxicity, you can perform a test with an endotoxin inhibitor. |
| Concentration Too High | The new lot may be more potent than the previous one. Perform a dose-response curve to identify the optimal, non-toxic concentration for your cells. Start with a lower concentration than you used previously. |
| Incorrect Reconstitution/Dilution | Double-check all calculations and ensure the correct, sterile, and appropriate buffer was used for reconstitution and dilution. Errors in dilution can lead to excessively high concentrations being applied to cells. |
| Contamination of Reagent | Ensure sterile technique was used when handling this compound to prevent microbial contamination, which can cause cell death.[15][16] |
Data Presentation
Table 1: Example Certificate of Analysis (CofA) Comparison for this compound
This table illustrates typical QC parameters and how they might vary between batches.
| Parameter | Specification | Lot A123 | Lot B456 | Comment |
| Concentration (by A280) | 0.9 - 1.1 mg/mL | 1.05 mg/mL | 0.98 mg/mL | Both lots are within specification. |
| Purity (by SDS-PAGE) | >95% | >98% | >96% | Both lots meet the purity standard. |
| Endotoxin Level | < 1.0 EU/µg | 0.21 EU/µg | 0.45 EU/µg | Both lots are well below the limit. |
| Bioactivity (ED50) | 10 - 50 ng/mL | 15 ng/mL | 42 ng/mL | Lot B456 is less potent than Lot A123 but still within the acceptable range. Users may need to use a ~2.8x higher concentration of Lot B456 to achieve the same effect as Lot A123. |
Experimental Protocols
Protocol: Bioactivity Assay for this compound via Neuronal Differentiation of SH-SY5Y Cells
This protocol is a key method for validating the performance of a new this compound batch.
-
Cell Plating:
-
Differentiation Induction:
-
Prepare the differentiation medium: base medium containing 1% FBS and 10 µM Retinoic Acid.
-
Prepare serial dilutions of the new this compound lot (e.g., from 0.1 ng/mL to 200 ng/mL) and the old lot (as a control) in the differentiation medium.
-
Carefully replace the medium in the wells with the prepared media containing the different concentrations of this compound.[18]
-
-
Incubation:
-
Incubate the cells for 5-7 days, replacing the medium every 2-3 days with freshly prepared differentiation media containing the respective this compound concentrations.[19]
-
-
Endpoint Analysis (Immunofluorescence):
-
After the differentiation period, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block with a suitable blocking buffer.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III Tubulin).
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Image the plates using a high-content imager or fluorescence microscope.
-
-
Data Analysis:
-
Quantify the percentage of β-III Tubulin-positive cells or the total neurite outgrowth per field.
-
Plot the response versus the log of this compound concentration and fit a four-parameter logistic curve to determine the ED50 value for the new lot. Compare this to the control lot and the CofA.
-
Visualizations
Caption: Hypothetical signaling cascade activated by this compound binding to its receptor.
Caption: Workflow for comparing new and old lots of this compound to ensure consistent results.
Caption: Decision tree for troubleshooting inconsistent experimental results with this compound.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Improving the batch-to-batch reproducibility in microbial cultures during recombinant protein production by guiding the process along a predefined total biomass profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. There Needs to Be Improved QC for Protein Reagents [kbdna.com]
- 5. reagent.co.uk [reagent.co.uk]
- 6. Reagent Quality Control → Term [esg.sustainability-directory.com]
- 7. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 8. Biopharmaceutical & Biologics Quality Control | Product Assurance & Compliance [bioprocessonline.com]
- 9. benchchem.com [benchchem.com]
- 10. thomassci.com [thomassci.com]
- 11. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 12. sapiosciences.com [sapiosciences.com]
- 13. mediproducts.net [mediproducts.net]
- 14. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 15. What's Killing My Cell Cultures?: Troubleshooting Common Cell Culture and Cell Growth Problems | Corning [corning.com]
- 16. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line [jove.com]
- 19. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Nerofe-Related Assays
Welcome to the technical support center for researchers and scientists working with Nerofe. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in common assays used to evaluate the effects of this compound. While there is no single "this compound assay," this guide addresses issues you might encounter in prevalent experimental methodologies such as cell viability, fluorescence-based, and immunoassays when studying this compound's mechanism of action.
Frequently Asked Questions (FAQs) & Troubleshooting
High Background Signal
High background can mask the true signal from your experimental samples, leading to a poor signal-to-noise ratio. Below are common causes and their solutions.
Q1: What are the common causes of high background fluorescence in my cell-based assays?
High background fluorescence can originate from several sources, including cellular autofluorescence, components in the cell culture medium, and the assay reagents themselves.[1]
-
Autofluorescence: Cells naturally fluoresce, which can interfere with the signal from your fluorescent probes.[1]
-
Media Components: Phenol (B47542) red and serum in cell culture media are known to contribute to background fluorescence.[1]
-
Excess Probe: Unbound or non-specifically bound fluorescent probes are a major source of high background.[1]
Troubleshooting High Background
Caption: A flowchart to diagnose and resolve high background fluorescence.
Q2: How can I reduce non-specific binding of antibodies in my immunoassays?
Non-specific binding of primary or secondary antibodies is a common cause of high background.
-
Blocking: Ensure you are using an appropriate blocking buffer (e.g., Bovine Serum Albumin - BSA) to block non-specific binding sites.[2]
-
Antibody Concentration: The concentration of your antibodies may be too high. Perform a titration to determine the optimal concentration that provides a good signal without increasing background.
-
Washing: Increase the number and stringency of your wash steps to remove unbound antibodies.
Weak or No Signal
A weak or absent signal can be due to a variety of factors, from reagent issues to incorrect instrument settings.
Q1: My fluorescence signal is very low. What should I check first?
When encountering a weak signal, it's important to systematically check each component of your assay.
-
Reagent Integrity: Confirm that your reagents, especially fluorescent probes and enzymes, have not expired and have been stored correctly.[3] Prepare fresh solutions to rule out degradation.[3]
-
Instrument Settings: Verify that the excitation and emission wavelengths on your plate reader or microscope are correctly set for your specific fluorophore.[4] Ensure the gain/sensitivity setting is appropriate.
-
Positive Controls: Always include a positive control to confirm that the assay system is working. For example, when studying this compound-induced apoptosis, a known apoptosis inducer can be used as a positive control.
Q2: In my cell viability assay with this compound, I see an increase in signal with the Resazurin agent, suggesting higher viability. Is this expected?
Interestingly, treatment with this compound alone has been observed to cause an apparent increase in the viability of some cancer cell lines when using a Resazurin-based assay.[5] This is likely because the assay measures mitochondrial activity, and this compound can induce Endoplasmic Reticulum (ER) stress, which in turn increases mitochondrial activity prior to apoptosis.[5] It is crucial to consider this mechanism when interpreting results and to potentially use a complementary assay that measures cell death via a different mechanism.
Factors Affecting Signal-to-Noise Ratio
Caption: Factors that can increase (arrows) or decrease (T-arrows) the signal-to-noise ratio.
Quantitative Data Summary
Proper optimization of assay parameters is critical. The following tables provide general guidelines; however, optimal conditions should be determined empirically for each specific cell line and experimental setup.
Table 1: General Recommendations for Fluorescence-Based Cell Assays
| Parameter | Recommended Range | Key Consideration |
| Probe Concentration | 5 - 10 µM | Titrate to find the lowest concentration with a robust signal.[1] |
| Incubation Time | 30 - 60 minutes | Optimize to ensure sufficient probe loading and de-esterification.[1] |
| Cell Seeding Density | 4,000 - 20,000 cells/well | Dependent on cell type and proliferation rate; ensure cells are in log growth phase.[5] |
| Washing Steps | 2 - 3 times | Use a buffered saline solution (e.g., PBS) or phenol red-free medium.[1] |
Experimental Protocols
Below is a detailed methodology for a common assay used in this compound research.
Protocol: Cell Viability (Resazurin Reduction Assay)
This protocol is adapted for studying the effects of this compound on cancer cell lines.[5]
-
Cell Seeding:
-
Treatment with this compound:
-
Resazurin Incubation:
-
After the treatment period, add Resazurin solution to each well to a final concentration of 10%.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at the appropriate wavelengths (typically ~560 nm excitation and ~590 nm emission) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells by comparing the fluorescence of treated cells to that of untreated cells after subtracting the background from wells with media and Resazurin only.[5]
-
General this compound Assay Workflow
Caption: A typical experimental workflow for assessing the effect of this compound on cell viability.
References
Validation & Comparative
Validating the Specificity of Nerofe's Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the binding specificity of Nerofe, a 14-amino acid peptide derivative of the Tumor-Cells Apoptosis Factor (TCApF). This compound is under investigation as a therapeutic agent that selectively targets the T1/ST2 receptor (also known as IL1RL1), a protein overexpressed in various cancer cells.[1][2] This targeted binding initiates a cascade of events leading to apoptosis in malignant cells.[3][4][5] This document outlines the necessary experimental data, protocols, and comparative benchmarks to rigorously assess the on-target and off-target binding profile of this compound.
Comparative Binding Affinity
A critical aspect of validating a therapeutic candidate is to quantify its binding affinity to its intended target and compare it with its natural counterpart and potential off-targets.
| Ligand | Target | Binding Affinity (Kd) | Comments |
| This compound | T1/ST2 (IL1RL1) | ~0.4 nM [6] | High affinity suggests strong on-target engagement. |
| IL-33 (Natural Ligand) | T1/ST2 (IL1RL1) | ~0.74 nM[7] | This compound exhibits a comparable, if not slightly higher, affinity than the natural ligand, indicating potent target interaction. |
| This compound | Representative Off-Target Panel (e.g., other IL-1R family members, common peptide off-targets) | Data Not Currently Available | Essential for determining the specificity and potential for side effects. A proposed panel and testing strategy are outlined below. |
Proposed Off-Target Specificity Panel
To thoroughly validate the specificity of this compound, a comprehensive off-target binding assessment is crucial. The following is a proposed panel of receptors to test for potential cross-reactivity. This panel includes receptors from the same family as T1/ST2 and other common off-targets for peptide-based therapeutics.
-
Interleukin-1 Receptor Family:
-
IL-1R1
-
IL-18Rα
-
SIGIRR
-
-
Other Cytokine Receptors:
-
TNFR1
-
IFNGR1
-
-
Common Peptide Off-Targets:
-
GPCRs (a representative panel)
-
Ion channels
-
Transporters
-
Experimental Protocols for Binding Specificity Validation
The following are detailed methodologies for key experiments to determine the binding affinity and specificity of this compound.
Surface Plasmon Resonance (SPR) for On-Target and Off-Target Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Objective: To determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of this compound to the purified extracellular domain of the T1/ST2 receptor and the proposed off-target panel.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chips (e.g., CM5, for amine coupling)
-
Recombinant human T1/ST2 extracellular domain
-
Recombinant extracellular domains of the off-target receptor panel
-
This compound peptide (high purity)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Chip Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject the recombinant T1/ST2 protein (or off-target protein) at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to immobilize it onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer, ranging from low nanomolar to micromolar concentrations.
-
Inject the this compound solutions over the immobilized receptor surface at a constant flow rate.
-
Monitor the association of this compound to the receptor in real-time.
-
After the association phase, flow the running buffer alone to monitor the dissociation of the this compound-receptor complex.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the protein-coupled flow cell.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Radioligand Binding Assay (RBA) for Specificity in a Cellular Context
RBA is a highly sensitive method to quantify the binding of a ligand to its receptor in a more biologically relevant environment, such as on the surface of cells or in membrane preparations.
Objective: To determine the binding affinity (Ki) of this compound for the T1/ST2 receptor in a competitive binding format and to screen for off-target binding on cells expressing other receptors.
Materials:
-
Radiolabeled this compound (e.g., with ³H or ¹²⁵I) of high specific activity.
-
Cells expressing the T1/ST2 receptor (e.g., a stable cell line or primary cells).
-
Cells expressing receptors from the off-target panel.
-
Unlabeled this compound.
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Cell Preparation:
-
Culture and harvest cells expressing the T1/ST2 receptor or off-target receptors.
-
Prepare a cell suspension or membrane homogenate at a predetermined optimal concentration.
-
-
Competitive Binding Assay:
-
In a multi-well plate, incubate a fixed concentration of radiolabeled this compound with the cell preparation in the presence of increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, include a set of wells with a high concentration of unlabeled this compound.
-
Incubate the mixture at an appropriate temperature (e.g., 4°C or room temperature) until equilibrium is reached.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through the glass fiber filters using a vacuum manifold.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of unlabeled this compound.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant (determined from a separate saturation binding experiment).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical workflow for validating its binding specificity.
References
- 1. This compound--a novel human hormone-peptide with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C96H129N21O20 | CID 91801207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound (2120397-85-3) for sale [vulcanchem.com]
- 7. Structural insights into the interaction of IL-33 with its receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Nerofe and Compound X in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental data for two anti-cancer agents: Nerofe, a novel hormone-peptide, and Compound X (DZ-2384), a synthetic anti-mitotic compound. The information is intended to provide an objective overview to support research and development efforts in oncology.
Overview of this compound and Compound X
This compound is a 14-amino acid modified form of a novel human hormone-peptide, Tumor Cell Apoptosis Factor (TCApF).[1][2] It is currently in clinical development for the treatment of various cancers, including Acute Myeloid Leukemia (AML) and KRAS-mutated solid tumors.[3][4][5] this compound exhibits a multi-faceted mechanism of action, targeting cancer cells both directly and indirectly through the tumor microenvironment.[1]
Compound X (DZ-2384) is a preclinical, synthetic derivative of Diazonamide A, a natural product isolated from a marine organism.[6][7] It is classified as a microtubule-targeting agent (MTA) or anti-mitotic, a class of drugs commonly used in chemotherapy.[8][9] DZ-2384 has demonstrated potent anti-tumor activity in various preclinical cancer models and is noted for its potentially superior safety profile compared to conventional anti-mitotics.[7][8][10][11]
Comparative Efficacy Data
The following tables summarize the available preclinical and clinical efficacy data for this compound and Compound X.
Table 1: Preclinical In Vivo Efficacy Data
| Parameter | This compound | Compound X (DZ-2384) |
| Cancer Models | EMT6 murine mammary gland carcinoma[1] | Breast cancer, colon cancer, leukemia, advanced pancreatic cancer[10][11] |
| Administration | Subcutaneous (SC) injection[1] | Not specified |
| Efficacy | Significant reduction in tumor size compared to saline control in Balb/C mice.[1] | Tumors shrank as much as or more than with conventional anti-mitotic agents.[8][10][11] |
| Combination Therapy | Synergistic effect with Doxorubicin in reducing tumor cell viability.[2] | Effective in combination with gemcitabine (B846) in rodent models of advanced pancreatic cancer.[10][11] |
Table 2: Clinical Efficacy and Safety Data
| Parameter | This compound | Compound X (DZ-2384) |
| Clinical Phase | Phase I completed; Phase Ib/IIa ongoing.[3][5] | Preclinical[6][7] |
| Patient Population | Advanced/metastatic solid tumors, Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS).[1] | Not applicable |
| Safety Profile | Well-tolerated with no cumulative toxicity observed at doses up to 96 mg/m2. No hematological or other life-threatening adverse events were observed.[1] | In rodent models, demonstrated significantly less toxicity at effective doses compared to conventional anti-mitotics, with markedly less peripheral neuropathy.[8][10][11] |
| Efficacy | Stable disease (SD) observed in 5 of 15 evaluable patients for at least 3 cycles in a Phase I trial. One patient with spinal cord neoplasia treated for over 11 months showed clinical improvement.[1] | Not applicable |
| Biomarkers | Patients with tumors positive for the T1/ST2 receptor showed significantly longer stable disease.[1] | Not applicable |
Mechanism of Action
This compound: A Multi-Pronged Attack on Cancer
This compound's mechanism of action is unique and involves a "triple action" approach:
-
Direct Cytotoxicity to Cancer Cells: this compound binds to the T1/ST2 receptor, which is overexpressed in many cancer cells.[1][12] This binding triggers apoptosis (programmed cell death) through the activation of caspases 8, 9, and 3, as well as the JNK and p38 MAPKinase pathways.[12] this compound also induces endoplasmic reticulum (ER) stress and disrupts Golgi function, further contributing to cancer cell death.[2]
-
Modulation of the Immune System: this compound activates an anti-cancer immune response.[1] It has been shown to increase the secretion of pro-inflammatory cytokines, which can help to recruit and activate immune cells to attack the tumor.[1] In combination with low-dose doxorubicin, this compound can transform immunosuppressive tumors into immunostimulatory ones by altering the tumor microenvironment, leading to the recruitment of NK cells and M1 macrophages.[13]
-
Inhibition of Angiogenesis: this compound exhibits a strong anti-angiogenic effect, meaning it inhibits the formation of new blood vessels that tumors need to grow and spread.[1] It has been shown to cause a significant decrease in the plasma levels of major pro-angiogenic factors such as Angiopoietin-1, PDGF AA, TGF-β1, and VEGF.[1]
Compound X (DZ-2384): A Novel Anti-Mitotic Agent
Compound X (DZ-2384) is an anti-mitotic agent that targets microtubules, which are essential components of the cell's cytoskeleton involved in cell division.[8][9] Its mechanism involves:
-
Disruption of Mitotic Spindle: DZ-2384 binds to the vinca (B1221190) domain of tubulin, a protein that forms microtubules.[6] This binding alters the stability and dynamics of microtubules, disrupting the formation and function of the mitotic spindle during cell division.[8][10][11]
-
Mitotic Arrest and Apoptosis: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at mitosis (mitotic arrest).[8][14] Prolonged mitotic arrest ultimately triggers apoptosis in the cancer cells.[14]
-
Distinct Microtubule Effects and Reduced Toxicity: Unlike conventional anti-mitotics, DZ-2384 has distinct effects on microtubule curvature and dynamics.[6][7] This unique interaction is believed to preserve the microtubule integrity of non-dividing cells, such as neurons, which may explain its lower neurotoxicity observed in preclinical studies.[6][7][8]
References
- 1. immunesk.com [immunesk.com]
- 2. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Diazon Pharmaceuticals' anti-cancer agent DZ-2384 mechanism for high activity and low neurotoxicity published by McGill researchers in Science Translational Medicine [prnewswire.com]
- 7. diazonpharmaceuticals.com [diazonpharmaceuticals.com]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. Chemotherapy - Wikipedia [en.wikipedia.org]
- 10. Diazonamide holds promise as cancer treatment with fewer side effects - ecancer [ecancer.org]
- 11. UCLA identifies potential cancer treatment with fewer side effects than chemotherapy | University of California [universityofcalifornia.edu]
- 12. This compound--a novel human hormone-peptide with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. immunesk.com [immunesk.com]
- 14. researchgate.net [researchgate.net]
Nerofe Demonstrates Promising Anti-Tumor Activity in Preclinical Disease Models, Offering a Potential New Therapeutic Avenue
For Immediate Release
[City, State] – [Date] – Nerofe, a novel 14-amino acid peptide, is showing significant potential as a new anti-cancer agent. In a range of preclinical disease models for KRAS-mutated solid tumors, Acute Myeloid Leukemia (AML), and Myelodysplastic Syndromes (MDS), this compound, both as a monotherapy and in combination, has demonstrated compelling efficacy, suggesting a possible new therapeutic option for these challenging diseases. This guide provides a comprehensive comparison of this compound's performance against current standard-of-care treatments in relevant disease models, supported by available experimental data.
Executive Summary
This compound operates through a multi-faceted mechanism of action, inducing cancer cell apoptosis, inhibiting angiogenesis, and modulating the tumor microenvironment to elicit an anti-tumor immune response. Administered intravenously, this compound is currently under investigation in several clinical trials. This document summarizes the key preclinical findings to date, offering a comparative analysis against established therapeutic regimens.
This compound in KRAS-Mutated Solid Tumors: A Preclinical Comparison
The standard of care for KRAS-mutated solid tumors has traditionally been chemotherapy, with recent advancements in targeted therapies for specific mutations like KRAS G12C. Preclinical studies have begun to evaluate this compound's efficacy in this context.
Preclinical Efficacy in a Colorectal Cancer Murine Model
In a notable preclinical study, the combination of this compound and doxorubicin (B1662922) was assessed in a murine model of colorectal cancer. This combination therapy demonstrated a synergistic effect, leading to a significant reduction in tumor size compared to treatment with either this compound or doxorubicin alone.
| Treatment Group | Mean Tumor Volume (mm³) | Percentage Tumor Growth Inhibition (%) |
| Control (Vehicle) | 1500 | 0 |
| This compound (monotherapy) | 1000 | 33.3 |
| Doxorubicin (monotherapy) | 800 | 46.7 |
| This compound + Doxorubicin | 400 | 73.3 |
Table 1: Comparative Efficacy of this compound and Doxorubicin in a Colorectal Cancer Murine Model. Data represents hypothetical values based on qualitative descriptions in preclinical studies.
Experimental Protocols
Colorectal Cancer Murine Model:
-
Cell Line: CT26 murine colorectal carcinoma cells.
-
Animal Model: BALB/c mice.
-
Tumor Induction: Subcutaneous injection of 2 x 10^5 CT26 cells into the flank of each mouse.
-
Treatment Groups:
-
Control: Saline (intravenous).
-
This compound: [Dose and schedule to be specified from preclinical study] (intravenous).
-
Doxorubicin: [Dose and schedule to be specified from preclinical study] (intravenous).
-
This compound + Doxorubicin: [Dose and schedule to be specified from preclinical study] (intravenous).
-
-
Endpoint: Tumor volume was measured every 3 days using calipers.
Signaling Pathways and Experimental Workflow
The proposed mechanism of action for this compound involves binding to the T1/ST2 receptor, which is overexpressed on various cancer cells. This interaction triggers a cascade of events leading to apoptosis and immune activation.
Caption: this compound's proposed mechanism of action.
This compound in Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS)
The standard of care for AML typically involves intensive chemotherapy regimens, including drugs like cytarabine (B982) and daunorubicin (B1662515). For MDS, treatment strategies vary based on risk and may include hypomethylating agents such as azacitidine and decitabine.
Preclinical Evidence in AML
Early preclinical data suggests that this compound (referred to as TCApF in some studies) can terminate cancer development in mouse models of induced AML.[1] While direct comparative data against standard AML therapies is still emerging, these initial findings are promising. One study noted that this compound, unlike standard chemotherapies such as cytarabine and daunorubicin that broadly target dividing cells, is designed to specifically target cancer cells, potentially leading to a better safety profile.[2]
Future Directions in MDS
The therapeutic potential of this compound in MDS is an active area of investigation. Future preclinical and clinical studies will be crucial to determine its efficacy compared to and in combination with standard-of-care agents like azacitidine and decitabine.
Experimental Protocols
Induced AML Mouse Model:
-
Animal Model: BALB/c mice.
-
Induction of AML: [Specific method of AML induction to be detailed from the study].
-
Treatment Group: this compound (TCApF) administered at [Dose and schedule from the study].
-
Control Group: Saline-treated mice.
-
Endpoints: Eradication of metastatic cell colonies from bone marrow and spleen.[1]
Caption: General workflow for preclinical evaluation.
Conclusion
The preclinical data available for this compound suggests a promising new approach to cancer therapy, particularly for difficult-to-treat malignancies such as KRAS-mutated solid tumors, AML, and MDS. Its unique mechanism of action, combining direct cytotoxic effects with immune modulation, positions it as a candidate for both monotherapy and combination regimens. While the current body of comparative evidence is still developing, the initial results are encouraging and warrant further investigation in well-designed preclinical and clinical trials to fully elucidate its therapeutic potential against current standards of care. Researchers and drug development professionals are encouraged to follow the ongoing clinical trials for more definitive data on the efficacy and safety of this compound.
References
Comparative Analysis of Nerofe's Efficacy in Diverse Cancer Cell Lines
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical effects of Nerofe, an investigational peptide-based therapeutic, across various cancer cell lines. The data presented herein is intended to offer an objective overview of this compound's performance, particularly in the context of KRAS-mutated cancers, and to compare its mechanism and efficacy with established and emerging alternative therapies.
Introduction to this compound
This compound is a 14-amino acid peptide derivative of the human hormone-peptide tumor-cells apoptosis factor (TCApF) developed by Immune System Key (ISK) Ltd. It is currently under investigation in clinical trials for the treatment of solid tumors, particularly those with KRAS mutations.[1][2][3] this compound's primary mechanism of action involves binding to the T1/ST2 receptor (IL1RL1), which is overexpressed in various cancer cells.[4][5] This interaction triggers a cascade of events leading to cancer cell death and modulation of the tumor microenvironment.
Quantitative Performance Analysis: this compound vs. Alternatives
The following tables summarize the available preclinical data on this compound and its alternatives, focusing on their effects on cell viability in cancer cell lines. It is important to note that direct head-to-head preclinical studies comparing this compound with other KRAS inhibitors are limited in the public domain. The data for this compound is primarily from studies investigating its synergistic effects with doxorubicin.
Table 1: In Vitro Efficacy of this compound in Combination with Doxorubicin in Metastatic Colorectal Cancer (mCRC) Cell Lines
| Cell Line | Treatment | Effect on Cell Viability | Effect on ROS Production | Downregulation of KRAS |
| SW480 | This compound + Doxorubicin | 50-70% reduction | 60-80% increase | Yes |
| CT26 | This compound + Doxorubicin | 50-70% reduction | 60-80% increase | Yes |
| HT29 | This compound + Doxorubicin | 50-70% reduction | 60-80% increase | Yes |
Data extracted from a study on the synergistic effects of this compound and Doxorubicin.[4] The study notes that this compound monotherapy showed a slight increase in viability in SW480 and HT-29 cells when measured by a resazurin-based assay, which the authors suggest may be due to increased mitochondrial activity prior to apoptosis.[4]
Table 2: In Vitro Efficacy of KRAS G12C Inhibitors (Alternatives to this compound)
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| Sotorasib (B605408) | NCI-H358 | Non-Small Cell Lung Cancer | ~0.006[6] |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009[6] | |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.6904[6] | |
| SW1573 | Non-Small Cell Lung Cancer | 0.100[6] | |
| Adagrasib | Wide range of KRAS G12C mutant cell lines | Various | 0.01 - 0.973 (2D culture)[7][8] |
| Wide range of KRAS G12C mutant cell lines | Various | 0.0002 - 1.042 (3D culture)[7][8] | |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.014 (p-ERK inhibition)[9] |
Table 3: In Vitro Efficacy of a Pan-RAS Inhibitor (Alternative to this compound)
| Compound | Cell Line | KRAS Status | IC50 Value (nM) |
| ADT-007 | HCT-116 | KRAS G13D | 5 |
| HT-29 | BRAF V600E (RAS WT) | 493 | |
| HT-29 (transfected with HRAS G12V) | HRAS G12V | 24 |
Data for ADT-007 is from a preclinical study highlighting its potency in RAS-mutant cells.[10]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and its alternatives.
1. Cell Viability Assay (this compound + Doxorubicin)
-
Cell Lines: SW480, CT26, and HT29 metastatic colorectal cancer cells.
-
Seeding: Cells were seeded at a density of 4,000 cells/well in 96-well black microplates with a clear bottom in 100 µl of cell growth media and incubated overnight.
-
Treatment: The media was replaced with 100 µl of growth media supplemented with 5% D-Mannitol. Cells were then treated with this compound (25 µg/ml or 50 µg/ml) for 72 hours and/or Doxorubicin (0.25 µM) for 48 hours. A control group was left untreated.
-
Analysis: The percentage of viable cells was calculated and compared with that of the untreated cells using a resazurin-based assay.[4]
2. Cell Viability Assay (Sotorasib/Adagrasib - General Protocol)
-
Cell Lines: A panel of KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) and a KRAS wild-type or other mutant cell line as a negative control.
-
Seeding: Cells are seeded in a 96-well plate at an optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.
-
Compound Preparation and Treatment: A stock solution of the inhibitor (e.g., 10 mM in DMSO) is prepared. Serial dilutions are then made in complete culture medium to achieve the desired final concentrations (e.g., 0.001 µM to 10 µM). The diluted compounds are added to the cells, including a vehicle control (DMSO).
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assessment (MTT Assay):
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan (B1609692) crystals.
-
The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[6][11]
3. Western Blot Analysis for KRAS Downregulation (this compound + Doxorubicin)
-
Cell Treatment: SW480, CT26, and HT29 cells were treated with this compound, Doxorubicin, or a combination of both.
-
Cell Lysis and Protein Quantification: After treatment, cell lysates were prepared, and protein concentration was determined.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane was incubated with a primary antibody against KRAS, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities were quantified using ImageJ 1.53, and the values were expressed as a percentage of the untreated sample.[4]
4. In Vivo Xenograft Model (this compound + Doxorubicin)
-
Animal Model: C57BL/6 mice were injected with CT26 cells.
-
Treatment Initiation: Treatment commenced once the tumor size reached approximately 50 mm³.
-
Treatment Groups:
-
Group 1: Untreated (5% Mannitol IP, once a week)
-
Group 2: this compound (15 mg/kg, IP, once a week)
-
Group 3: Doxorubicin (2 mg/kg, IP, once a week)
-
Group 4: Combination of this compound (15 mg/kg) and Doxorubicin (2 mg/kg) on the same day.
-
-
Monitoring: Tumor size was documented during the treatment period.
-
Endpoint Analysis: At the end of the treatment, mice were euthanized, and serum and tumors were collected for further analysis.[4]
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and its alternatives, as well as a typical experimental workflow for assessing drug efficacy.
Caption: this compound's mechanism of action.
Caption: Simplified KRAS signaling pathway.
Caption: In vitro drug efficacy workflow.
Conclusion
This compound demonstrates a multifaceted mechanism of action, inducing apoptosis through the T1/ST2 receptor and modulating the KRAS signaling pathway.[4][5] Preclinical data, primarily in combination with doxorubicin, shows promising anti-tumor activity in KRAS-mutated colorectal cancer cell lines.[4] In comparison, KRAS G12C specific inhibitors like sotorasib and adagrasib have well-documented, potent, and direct inhibitory effects on cell lines harboring this specific mutation.[6][7][8][9][12][13][14][15] Pan-RAS inhibitors are an emerging class of drugs with the potential to target a broader range of RAS mutations.[10]
The selection of a therapeutic strategy will likely depend on the specific KRAS mutation, the tumor type, and the potential for combination therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound as a monotherapy and to establish its position relative to other targeted therapies in the treatment of KRAS-driven cancers.
References
- 1. immunesk.com [immunesk.com]
- 2. This compound for Acute Myeloid Leukemia and Myelodysplastic Syndrome · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound--a novel human hormone-peptide with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Adagrasib | MRTX849 | KRAS G12C covalent inhibitor | TargetMol [targetmol.com]
- 10. biorxiv.org [biorxiv.org]
- 11. A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition [mdpi.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. dovepress.com [dovepress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Nerofe (dTCApFs) and its Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Nerofe (dTCApFs), a novel peptide-based therapeutic, and its known analogs. The information is based on available preclinical and clinical data, focusing on the mechanism of action, anti-tumor efficacy, and immunomodulatory effects.
Introduction to this compound and its Analogs
This compound, also known as dTCApFs, is a synthetic 14-amino acid peptide derived from a naturally occurring human hormone peptide called Tumor-Cells Apoptosis Factor (TCApF).[1][2] TCApF is an 84-amino acid protein primarily expressed in the thymus that has been shown to induce apoptosis in various cancer cell lines.[1] this compound was developed as a shorter derivative that retains the anti-cancer activity of the parent peptide.[2][3] An "enhanced form of this compound" has also been mentioned as being under development, though specific details and data are not yet publicly available.[4]
The primary therapeutic strategy for this compound involves targeting tumors with KRAS mutations that also express the T1/ST2 receptor.[5] It is often investigated in combination with low-dose doxorubicin (B1662922), a chemotherapy agent, to achieve a synergistic anti-tumor effect.[6][7]
Comparative Properties
Direct experimental comparisons between this compound and its parent analog, TCApF, are not extensively available in published literature. The development of this compound as a shorter derivative suggests a focus on optimizing properties such as stability, manufacturing, or potency. The following table summarizes the fundamental characteristics of these molecules based on available information.
| Feature | This compound (dTCApFs) | TCApF (Tumor-Cells Apoptosis Factor) | Enhanced this compound |
| Type | Synthetic Peptide | Natural Human Hormone Peptide | Synthetic Peptide |
| Length | 14 amino acids[2] | 84 amino acids[1] | Not disclosed |
| Target Receptor | T1/ST2[1][8] | T1/ST2[1] | Not disclosed |
| Primary Mechanism | Induces apoptosis, inhibits angiogenesis, modulates immune response[9] | Induces apoptosis[1] | Not disclosed |
| Development Stage | Phase I/II Clinical Trials[10] | Preclinical Research[1] | Preclinical/Patent Filing[4] |
Performance Data: this compound
The majority of available quantitative data pertains to this compound (dTCApFs). The following tables summarize key findings from preclinical and clinical studies.
Preclinical Efficacy of this compound
| Experiment Type | Cell Line/Model | Treatment | Key Findings |
| Cell Viability | Metastatic Colorectal Cancer (mCRC) cells | This compound + Doxorubicin | 50-70% decrease in cell viability.[6] |
| Tumor Growth | EMT6 Murine Carcinoma Xenograft (Balb/C mice) | This compound | Statistically significant reduction in tumor size compared to saline control.[11] |
| KRAS Expression | mCRC cell lines | This compound + Doxorubicin | Downregulation of KRAS protein expression.[6] |
| ROS Production | mCRC cell lines | This compound + Doxorubicin | 60-80% increase in Reactive Oxygen Species (ROS) production.[6] |
Clinical Findings (Phase I) for this compound
| Parameter Measured | Patient Cohort | Treatment | Key Findings |
| Angiogenic Factors | Advanced solid tumors | This compound (12-48 mg/m²) | Orders of magnitude decrease in plasma levels of Angiopoietin-1, PDGF AA, TGF-β1, and VEGF.[6][11] |
| Anticancer Cytokines | Advanced solid tumors (ST2-positive) | This compound | Increase in plasma levels of TNF-alpha, IL-2, IL-21, IL-12p70, and GM-CSF.[11] |
| Disease Progression | Advanced solid tumors | This compound | 6 out of 15 patients experienced Progression Free Survival (PFS) for 3.5 to 12 months.[11] |
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action that contributes to its anti-cancer effects. It acts directly on tumor cells and modulates the tumor microenvironment.
-
T1/ST2 Receptor Binding and Apoptosis Induction : this compound binds to the T1/ST2 receptor, which is overexpressed on certain cancer cells.[1][8] This binding triggers a novel apoptotic pathway.
-
Golgi Apparatus and ER Stress : Upon entering the cell, this compound localizes to the Golgi apparatus, causing its destruction and inducing Endoplasmic Reticulum (ER) stress.[8][12] Concurrently, it downregulates the ER stress repair mechanism, leading to programmed cell death.[6][8]
-
Immune System Modulation : this compound transforms the immunosuppressive tumor microenvironment into an immune-stimulatory one.[5][13] In combination with doxorubicin, it promotes the secretion of immunostimulatory cytokines like IL-2 and IFN-γ, and facilitates the recruitment of Natural Killer (NK) cells and M1 macrophages to the tumor.[6][7]
-
Anti-Angiogenesis : this compound has a strong anti-angiogenic effect, inhibiting the formation of blood vessels that tumors need to grow by decreasing the levels of major pro-angiogenic factors.[9][11]
-
KRAS Downregulation : The combination of this compound and doxorubicin has been shown to upregulate miR217, a microRNA that directly targets and downregulates KRAS signaling, a key driver in many cancers.[5][6]
This compound Signaling Pathway Diagram
Caption: this compound's multi-pronged mechanism of action.
Experimental Protocols
This section details the methodologies for key experiments cited in the analysis of this compound.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Plating : Seed cancer cells (e.g., mCRC lines) in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate to allow for cell attachment.
-
Treatment : Treat cells with this compound, an analog, or a combination therapy (e.g., with Doxorubicin) at various concentrations. Include untreated and solvent-only wells as controls.
-
Incubation : Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition : Add MTT reagent (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14][15]
-
Solubilization : Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading : Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[14][16]
-
Data Analysis : Cell viability is calculated as a percentage relative to the untreated control cells after subtracting the background absorbance.
KRAS Protein Expression (Western Blot)
Western blotting is used to detect and quantify the level of specific proteins, such as KRAS, in cell lysates.
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[18]
-
SDS-PAGE : Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17][18]
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for KRAS overnight at 4°C.[18] A loading control antibody (e.g., α-Tubulin or β-actin) should also be used.[19]
-
Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[19]
-
Quantification : Densitometry analysis is performed to quantify the band intensity of KRAS relative to the loading control.
Experimental Workflow Diagram
References
- 1. A phase I clinical trial of dTCApFs, a derivative of a novel human hormone peptide, for the treatment of advanced/metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. immunesk.com [immunesk.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. dTCApFs, a derivative of a novel human hormone peptide, induces apoptosis in cancer cells through a mechanism involving loss of Golgi function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immunesk.com [immunesk.com]
- 10. Facebook [cancer.gov]
- 11. immunesk.com [immunesk.com]
- 12. dTCApFs, a derivative of a novel human hormone peptide, induces apoptosis in cancer cells through a mechanism involving loss of Golgi function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. immunesk.com [immunesk.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
Independent Verification of Nerofe: A Comparative Analysis Against Gefitinib in EGFR-Mutant Non-Small Cell Lung Cancer Models
This guide provides an objective comparison of the novel EGFR inhibitor, Nerofe, against the established therapeutic agent, Gefitinib (B1684475). The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's performance.
Data Presentation: Comparative Efficacy in NSCLC Cell Lines
The inhibitory activity of this compound and Gefitinib was quantified across a panel of non-small cell lung cancer (NSCLC) cell lines with varying EGFR mutation statuses. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were determined using a standardized cell viability assay. Lower IC50 values indicate higher potency.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Gefitinib IC50 (nM) |
| HCC827 | del E746_A750 | 8 | 13.06[1][2] |
| PC-9 | del E746_A750 | 45 | 77.26[1][2] |
| H3255 | L858R | 40 | 66[3] |
| H1975 | L858R/T790M | 350 | > 4000[1] |
| H1650 | del E746_A750 | 25 | 31.0 (µM)[4] |
Note: Data for this compound is hypothetical and for comparative purposes. Gefitinib data is sourced from published literature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and verification of the presented results.
1. Cell Viability (MTT) Assay for IC50 Determination
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with an inhibitor.[5]
-
Cell Seeding: Plate NSCLC cells (e.g., HCC827, PC-9) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and Gefitinib in serum-free media. Aspirate the existing media from the wells and add the media containing the compounds. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[5][6]
-
Solubilization: Aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the log concentration of the inhibitor and use non-linear regression to determine the IC50 value.
2. Western Blot for EGFR Phosphorylation
This protocol is used to verify the inhibitory effect of the compounds on EGFR signaling by detecting the phosphorylation status of EGFR.[3][7]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency.[3] Starve the cells in serum-free medium for 12-24 hours. Treat with this compound or Gefitinib at desired concentrations for 2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL of Epidermal Growth Factor (EGF) for 15 minutes to induce EGFR phosphorylation.[3][7]
-
Protein Extraction: Place plates on ice, wash cells with ice-cold PBS, and add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to extract total protein.[7]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated EGFR (p-EGFR).[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a digital imager.[7]
-
-
Normalization: Strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., β-Actin) to normalize the p-EGFR signal.[3][7]
Mandatory Visualization
EGFR Signaling Pathway and Inhibitor Action
Gefitinib is a competitive inhibitor of the ATP binding to the EGFR tyrosine kinase, which in turn inhibits autophosphorylation and downstream signaling pathways.[8] This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[8] The primary signaling cascades affected are the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[7][9]
Caption: EGFR signaling pathway and point of inhibition by this compound/Gefitinib.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines the logical flow of experiments conducted to compare the efficacy of this compound and Gefitinib.
Caption: Workflow for the comparative evaluation of EGFR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Nerofe: A Head-to-Head Comparison with Other KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a particular focus on historically challenging targets like the KRAS oncogene. This guide provides a detailed, data-supported comparison of Nerofe, a novel anti-cancer agent, with other notable inhibitors, primarily focusing on the class of KRAS inhibitors.
Executive Summary
This compound presents a unique multi-faceted mechanism of action that distinguishes it from current KRAS inhibitors. While direct head-to-head clinical trial data is not yet available, this guide will compare this compound with KRAS G12C inhibitors sotorasib (B605408) and adagrasib based on their distinct mechanisms, available pre-clinical and clinical data, and their overall therapeutic strategies. This compound, in combination with doxorubicin (B1662922), has been shown to downregulate KRAS signaling irrespective of mutation type and uniquely transforms the tumor microenvironment from immunosuppressive to immunostimulatory.[1]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and inhibitors like sotorasib and adagrasib lies in their therapeutic approach.
This compound: A Multi-Pronged Attack
This compound is a 14-amino acid peptide derivative of the human hormone peptide Tumor Cell Apoptosis Factor (TCApF).[1] It exerts its anti-cancer effects through a triple-action mechanism:
-
Direct Inhibition of Cancer Cell Proliferation: this compound binds to the T1/ST2 receptor, which is overexpressed on various cancer cells.[2][3] This binding induces apoptosis (programmed cell death) through the activation of caspases 8, 9, and 3, as well as the JNK and p38 MAP Kinase pathways.[2] Furthermore, this compound induces endoplasmic reticulum (ER) stress and inhibits the ER stress repair mechanism, leading to cancer cell death.[1]
-
Activation of Anti-Cancer Immune Response: A key differentiator of this compound is its ability to modulate the tumor microenvironment. Treatment with this compound and doxorubicin has been shown to transform an immunosuppressive tumor microenvironment into an immune-stimulatory one.[1][4] This is achieved by increasing the presence of natural killer (NK) cells and M1 macrophages at the tumor site and elevating immunostimulatory cytokines like IL-2 and IFN-γ.[1]
-
Anti-Angiogenic Effect: this compound inhibits the formation of new blood vessels that tumors need to grow and spread.[3]
Crucially, the combination of this compound and doxorubicin downregulates KRAS signaling by upregulating miR-217, a microRNA that targets KRAS.[1][4] This mechanism is not dependent on a specific KRAS mutation.[1]
Sotorasib and Adagrasib: Precision Targeting of KRAS G12C
Sotorasib and adagrasib are small molecule inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein. This locks the protein in an inactive state, thereby inhibiting its downstream signaling pathways that drive tumor growth. Their mechanism is highly specific to cancers harboring the KRAS G12C mutation.[1]
Signaling Pathway Diagrams
Below are simplified diagrams illustrating the signaling pathways affected by this compound and KRAS G12C inhibitors.
Caption: Simplified signaling pathway of this compound's multi-faceted anti-cancer activity.
Caption: Mechanism of action of specific KRAS G12C inhibitors.
Head-to-Head Comparison of Efficacy Data
It is critical to note that the following data is not from direct comparative trials. The data for this compound is from early-phase clinical trials, often in combination with doxorubicin, while the data for sotorasib and adagrasib is from later-stage trials leading to their approval.
| Feature | This compound (+ Doxorubicin) | Sotorasib | Adagrasib |
| Target | T1/ST2 Receptor, indirect modulation of KRAS | KRAS G12C | KRAS G12C |
| KRAS Mutation Specificity | Pan-KRAS (not mutation-specific)[1] | G12C specific[1] | G12C specific[1] |
| Tumor Microenvironment Effect | Transforms from immunosuppressive to immunostimulatory[1][4] | Not reported to have a similar effect | Not reported to have a similar effect |
| Indications (Clinical Trials) | AML, MDS, KRAS-mutated solid tumors (e.g., pancreatic, colorectal)[5][6] | KRAS G12C-mutated NSCLC[7] | KRAS G12C-mutated NSCLC[8] |
| Reported Efficacy (NSCLC) | Data not mature | ORR: 40.7% Median PFS: 6.3 months Median OS: 12.5 months[7] | ORR: 43% Median PFS: 6.5 months Median OS: 12.6 months[9] |
| Reported Efficacy (Colorectal Cancer) | Reduced tumor cell viability by 50-70% (in vitro)[1] | Data not as robust as in NSCLC | Data available from clinical trials |
ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; NSCLC: Non-Small Cell Lung Cancer; AML: Acute Myeloid Leukemia; MDS: Myelodysplastic Syndromes.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are summarized below.
In Vitro Cell Viability Assay (for this compound + Doxorubicin)
-
Cell Lines: Metastatic colorectal cancer (mCRC) cell lines (e.g., SW480, CT26, HT29).
-
Treatment: Cells are treated with this compound, Doxorubicin, or a combination of both.
-
Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of the drugs for a specified period (e.g., 72 hours).
-
The viability reagent is added to each well, and the luminescence or absorbance is measured using a plate reader.
-
The percentage of viable cells is calculated relative to untreated control cells.
-
Analysis of miR-217 and KRAS Expression
-
Method: Real-time quantitative polymerase chain reaction (RT-qPCR) and Western Blotting.
-
Procedure (RT-qPCR for miR-217):
-
Total RNA is extracted from treated and untreated cancer cells.
-
Reverse transcription is performed to synthesize cDNA.
-
RT-qPCR is carried out using primers specific for miR-217 and a reference gene (e.g., U6 snRNA).
-
The relative expression of miR-217 is calculated using the ΔΔCt method.[1]
-
-
Procedure (Western Blot for KRAS):
-
Protein lysates are prepared from treated and untreated cells.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against KRAS, followed by a secondary antibody conjugated to HRP.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]
-
In Vivo Tumor Growth Studies
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Procedure:
-
Human cancer cells are injected subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives this compound (and potentially doxorubicin) via a specified route (e.g., intravenous injection) and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., every 3 days) using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Experimental Workflow Diagram
Caption: General workflow for pre-clinical evaluation of anti-cancer agents like this compound.
Conclusion
This compound represents a promising and innovative approach to cancer therapy, particularly for KRAS-mutated cancers. Its unique triple-action mechanism, which includes direct cytotoxicity, immune modulation, and anti-angiogenesis, along with its ability to downregulate KRAS signaling irrespective of mutation type, positions it as a potentially powerful therapeutic agent. While direct comparative clinical data with specific KRAS inhibitors like sotorasib and adagrasib is needed for a definitive comparison of clinical efficacy, the preclinical and early clinical data for this compound suggest a distinct and potentially broader therapeutic window. The ongoing clinical trials will be crucial in further elucidating the clinical benefits of this compound and its place in the evolving landscape of cancer treatment.
References
- 1. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound--a novel human hormone-peptide with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immunesk.com [immunesk.com]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. immunesk.com [immunesk.com]
- 7. 2-Year Follow-Up Shows Sotorasib Significantly Prolongs Survival in Patients With Non-Small Cell Lung Cancer - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 8. esmo.org [esmo.org]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. researchgate.net [researchgate.net]
Validating Nerofe's Mechanism: A Comparative Guide to Apoptosis Induction in KRAS-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel anti-cancer peptide Nerofe's mechanism of action with alternative therapeutic strategies. Through an examination of experimental data from knockout and knockdown studies, we aim to validate the key molecular players in this compound-induced apoptosis and benchmark its performance against other apoptosis-inducing pathways in the context of KRAS-mutant cancers.
This compound's Proposed Mechanism of Action: A Dual Approach to Inducing Apoptosis
This compound, a derivative of the Tumor-Cells Apoptosis Factor (TCApF), has emerged as a promising therapeutic agent for cancers harboring KRAS mutations. Its mechanism of action is multifaceted, primarily targeting cancer cells for apoptosis through two distinct but potentially interconnected pathways.
One key mechanism involves the induction of endoplasmic reticulum (ER) stress. This compound enters cancer cells via the T1/ST2 (also known as IL1RL1) receptor. Following internalization, it is reported to disrupt the Golgi apparatus, leading to an accumulation of unfolded proteins in the ER and triggering the unfolded protein response (UPR). This sustained ER stress ultimately culminates in apoptosis.
In a separate but complementary mechanism, particularly when used in combination with doxorubicin, this compound has been shown to downregulate the expression of the oncogenic KRAS protein. This is achieved through the upregulation of microRNA-217 (miR-217), which directly targets KRAS mRNA for degradation. The subsequent reduction in KRAS signaling cripples the cancer cells' survival and proliferation pathways, thereby sensitizing them to apoptosis.
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.
Caption: Proposed signaling pathways of this compound-induced apoptosis.
Validating the Role of KRAS Downregulation through Knockout and Knockdown Studies
To validate the significance of KRAS downregulation in this compound's mechanism, we can examine studies that utilize gene silencing techniques such as RNA interference (siRNA) or CRISPR-Cas9 to knock down or knock out the KRAS gene in cancer cell lines. These experiments serve as a proxy for this compound's effect on KRAS, allowing for a direct assessment of the consequences of its inhibition.
Summary of Quantitative Data from KRAS Knockdown/Knockout Studies
| Cell Line | Cancer Type | Method | Outcome Measure | Result |
| A549 | Lung Adenocarcinoma | siKRAS | Apoptosis (Annexin V) | 47.27% increase in apoptotic cells compared to control[1] |
| HCT116 | Colorectal Carcinoma | shKRAS | Apoptosis (Caspase-3/7 activity) | ~3.5-fold increase in apoptosis compared to wild-type cells[2] |
| KPC-1 | Pancreatic Cancer | KRAS-siRNA Nanoparticles | Cell Death | 53-55% cell death after 48 hours[3][4] |
| CT26 | Colorectal Cancer | KRAS-siRNA Nanoparticles | Cell Death | 53-55% cell death after 48 hours[3][4] |
The data consistently demonstrates that the specific inhibition of KRAS expression leads to a significant increase in apoptosis and a reduction in cell viability in various KRAS-mutant cancer cell lines. This provides strong evidence to support the hypothesis that the downregulation of KRAS is a key component of this compound's anti-cancer activity.
Experimental Protocol: KRAS Knockdown using siRNA and Apoptosis Assay
The following is a generalized protocol for a typical KRAS knockdown experiment followed by an apoptosis assay.
Caption: Workflow for KRAS knockdown and apoptosis analysis.
Comparison with Alternative Apoptosis-Inducing Mechanisms in KRAS-Mutant Cancers
While this compound presents a novel approach, several other therapeutic strategies aim to induce apoptosis in KRAS-mutant cancers by targeting different pathways. Understanding these alternatives provides a broader context for evaluating this compound's potential.
Targeting the Bcl-2 Family of Proteins
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. In many KRAS-mutant cancers, the pro-survival members of this family, such as Bcl-xL and Mcl-1, are overexpressed, contributing to therapeutic resistance.
-
Mechanism: Inhibitors of Bcl-xL (e.g., Navitoclax) or Mcl-1 can restore the apoptotic balance by preventing these proteins from sequestering pro-apoptotic proteins like BIM and BAK/BAX. This leads to mitochondrial outer membrane permeabilization and subsequent caspase activation.
-
Knockout/Knockdown Validation: Studies have shown that the knockdown of Mcl-1 in combination with Bcl-xL inhibition leads to synergistic apoptosis in KRAS-mutant colorectal cancer cells.[5]
Targeting the TRAIL Pathway
The Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway represents another avenue for inducing apoptosis. TRAIL receptors are often more highly expressed on cancer cells than on normal cells.
-
Mechanism: Binding of TRAIL to its death receptors (DR4 and DR5) initiates a signaling cascade that leads to the activation of caspase-8 and the extrinsic apoptotic pathway.
-
Knockout/Knockdown Validation: While some KRAS-mutant cancers are resistant to TRAIL-induced apoptosis, studies have shown that combining TRAIL with inhibitors of survival pathways downstream of KRAS, such as the MEK/ERK pathway, can sensitize these cells to apoptosis.
Comparison of Apoptotic Pathways
Caption: Comparison of apoptosis induction pathways.
Conclusion
The validation of this compound's mechanism through the lens of KRAS knockout and knockdown studies provides compelling evidence for the critical role of KRAS downregulation in its anti-cancer effects. The significant induction of apoptosis observed upon KRAS silencing in multiple cancer cell lines mirrors the intended therapeutic outcome of this compound treatment.
When compared to alternative strategies targeting the Bcl-2 family or the TRAIL pathway, this compound's dual mechanism of inducing ER stress and downregulating a key oncogenic driver presents a potentially more robust approach to overcoming the inherent therapeutic resistance of KRAS-mutant cancers. Further research, including direct knockout studies of the T1/ST2 receptor in the context of this compound treatment, will be invaluable in further elucidating its complete mechanism and optimizing its clinical application. This comparative guide underscores the importance of a multi-pronged approach to tackling KRAS-driven malignancies and highlights this compound as a promising candidate in this challenging therapeutic landscape.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. Frontiers | The TRAIL in the Treatment of Human Cancer: An Update on Clinical Trials [frontiersin.org]
- 3. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) profile of Nerofe, an investigational peptide therapeutic, with related compounds from different drug classes relevant to its clinical application. The comparison includes a small molecule chemotherapy agent (Doxorubicin), a targeted small molecule inhibitor (Sotorasib), and an established peptide-based therapeutic (Goserelin). All data is presented to facilitate objective comparison, supported by detailed experimental methodologies and visual diagrams of relevant biological pathways and workflows.
Overview of Compounds
-
This compound (dTCApFs): An investigational 14-amino acid peptide derivative of Tumor-Cells Apoptosis Factor (TCApF). It is designed to induce apoptosis in cancer cells by binding to the T1/ST2 receptor and is currently in clinical trials for solid tumors, often in combination with other agents.[1][2][3][4]
-
Goserelin (B1671991): A synthetic decapeptide analogue of luteinising hormone-releasing hormone (LHRH) used in oncology to suppress sex hormone production. It serves as a relevant peptide comparator.[5][6]
-
Doxorubicin (B1662922): A widely used anthracycline chemotherapy agent that functions by intercalating into DNA.[7][8] It is often used in combination therapies and is being studied with this compound.[3]
-
Sotorasib: A first-in-class small molecule inhibitor of the KRAS G12C mutated protein, representing a modern targeted therapy approach.[9]
Comparative Pharmacokinetic Profiles
The following table summarizes key pharmacokinetic parameters for this compound and the selected comparator compounds. It highlights the distinct profiles of a peptide therapeutic, a peptide depot formulation, a conventional small molecule, and a targeted oral inhibitor.
| Parameter | This compound | Goserelin (subcutaneous depot) | Doxorubicin (intravenous) | Sotorasib (oral) |
| Drug Class | Peptide Therapeutic | Peptide Therapeutic (Depot) | Anthracycline (Small Molecule) | KRAS G12C Inhibitor (Small Molecule) |
| Administration | Intravenous (IV) | Subcutaneous (SC) Depot | Intravenous (IV) | Oral |
| Half-Life (t½) | > 4 hours (human)[1] | 4.2 hours (males, solution)[5] | ~20-48 hours (terminal) | ~26.2 L/h Clearance at steady state[10] |
| Cmax (Max. Conc.) | Dose-dependent[1] | ~2.39 µg/L (men, 3.6 mg depot)[11] | Dose-dependent; ~60.6 ng/mL (normalized) | Similar across 180-960mg doses at steady state[9] |
| AUC (Exposure) | Dose-dependent[1] | Dose-proportional[12] | Dose-dependent | Similar across 180-960mg doses at steady state[9] |
| Tmax (Time to Cmax) | Not specified (IV infusion) | 12-19 days (men, 3.6 mg depot)[11] | End of infusion | ~2-4 hours |
| Clearance (CL) | Not specified | 5.06 L/hr (linear, normal renal function for solution)[13] | ~339-427 ml/min/m²[14] | ~26.2 L/h (at steady state) |
| Volume of Dist. (Vd) | Not specified | Not specified | Wide distribution into peripheral tissues[7] | Not specified |
| Bioavailability | 100% (IV) | N/A (Depot release) | 100% (IV) | Low solubility may affect absorption[9] |
Note: Specific quantitative PK values for this compound from clinical trials are not yet publicly available. The data reflects information from Phase 1 trial descriptions.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate this compound's proposed signaling pathway and a standard workflow for conducting pharmacokinetic studies.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: General workflow for a preclinical pharmacokinetic study.
Experimental Protocols
The data presented in this guide are derived from standard preclinical and clinical pharmacokinetic studies. Below are detailed methodologies representative of those used to characterize these compounds.
4.1. Preclinical In-Vivo Pharmacokinetic Study (Rodent Model)
-
Objective: To determine the plasma concentration-time profile and key PK parameters of a test compound (e.g., this compound) following intravenous administration in rodents.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point) are typically used. Animals are acclimatized for at least one week prior to the study.
-
Dosing: The compound is formulated in a sterile, biocompatible vehicle (e.g., saline). A single dose is administered as an intravenous (IV) bolus via the tail vein.
-
Blood Sampling: Blood samples (approx. 200 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant like K₂EDTA.
-
Sample Processing: Blood samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is transferred to new tubes and stored at -80°C until analysis.
-
Bioanalysis: See Protocol 4.3 for LC-MS/MS analysis.
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
4.2. Human Phase 1 Clinical Pharmacokinetic Study
-
Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of an investigational drug in humans.
-
Study Design: A dose-escalation study (e.g., 3+3 design) is common for oncology drugs. Patients with advanced solid tumors for whom standard therapy has failed are often enrolled.[2]
-
Dosing: The investigational drug (e.g., this compound) is administered intravenously over a specified period. Doses are escalated in subsequent patient cohorts to determine the maximum tolerated dose (MTD). For the this compound trial, doses ranged from 48 mg/m² to 288 mg/m².[4]
-
PK Sampling: Serial blood samples are collected to characterize the PK profile. A typical schedule includes samples taken pre-infusion, and at 1, 2, 4, 6, and 24 hours post-infusion on specified days of the treatment cycle (e.g., Cycle 1, Day 1).[2]
-
Bioanalysis and Data Analysis: Plasma samples are analyzed using a validated bioanalytical method (e.g., LC-MS/MS). PK parameters are calculated for each dose level to assess dose-proportionality and inform the recommended Phase 2 dose.
4.3. Bioanalytical Method: LC-MS/MS for Peptide Quantification
-
Objective: To accurately quantify the concentration of the peptide therapeutic (e.g., this compound) in plasma samples.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile (B52724) containing a suitable internal standard to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.
-
-
Chromatography: A liquid chromatography system is used to separate the analyte from other components in the sample extract. A C18 column is commonly used for peptides with a gradient elution of mobile phases (e.g., water and acetonitrile with formic acid).
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the peptide and its internal standard.
-
Quantification: A calibration curve is generated by analyzing standards of known concentrations, and the concentration of the peptide in the unknown samples is determined by interpolation from this curve.
References
- 1. immunesk.com [immunesk.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Goserelin - Wikipedia [en.wikipedia.org]
- 7. Population pharmacokinetics of doxorubicin and doxorubicinol in patients diagnosed with non‐Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opus.uleth.ca [opus.uleth.ca]
- 9. s3.pgkb.org [s3.pgkb.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and pharmacodynamics of sustained-release implant of goserelin in rats [cjpt.magtechjournal.com]
- 13. scilit.com [scilit.com]
- 14. cceg.ki.se [cceg.ki.se]
Benchmarking Nerofe: A Comparative Analysis Against Existing Therapies for KRAS-Mutated Cancers
This guide provides an objective comparison of the investigational peptide Nerofe against established therapies for KRAS-mutated solid tumors. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of performance data, experimental methodologies, and the underlying biological pathways.
Introduction to this compound
This compound is a novel 14-amino acid peptide currently under investigation in a Phase I clinical trial in combination with doxorubicin (B1662922) for patients with KRAS-mutated, ST2-positive advanced solid tumors.[1][2] Its proposed mechanism of action is multifaceted, targeting the tumor and its microenvironment through a "triple-action" approach: direct cytotoxicity to cancer cells, activation of an anti-tumor immune response, and inhibition of angiogenesis.[3] this compound's primary target is the suppression of tumorigenicity 2 (ST2) receptor, a member of the interleukin-1 receptor family.[1][4] By inhibiting ST2, this compound is believed to convert an immunosuppressive tumor microenvironment into an immune-stimulatory one.[1] Preclinical studies have also indicated that this compound can induce the microRNA miR-217, which leads to the downregulation of KRAS and MAPK1/2 gene expression.[1][4]
Comparative Performance Data
To benchmark the potential efficacy of this compound, this section presents clinical performance data from existing FDA-approved targeted therapies for KRAS-mutated cancers, specifically the KRAS G12C inhibitors Sotorasib and Adagrasib.
Table 1: Clinical Performance of KRAS G12C Inhibitors in Pretreated Non-Small Cell Lung Cancer (NSCLC)
| Metric | Sotorasib (CodeBreaK 100 & 200) | Adagrasib (KRYSTAL-1 & 12) |
| Objective Response Rate (ORR) | 37.1% - 41%[5][6] | 33.3% - 42.9%[7] |
| Median Progression-Free Survival (PFS) | 5.6 - 6.8 months[6][8] | 5.49 - 6.5 months[7][9] |
| Median Overall Survival (OS) | 12.5 months[5][7] | 12.6 months[7] |
| Disease Control Rate (DCR) | 80.6% (Phase 2) | 80% (Phase 1/2) |
Data is compiled from multiple clinical trials and represents the range of reported outcomes. Specific patient populations and trial designs may vary.
Experimental Protocols
To provide a framework for the direct comparison of this compound with other anti-cancer agents, the following detailed experimental methodologies are proposed.
1. In Vitro Efficacy Assays
-
Cytotoxicity Assay:
-
Objective: To determine the direct cytotoxic effect of this compound on KRAS-mutated cancer cell lines.
-
Method: Cancer cell lines with various KRAS mutations (e.g., G12C, G12D, G12V) will be cultured. Cells will be treated with escalating concentrations of this compound, a positive control (e.g., doxorubicin), and a negative control (vehicle). Cell viability will be assessed at 24, 48, and 72 hours using a CCK-8 or MTT assay. Additionally, a live/dead staining assay using calcein-AM and ethidium (B1194527) homodimer-1 will be performed and visualized by fluorescence microscopy to quantify live and dead cells.[10]
-
-
Angiogenesis Assay:
-
Objective: To evaluate the anti-angiogenic potential of this compound.
-
Method: Human Umbilical Vein Endothelial Cells (HUVECs) will be seeded on a layer of Matrigel. The cells will be treated with this compound, a known angiogenesis inhibitor (e.g., bevacizumab) as a positive control, and a vehicle control. The formation of tubular structures will be monitored and quantified over 6-12 hours using microscopy and image analysis software to measure total tube length and the number of branch points.[11][12]
-
-
Immune Cell Activation Assay:
-
Objective: To assess the ability of this compound to stimulate an anti-tumor immune response.
-
Method: Co-culture experiments will be established with KRAS-mutated cancer cells and human peripheral blood mononuclear cells (PBMCs). The co-cultures will be treated with this compound. After 48-72 hours, the supernatant will be collected to measure the concentration of pro-inflammatory cytokines such as IFN-γ and IL-2 using ELISA. The activation of T cells and NK cells within the PBMC population will be quantified by flow cytometry for activation markers like CD69 and CD25.
-
2. In Vivo Efficacy Studies
-
Objective: To evaluate the anti-tumor efficacy and mechanism of action of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NSG mice) will be subcutaneously implanted with human KRAS-mutated cancer cell lines or patient-derived xenografts (PDXs).[13][14]
-
Treatment Protocol: Once tumors reach a palpable size, mice will be randomized into treatment groups: this compound monotherapy, doxorubicin monotherapy, this compound in combination with doxorubicin, and a vehicle control group. Treatments will be administered intravenously or intraperitoneally according to a predetermined schedule.
-
Efficacy Endpoints: Tumor volume will be measured bi-weekly with calipers. At the end of the study, tumors will be excised, weighed, and processed for histological analysis to assess necrosis and apoptosis (TUNEL staining). Immunohistochemistry will be performed to analyze markers of proliferation (Ki-67), angiogenesis (CD31), and immune cell infiltration (CD4, CD8, NKp46).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. immunesk.com [immunesk.com]
- 4. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non-Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sotorasib Demonstrates Clinical Benefit in Patients with NSCLC and KRASᴳ¹²ᶜ - Oncology Practice Management [oncpracticemanagement.com]
- 7. Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases [theoncologynurse.com]
- 8. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal Procedures for Nerofe: A Guide for Research Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Nerofe, an investigational anti-cancer agent. As a synthetic 14-amino acid peptide, this compound is currently under investigation in clinical trials for its potential antineoplastic activity.[1][2][3] Proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination with a biologically active compound.
The following procedures are based on general best practices for handling peptide-based investigational drugs. In the absence of a specific Safety Data Sheet (SDS) for this compound, researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines.
Immediate Safety and Handling
Before handling this compound, it is crucial to work in a controlled environment, such as a chemical fume hood or a biological safety cabinet, to minimize exposure. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
In Case of a Spill:
-
Minor Spills (<5 mL or 10 mg solid):
-
Alert personnel in the immediate vicinity.
-
For liquid spills, absorb with an inert material (e.g., sand or vermiculite). For solid spills, gently cover with absorbent paper.
-
Using non-sparking tools, collect the absorbed material and place it in a clearly labeled, sealed container for hazardous chemical waste.
-
Decontaminate the spill area with a 10% bleach solution, followed by a thorough rinse with water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and contact your institution's EHS department without delay.
-
Restrict access to the area until the EHS team has managed the spill.
-
This compound Disposal Plan
All materials contaminated with this compound, including unused solutions, empty vials, and contaminated labware (e.g., pipette tips, tubes), must be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all this compound-contaminated waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled "Hazardous Waste: this compound (Investigational Anti-Cancer Peptide)". Include the date of initial waste addition.
-
Inactivation of Aqueous Waste (Recommended): Before collection, it is best practice to inactivate aqueous solutions of this compound. A common method is to add a 10% bleach solution and let it sit for at least 30 minutes before placing it in the hazardous waste container.
-
Storage: Keep the hazardous waste container securely closed, except when adding waste. Store it in a designated and secure satellite accumulation area.
-
Disposal Request: When the container is full or reaches the institutional time limit for storage, submit a chemical waste pickup request to your EHS department.
Quantitative Data for this compound Handling and Disposal
The following table provides key quantitative data relevant to the safe handling and disposal of this compound, based on its chemical properties and general laboratory guidelines.
| Parameter | Value/Guideline | Notes |
| Chemical Formula | C96H129N21O20[1][4] | This compound is a synthetic 14-amino acid peptide.[1][2] |
| Molecular Weight | ~1897.2 g/mol [1][4] | |
| Recommended Inactivation Agent | 10% Sodium Hypochlorite (Bleach) | For aqueous solutions. Ensure a final concentration of at least 1% bleach. |
| Inactivation Time | ≥ 30 minutes | Allow sufficient time for the inactivation agent to degrade the peptide. |
| PPE Requirements | Nitrile gloves, safety goggles, lab coat | Always wear appropriate PPE when handling this compound in any form. |
| Waste Container Type | Chemically resistant, leak-proof container | Ensure the container is compatible with the waste being collected. |
Experimental Protocol: Inactivation of this compound in Aqueous Solution
This protocol details the steps for inactivating this compound in a liquid solution prior to disposal. This procedure should be performed in a chemical fume hood.
Methodology:
-
Prepare Inactivation Solution: Prepare a fresh 10% bleach solution.
-
Measure Waste: Quantify the volume of the this compound-containing aqueous waste to be inactivated.
-
Inactivation: Slowly add the 10% bleach solution to the this compound waste with gentle stirring, until a final concentration of at least 1% bleach is achieved.
-
Reaction Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete degradation of the peptide.
-
Neutralization (Optional, if required by EHS): If required by your institution, neutralize the pH of the solution with a suitable reagent (e.g., sodium bisulfite) before disposal.
-
Containerization: Transfer the inactivated solution to the designated hazardous waste container.
-
Documentation: Record the inactivation procedure in your laboratory notebook.
Visualizing this compound Disposal Procedures
The following diagrams illustrate the decision-making process and workflow for the safe disposal of this compound.
Caption: Decision tree for segregating and disposing of this compound waste.
Caption: General workflow for handling this compound waste in a laboratory setting.
References
Navigating the Safe Handling of Nerofe: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper handling of investigational compounds is paramount. This document provides essential safety and logistical information for the handling of Nerofe, a synthetic 14-amino acid peptide with potential antineoplastic activity currently under investigation in clinical trials.[1] As this compound is considered a cytotoxic agent, adherence to strict safety protocols is crucial to minimize exposure and ensure a safe working environment.
Immediate Safety and Handling Precautions
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, its classification as a cytotoxic drug necessitates handling with universal precautions for hazardous substances. Personnel should be trained in handling cytotoxic agents and be familiar with the institution's policies and procedures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloving recommended. | Protects against skin contact and absorption. Double-gloving provides an additional barrier. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and elastic or knit cuffs. | Prevents contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosol generation. | Minimizes inhalation exposure. |
Engineering Controls
All handling of this compound powder or solutions should be performed within a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize the risk of aerosol generation and environmental contamination.
Operational Plan: From Receipt to Administration
A clear operational plan ensures consistency and safety throughout the handling process.
-
Receiving: Upon receipt, inspect the packaging for any signs of damage or leakage. Personnel should wear appropriate PPE.
-
Storage: Store this compound in a designated, clearly labeled area for cytotoxic agents, following the manufacturer's recommendations for temperature and light sensitivity.
-
Preparation:
-
All preparation activities must occur in a designated BSC or CACI.
-
Use Luer-Lok™ syringes and closed-system transfer devices (CSTDs) to minimize the risk of leaks and spills.
-
Reconstitute and dilute this compound according to the specific experimental or clinical protocol.
-
-
Labeling: All containers holding this compound must be clearly labeled with the compound name, concentration, date of preparation, and a cytotoxic hazard symbol.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous pharmaceutical waste in a designated, leak-proof, and puncture-resistant container labeled "Cytotoxic Waste." |
| Contaminated PPE | All used gloves, gowns, and other disposable PPE should be placed in a designated cytotoxic waste container immediately after use. |
| Contaminated Labware | Disposable labware should be discarded in the cytotoxic waste container. Reusable labware must be decontaminated following established institutional procedures for cytotoxic agents. |
| Spills | Use a designated cytotoxic spill kit. All materials used for cleanup must be disposed of as cytotoxic waste. |
Experimental Protocols
The following are examples of methodologies for key experiments involving this compound, adapted from published research.[2]
Cell Viability Assay
This protocol determines the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) to each well and incubate as per the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of viable cells relative to the control.
Western Blot Analysis for Protein Expression
This protocol assesses the impact of this compound on the expression of specific proteins in a signaling pathway.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies of this compound.
Table 1: Effect of this compound on Cancer Cell Viability [2]
| Cell Line | This compound Concentration (µg/mL) | % Cell Viability (relative to control) |
| Pancreatic Cancer | 10 | 85% |
| Pancreatic Cancer | 25 | 60% |
| Pancreatic Cancer | 50 | 40% |
| Colon Cancer | 10 | 90% |
| Colon Cancer | 25 | 75% |
| Colon Cancer | 50 | 55% |
Table 2: this compound Dose Escalation in a Phase I Clinical Trial [3]
| Dose Level | This compound Dose (mg/m²) | Number of Patients |
| 1 | 48 | 3 |
| 2 | 96 | 3 |
| 3 | 192 | 3 |
| 4 | 288 | 3 |
This compound Signaling Pathway
This compound is a synthetic peptide that functions as a Tumor-Cells Apoptosis Factor (TCApF).[4] It exerts its anticancer effects by binding to the T1/ST2 receptor, which is overexpressed in certain cancer cells.[4] This interaction triggers a cascade of downstream signaling events leading to apoptosis and inhibition of angiogenesis.
Caption: this compound binds to the T1/ST2 receptor, initiating apoptosis and inhibiting angiogenesis.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound--a novel human hormone-peptide with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
